FOSL1 degrader 1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C58H69N5O18 |
|---|---|
分子量 |
1124.2 g/mol |
IUPAC名 |
3-[5-(4-cyclopentyloxy-2-hydroxybenzoyl)-2-[(3-oxo-1,2-benzoxazol-6-yl)methoxy]phenyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |
InChI |
InChI=1S/C58H69N5O18/c64-48-36-42(80-41-4-1-2-5-41)11-13-43(48)54(67)40-9-15-49(79-37-38-8-12-44-50(34-38)81-62-55(44)68)39(35-40)10-16-51(65)60-19-21-73-23-25-75-27-29-77-31-33-78-32-30-76-28-26-74-24-22-72-20-18-59-46-7-3-6-45-53(46)58(71)63(57(45)70)47-14-17-52(66)61-56(47)69/h3,6-9,11-13,15,34-36,41,47,59,64H,1-2,4-5,10,14,16-33,37H2,(H,60,65)(H,62,68)(H,61,66,69) |
InChIキー |
ORYADOONCWBPHI-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
FOSL1 Degrader 1: A Technical Overview and Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FOSL1 (Fos-related antigen 1), a component of the AP-1 transcription factor complex, is a key regulator of gene expression involved in cell proliferation, differentiation, and transformation.[1] Its overexpression is implicated in the progression and metastasis of various cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, and pancreatic cancer, making it a compelling target for therapeutic intervention.[2][3] FOSL1 degrader 1 is a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the FOSL1 protein. This document provides a comprehensive technical guide on this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing relevant biological pathways.
Introduction to this compound
This compound is a heterobifunctional molecule that leverages the cell's natural protein disposal system to eliminate the FOSL1 protein.[4][5] It is a T-5224-based PROTAC, which means it consists of a ligand that binds to the FOSL1 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase.[4][6] This ternary complex formation facilitates the ubiquitination of FOSL1, marking it for degradation by the proteasome.[4][7] By removing the FOSL1 protein, this degrader aims to inhibit the transcription of genes that drive cancer cell stemness, epithelial-mesenchymal transition (EMT), and metastasis.[4]
Mechanism of Action
This compound operates through the PROTAC mechanism. The molecule simultaneously binds to the FOSL1 protein and an E3 ubiquitin ligase, bringing them into close proximity. This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the FOSL1 protein. The resulting polyubiquitinated FOSL1 is then recognized and degraded by the 26S proteasome.[4][5] This targeted protein degradation approach offers a distinct advantage over traditional inhibitors by eliminating the entire protein, thereby preventing both its scaffolding and transcriptional functions.[7]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| FOSL1 Degradation (EC50) | HN-SCC Cancer Stem Cells (CSCs) | 0.8 µM | [4] |
| CSC Colony Formation Reduction | HN-SCC CSCs | 75% at 2 µM | [4] |
| CD44+/CD24- CSC Population Decrease | HN-SCC CSCs | 60% after 48h treatment | [4] |
| Binding Affinity (KD) | Recombinant FOSL1 | 0.3 µM | [4] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Parameter | Animal Model | Treatment | Result | Reference |
| Tumor Volume Reduction | HN-SCC CSC Xenograft | 50 mg/kg, daily, oral, 21 days | 62% reduction vs. vehicle | [4] |
| Lung Metastasis Nodules Reduction | Tail Vein Injection Model | 50 mg/kg, daily, oral, 4 weeks | 80% reduction | [4] |
FOSL1 Signaling Pathways
FOSL1 is a downstream effector of several key oncogenic signaling pathways and itself regulates a transcriptional program that promotes cancer progression.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
FOSL1 Degradation Assay (Western Blot)
-
Cell Culture and Treatment: HN-SCC cancer stem cells (CSCs) are seeded in 6-well plates and allowed to adhere overnight. Cells are then treated with increasing concentrations of this compound (e.g., 0.1 to 10 µM) for a specified time (e.g., 24 hours). A vehicle control (e.g., DMSO) is included. To confirm proteasome-dependent degradation, a set of cells is co-treated with the proteasome inhibitor MG132.
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for FOSL1. A primary antibody for a loading control (e.g., GAPDH or β-actin) is also used.
-
Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the FOSL1 band is normalized to the loading control. The EC50 value for FOSL1 degradation is calculated from the dose-response curve.
Cancer Stem Cell Sphere-Formation Assay
-
Cell Seeding: HN-SCC CSCs are seeded at a low density (e.g., 500-1000 cells/well) in ultra-low attachment 6-well plates.
-
Treatment: Cells are cultured in a serum-free sphere-formation medium supplemented with growth factors (e.g., EGF and bFGF) and treated with this compound (e.g., 2 µM) or vehicle control.
-
Incubation: Plates are incubated for 7-10 days to allow for sphere formation.
-
Sphere Counting and Analysis: The number and size of spheres (e.g., >50 µm in diameter) are quantified using a microscope. The colony formation efficiency is calculated as (number of spheres formed / number of cells seeded) x 100%.
Flow Cytometry for CSC Population Analysis
-
Cell Treatment: HN-SCC CSCs are treated with this compound or vehicle control for 48 hours.
-
Cell Staining: Cells are harvested and stained with fluorescently-conjugated antibodies against CSC surface markers, such as CD44 and CD24.
-
Flow Cytometry Analysis: The percentage of CD44+/CD24- cells in the total cell population is determined using a flow cytometer.
-
Data Analysis: The change in the percentage of the CSC population in the treated group is compared to the vehicle control group.
In Vivo Xenograft Tumor Growth Study
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Cell Implantation: HN-SCC CSCs (e.g., 5 x 106 cells) are subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered orally at a dose of 50 mg/kg daily for 21 days. The vehicle control group receives the formulation vehicle (e.g., 10% DMSO/90% PEG400).
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width2) / 2.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for immunohistochemistry to analyze the expression of FOSL1 and proliferation markers like Ki-67.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by FOSL1 overexpression. Its ability to induce the targeted degradation of FOSL1 leads to the suppression of cancer stemness and metastasis. The data presented in this guide demonstrate its potent in vitro and in vivo activity. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology and drug discovery who are interested in further investigating and developing FOSL1-targeted therapies.
References
- 1. FOSL1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. FOSL1 transcriptionally dictates the Warburg effect and enhances chemoresistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PROTACs | | Invivochem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. youtube.com [youtube.com]
FOSL1: A Pivotal Oncogenic Transcription Factor and a Prized Therapeutic Target in Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Abstract: FOSL1 (Fos-like antigen 1), a critical component of the activator protein-1 (AP-1) transcription factor complex, has emerged as a significant player in the landscape of oncology. Its overexpression is a common feature across a multitude of human cancers, where it orchestrates a transcriptional program that drives tumorigenesis, promotes aggressive phenotypes, and confers therapeutic resistance. This technical guide provides a comprehensive overview of FOSL1's role in cancer, its intricate involvement in key signaling pathways, and its potential as a therapeutic target. We present a detailed analysis of its expression and prognostic significance, alongside methodologies for its investigation, to empower researchers and drug development professionals in their quest for novel cancer therapies.
FOSL1 Expression and Prognostic Significance in Cancer
FOSL1 is frequently overexpressed in a wide array of solid tumors, and its elevated expression often correlates with poor patient outcomes. Analysis of data from The Cancer Genome Atlas (TCGA) and other large cohorts consistently demonstrates the upregulation of FOSL1 mRNA in tumor tissues compared to their normal counterparts.
Table 1: FOSL1 Expression in Various Cancers (Tumor vs. Normal)
| Cancer Type | Fold Change (Tumor vs. Normal) | Database/Source |
| Lung Adenocarcinoma (LUAD) | Upregulated | TCGA[1] |
| Colon Adenocarcinoma (COAD) | Upregulated | TCGA, GEO (GSE39582)[2] |
| Breast Cancer (BRCA) | Upregulated (esp. TNBC) | TCGA[3] |
| Hepatocellular Carcinoma (HCC) | Significantly Higher | Clinical Study (20 pairs)[4] |
| Pancreatic Adenocarcinoma (PAAD) | Upregulated | TCGA |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Upregulated | TCGA |
| Glioblastoma Multiforme (GBM) | Upregulated | TCGA |
| Cholangiocarcinoma (CHOL) | Upregulated | TCGA |
Note: This table represents a summary of findings. For specific fold-change values, direct interrogation of the cited databases is recommended.
The prognostic value of FOSL1 expression has been extensively studied, with high FOSL1 levels consistently associated with adverse clinical outcomes, including reduced overall survival and disease-free survival.
Table 2: Prognostic Value of High FOSL1 Expression in Various Cancers
| Cancer Type | Prognostic Significance | Hazard Ratio (HR) (95% CI) | Source |
| Lung Cancer (Overall) | Poor Overall Survival | Not Specified (P = 1.9e-09) | [5] |
| Lung Adenocarcinoma | Poor Overall Survival | Not Specified (P = 1.7e-07) | [5] |
| Hepatocellular Carcinoma (HCC) | Poor Overall Survival | 5.60 (3.00–10.45) | [4] |
| Triple-Negative Breast Cancer (TNBC) | Shorter Overall Survival | Not Specified | [3] |
| Colorectal Cancer (CRC) | Dismal Prognosis | Not Specified | [6] |
The Role of FOSL1 in Cancer Progression
FOSL1, as a transcription factor, regulates a vast network of target genes that are intimately involved in the hallmarks of cancer. Its multifaceted roles include:
-
Proliferation and Cell Cycle Progression: FOSL1 promotes cell proliferation by regulating the expression of key cell cycle proteins.
-
Invasion and Metastasis: A central role of FOSL1 is to drive the epithelial-mesenchymal transition (EMT), a cellular program that endows cancer cells with migratory and invasive properties. FOSL1 upregulates mesenchymal markers like Vimentin while repressing epithelial markers such as E-cadherin.
-
Angiogenesis: FOSL1 can promote the formation of new blood vessels, which is essential for tumor growth and metastasis.
-
Stemness: FOSL1 has been implicated in the maintenance of cancer stem cell-like properties, contributing to tumor initiation and recurrence.
-
Therapeutic Resistance: Elevated FOSL1 expression is associated with resistance to various chemotherapeutic agents and targeted therapies. For instance, FOSL1 has been shown to confer resistance to cisplatin (B142131) in non-small cell lung cancer and doxorubicin (B1662922) in breast cancer.[7][8]
Table 3: Effect of FOSL1 Inhibition on Chemotherapy Sensitivity
| Cancer Type | Cell Line | Drug | Effect of FOSL1 Knockdown | Source |
| Non-Small Cell Lung Cancer | H2030/DDP | Cisplatin | Increased sensitivity, reduced IC50 | [9] |
| Breast Cancer | Not Specified | Doxorubicin | Increased sensitivity | [8] |
FOSL1 in Core Cancer Signaling Pathways
FOSL1 is a downstream effector of several major oncogenic signaling pathways and also acts as a crucial mediator that propagates and amplifies their signals.
PI3K/AKT Pathway
The PI3K/AKT pathway, frequently hyperactivated in cancer, is a key upstream regulator of FOSL1. Activation of this pathway, often initiated by receptor tyrosine kinases (RTKs), leads to the phosphorylation and activation of AKT. Activated AKT can then, through a series of intermediates, lead to the increased transcription and stabilization of FOSL1.
TGF-β Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway has a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in advanced stages. FOSL1 is a key mediator of the pro-metastatic effects of TGF-β. Upon TGF-β ligand binding to its receptor, the signal is transduced through SMAD proteins. The activated SMAD complex can translocate to the nucleus and, in cooperation with other transcription factors including AP-1 (containing FOSL1), regulate the expression of genes involved in EMT and invasion.[10][11]
References
- 1. Identification and Integrated Analysis of Key Biomarkers for Diagnosis and Prognosis of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. FOSL1 transcriptionally dictates the Warburg effect and enhances chemoresistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FOSL1 Promotes Kras-induced Lung Cancer through Amphiregulin and Cell Survival Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FOSL1 promotes tumorigenesis in colorectal carcinoma by mediating the FBXL2/Wnt/β-catenin axis via Smurf1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
- 8. dovepress.com [dovepress.com]
- 9. storage.imrpress.com [storage.imrpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Structure and Function of FOSL1 Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FOSL1 (Fos-related antigen 1), a key component of the AP-1 transcription factor complex, is a critical driver of oncogenesis and metastasis in various cancers, including head and neck squamous cell carcinoma (HNSCC). Its role in promoting cancer stem cell (CSC) properties makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of FOSL1 degrader 1, a potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of FOSL1. This document details the degrader's structure, mechanism of action, synthesis, and the experimental protocols for its evaluation, supported by quantitative data.
Introduction
The transcription factor FOSL1 is frequently overexpressed in aggressive forms of solid tumors and is associated with poor prognosis. It plays a pivotal role in regulating gene expression programs that drive cell proliferation, invasion, and the maintenance of cancer stemness. Traditional small molecule inhibitors of FOSL1 have shown limited efficacy. This compound emerges as a promising alternative, utilizing the PROTAC technology to hijack the cell's ubiquitin-proteasome system to specifically eliminate the FOSL1 protein.
This compound is a T-5224-based PROTAC.[1] T-5224 is a known inhibitor of the AP-1 transcription factor.[2] The PROTAC modality leverages a bifunctional molecule that simultaneously binds to the target protein (FOSL1) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of the target.[1] In the case of this compound, the E3 ligase recruited is Cereblon (CRBN) via the pomalidomide (B1683931) ligand.[1][3]
Structure and Composition
This compound is a heterobifunctional molecule comprising three key components: a warhead that binds to FOSL1, a linker, and a ligand that recruits the E3 ubiquitin ligase.
-
Warhead: T-5224, an inhibitor of the FOS/JUN dimer, serves as the FOSL1-binding moiety.[1][2]
-
E3 Ligase Ligand: Pomalidomide is utilized to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][3]
-
Linker: A proprietary linker connects the T-5224 warhead and the pomalidomide ligand.[1]
Chemical Properties:
Mechanism of Action
This compound functions by inducing the selective degradation of the FOSL1 protein. The process is initiated by the simultaneous binding of the degrader to FOSL1 and the CRBN E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E2 ubiquitin-conjugating enzyme to FOSL1. The polyubiquitinated FOSL1 is then recognized and degraded by the 26S proteasome. The degradation of FOSL1 leads to the suppression of its downstream target genes, which are involved in cancer stemness and metastasis.[1]
References
T-5224-Based PROTAC for FOSL1: A Technical Guide to Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fos-related antigen 1 (FOSL1), a member of the activator protein-1 (AP-1) transcription factor family, has emerged as a critical regulator in various cancers, promoting tumor progression, metastasis, and therapy resistance.[1][2][3] Its role in driving oncogenic gene expression makes it a compelling target for therapeutic intervention. Traditional small molecule inhibitors have shown promise, but often face limitations in potency and the potential for drug resistance. Proteolysis-targeting chimeras (PROTACs) offer a novel and powerful alternative by hijacking the cell's own ubiquitin-proteasome system to induce the degradation of target proteins.[4][5][6]
This technical guide details the development and characterization of a novel PROTAC that leverages the established FOSL1 inhibitor, T-5224, to specifically target FOSL1 for degradation. T-5224 is a known inhibitor of the c-Fos/AP-1 transcription factor, with demonstrated anti-inflammatory and anti-tumor effects.[7][8][9] By incorporating T-5224 as the FOSL1-binding warhead in a PROTAC molecule, researchers have created a potent degrader of FOSL1, demonstrating significantly enhanced efficacy in cancer models.[10][11] This document provides an in-depth overview of the T-5224-based PROTAC, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its evaluation.
Mechanism of Action: A PROTAC-Mediated Degradation Pathway
The T-5224-based PROTAC is a heterobifunctional molecule composed of three key components: the T-5224 moiety that binds to FOSL1, a linker, and an E3 ubiquitin ligase ligand, in this case, a derivative of pomalidomide (B1683931) which recruits the Cereblon (CRBN) E3 ligase.[10] The PROTAC works by inducing the formation of a ternary complex between FOSL1 and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to FOSL1, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple FOSL1 proteins.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. precisepeg.com [precisepeg.com]
- 5. Frontiers | PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age [frontiersin.org]
- 6. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to a Cereblon-Recruiting FOSL1 Degrader for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
The transcription factor FOSL1 (FOS-like antigen 1) is a critical component of the activator protein-1 (AP-1) complex and a key driver in the pathogenesis of various cancers, including head and neck squamous cell carcinoma (HNSCC). Its role in promoting tumorigenesis, metastasis, and the maintenance of cancer stem cells (CSCs) makes it a compelling target for therapeutic intervention. This document provides a detailed technical overview of a novel Cereblon (CRBN)-recruiting proteolysis-targeting chimera (PROTAC) designed to induce the degradation of FOSL1. This degrader, a derivative of the AP-1 inhibitor T-5224, demonstrates significantly enhanced potency in eliminating CSCs and inhibiting tumor growth, offering a promising new avenue for cancer treatment.
Introduction
FOSL1, a member of the FOS family of proteins, heterodimerizes with proteins of the JUN family to form the AP-1 transcription factor.[1] This complex integrates signals from multiple oncogenic pathways, including RAS/ERK and Wnt/β-catenin, to regulate gene expression programs involved in cell proliferation, differentiation, and transformation.[1][2] Overexpression of FOSL1 is frequently observed in various malignancies and is associated with poor prognosis.[3]
Targeted protein degradation using PROTACs has emerged as a powerful strategy to eliminate pathogenic proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This catalytic mechanism offers potential advantages over traditional inhibitors, including improved potency and the ability to target proteins previously considered "undruggable."
This guide focuses on a recently developed FOSL1 degrader, a PROTAC that utilizes the small molecule T-5224 as a FOSL1-binding warhead and recruits the E3 ligase Cereblon to induce FOSL1 degradation.[4][5] This T-5224-PROTAC, referred to herein as FOSL1 Degrader 1, has shown remarkable efficacy in preclinical models of HNSCC.[6][7]
Mechanism of Action
This compound functions by hijacking the ubiquitin-proteasome system to selectively eliminate the FOSL1 protein. The degrader molecule is composed of three key components: a ligand that binds to FOSL1 (derived from T-5224), a ligand that recruits the E3 ubiquitin ligase Cereblon (a pomalidomide (B1683931) derivative), and a linker connecting these two moieties.[6]
The mechanism proceeds as follows:
-
Ternary Complex Formation: this compound simultaneously binds to FOSL1 and Cereblon, bringing them into close proximity to form a ternary complex.
-
Ubiquitination: Within this complex, Cereblon, as part of the CUL4-DDB1-RBX1 E3 ligase complex, facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of FOSL1.
-
Proteasomal Degradation: The polyubiquitinated FOSL1 is then recognized and degraded by the 26S proteasome.
-
Catalytic Cycle: this compound is released after inducing ubiquitination and can proceed to engage another FOSL1 protein, enabling a catalytic mode of action.
Mechanism of Action of this compound.
Quantitative Data
The efficacy of this compound has been evaluated in HNSCC cell lines, demonstrating potent and selective degradation of FOSL1. The following tables summarize the key quantitative data.
| Compound | Cell Line | DC50 (µM) for FOSL1 Degradation | Ref |
| FOSL1 Degrader (Cpd 3) | UM-SCC1 | 4.9 | [8] |
| FOSL1 Degrader (Cpd 4) | UM-SCC1 | 2.3 | [8] |
| Assay | Cell Line | Compound | IC50 (µM) | Fold Improvement over T-5224 | Ref |
| Tumorsphere Formation | UM-SCC1 | FOSL1 Degrader (Cpd 4) | ~0.1 | 30- to 100-fold | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are protocols for key experiments used to characterize this compound.
Western Blot for FOSL1 Degradation
Objective: To determine the dose-dependent effect of the FOSL1 degrader on FOSL1 protein levels.
Materials:
-
HNSCC cells (e.g., UM-SCC1, FaDu)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-FOSL1, anti-JUN, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Seed HNSCC cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 1.5, 5, 15, 50 µM) or DMSO for 8 to 16 hours.[8]
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
Tumorsphere Formation Assay
Objective: To assess the effect of the FOSL1 degrader on the self-renewal capacity of cancer stem cells.
Materials:
-
HNSCC CSCs (e.g., ALDHhigh/CD44high sorted cells)[4]
-
This compound
-
T-5224
-
DMSO
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
Ultra-low attachment plates
Protocol:
-
Dissociate HNSCC cells into a single-cell suspension.
-
Seed a low density of cells (e.g., 1,000 cells/well) in ultra-low attachment 24-well plates with sphere-forming medium.
-
Treat the cells with various concentrations of this compound, T-5224, or DMSO.
-
Incubate for 7-10 days to allow for tumorsphere formation.
-
Count the number and measure the size of tumorspheres (e.g., >50 µm in diameter) under a microscope.
-
Calculate the sphere formation efficiency and compare between treatment groups.
Experimental workflow for the tumorsphere formation assay.
FOSL1 Signaling Pathways in Cancer
FOSL1 is a downstream effector of several major oncogenic signaling pathways. Its activation leads to the transcription of genes that promote epithelial-to-mesenchymal transition (EMT), invasion, and metastasis.
Simplified FOSL1 signaling pathway in cancer.
Conclusion
The development of a Cereblon-recruiting FOSL1 degrader represents a significant advancement in the pursuit of targeted cancer therapies. By inducing the selective degradation of FOSL1, this PROTAC effectively suppresses cancer stem cell properties and inhibits tumor growth in preclinical models. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers interested in exploring this promising therapeutic strategy further. Continued investigation into the efficacy and safety of FOSL1 degraders is warranted to translate these findings into clinical applications for patients with HNSCC and other FOSL1-driven malignancies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Noncoding RNAs as regulators of FOSL1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FOSL1 in Head and Neck Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FOSL1 (Fos-like antigen 1), a member of the activator protein-1 (AP-1) transcription factor family, has emerged as a critical oncogenic driver in Head and Neck Squamous Cell Carcinoma (HNSCC). Upregulated in HNSCC tissues, its expression correlates significantly with advanced tumor stage, lymph node metastasis, and poor patient prognosis. Mechanistically, FOSL1 orchestrates a transcriptional program that promotes key hallmarks of cancer, including proliferation, migration, invasion, and the maintenance of cancer stem cell-like characteristics. This is achieved, in part, through its ability to establish super-enhancers at key pro-metastatic genes. This technical guide provides a comprehensive overview of the function and mechanisms of FOSL1 in HNSCC, detailing its signaling pathways, downstream targets, and clinical significance. Furthermore, it outlines key experimental protocols for the investigation of FOSL1, offering a valuable resource for researchers and professionals in the field of oncology and drug development.
Introduction
Head and Neck Squamous Cell Carcinoma (HNSCC) is a significant global health concern, characterized by high rates of locoregional recurrence and metastasis, which are major contributors to its poor prognosis. The molecular mechanisms underlying HNSCC progression are complex and involve the dysregulation of numerous signaling pathways. A growing body of evidence has implicated the transcription factor FOSL1 as a pivotal player in the pathogenesis of HNSCC. As a component of the AP-1 complex, FOSL1 forms heterodimers with proteins of the JUN family to regulate gene expression. In the context of HNSCC, FOSL1 is not merely a passive participant but an active driver of malignant phenotypes. Its elevated expression is a frequent event in HNSCC and is strongly associated with aggressive disease. This guide will delve into the multifaceted role of FOSL1 in HNSCC, providing a detailed examination of its molecular functions and its potential as a therapeutic target.
FOSL1 Expression and Clinical Significance in HNSCC
Quantitative analysis of FOSL1 expression in HNSCC reveals its significant upregulation compared to non-cancerous adjacent tissues.[1] This increased expression is not only a molecular hallmark of the disease but also a strong predictor of clinical outcomes.
Table 1: Quantitative Data on FOSL1 Expression in HNSCC
| Parameter | Finding | Cell Lines/Tissues | Reference |
| mRNA Expression | Significantly upregulated in HNSCC tissues compared to normal tissues. | TCGA HNSCC patient cohort | [1] |
| Significantly higher in HNSCC patients with lymph node metastasis. | 53 HNSCC patient samples and 22 non-cancerous adjacent tissues | [1] | |
| Protein Expression | Dramatically increased in HNSCC compared to non-cancerous adjacent tissues (NATs). | HNSCC tissue microarray (65 HNSCC, 10 NATs) | [1] |
| Positively associated with advanced T stage, clinical stage, and cervical lymph node metastasis. | 67 HNSCC samples | [1] |
The prognostic significance of FOSL1 has been robustly demonstrated in multiple studies. Patients with high FOSL1 expression exhibit significantly shorter overall survival, underscoring its role as a valuable prognostic biomarker.
Table 2: Prognostic Significance of FOSL1 in HNSCC
| Parameter | Finding | Patient Cohort | Reference |
| Overall Survival | High FOSL1 expression is associated with a shorter survival time. | 500 HNSCC cases from Kaplan-Meier Plotter database | [2] |
| Hazard Ratio (HR) for high FOSL1 expression: 1.62 (95% CI: 1.22–2.14, p=0.0007). | 500 HNSCC cases from Kaplan-Meier Plotter database | [2] | |
| High expression of both FOSL1 and its downstream target SNAI2 is associated with the poorest prognosis. | HNSCC patient cohort | [1] |
Molecular Mechanisms of FOSL1 in HNSCC
FOSL1 exerts its oncogenic functions in HNSCC through a sophisticated molecular network, primarily by acting as a master transcriptional regulator. A key mechanism involves the establishment of super-enhancers (SEs), which are large clusters of enhancers that drive high-level expression of genes crucial for cell identity and, in cancer, for maintaining the malignant state.
The FOSL1-Super-Enhancer Axis
In HNSCC, FOSL1 selectively associates with Mediator complexes to establish super-enhancers at a suite of genes that promote cancer stemness and metastasis.[2][3] Depletion of FOSL1 leads to the disruption of these SEs and a subsequent reduction in the expression of these key oncogenes.[2] This "transcriptional addiction" highlights a vulnerability in HNSCC that could be exploited therapeutically.[1]
Caption: FOSL1-driven super-enhancer activity in HNSCC.
Downstream Targets and Signaling Pathways
FOSL1's influence extends to a network of downstream targets that are critical for HNSCC progression. Notable among these are the transcription factor SNAI2 and the microRNA miR-21-5p.
-
SNAI2: FOSL1 directly regulates the expression of SNAI2, a key driver of the epithelial-mesenchymal transition (EMT), a process crucial for cancer cell invasion and metastasis.[1] The abundance of FOSL1 is positively correlated with SNAI2 levels in HNSCC, and high expression of both is linked to poor survival.[1]
-
miR-21-5p: FOSL1 also controls the expression of the oncomiR, miR-21-5p, by interacting with a super-enhancer associated with the MIR21 gene.[4] Restoration of miR-21-5p can partially rescue the inhibitory effects of FOSL1 depletion on cell proliferation and invasion.[4]
Knockdown of FOSL1 in HNSCC cells leads to a significant reduction in cell migration, invasion, and proliferation.[2][5] This is accompanied by the downregulation of pathways associated with EMT, metastasis, and cancer stemness.[1]
Caption: FOSL1 signaling network in HNSCC.
Table 3: Effects of FOSL1 Knockdown in HNSCC Models
| Experimental Model | Effect of FOSL1 Knockdown | Quantitative Finding | Reference |
| In vitro (HNSCC cell lines) | Inhibition of cell migration | Significant reduction in wound closure. | [1] |
| Inhibition of cell invasion | 31.86% reduction in invasion potential in KCC-T871-siFOSL1#1 cells. | [2] | |
| Inhibition of cell proliferation | Significant reduction in cell viability. | [2][5] | |
| In vivo (Orthotopic nude mouse model) | Reduced tumor growth | Median tumor volume: 3.35 mm³ (FOSL1 KD) vs. 79.67 mm³ (control), p=0.0078. | [2] |
| Decreased incidence of cervical lymph node metastasis | 7.14% (FOSL1 KD) vs. 46.15% (control), p=0.0329. | [2] | |
| Prolonged survival | Median survival: 64 days (FOSL1 KD) vs. 51 days (control), p=0.0081. | [5] |
Therapeutic Targeting of FOSL1
The central role of FOSL1 in driving HNSCC progression makes it an attractive therapeutic target. Preclinical studies have demonstrated that inhibiting FOSL1 function can significantly impede tumor growth and metastasis.
-
Small Molecule Inhibitors: The FOSL1 inhibitor SR11302 has been shown to significantly suppress tumor growth and lymph node metastasis in a patient-derived xenograft (PDX) model of HNSCC.[3]
-
PROTACs: Novel Proteolysis Targeting Chimeras (PROTACs) have been developed to specifically degrade FOSL1, showing potent elimination of HNSCC cancer stem cells and suppression of tumorigenesis with improved potency over existing inhibitors.[6]
These findings provide a strong rationale for the continued development of FOSL1-targeted therapies for HNSCC.
Experimental Protocols for FOSL1 Research in HNSCC
This section provides an overview of key experimental methodologies for studying FOSL1 in HNSCC.
Immunohistochemistry (IHC) for FOSL1 in HNSCC Tissues
Objective: To detect and localize FOSL1 protein expression in formalin-fixed, paraffin-embedded (FFPE) HNSCC tissues.
Protocol Outline:
-
Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed, typically in a citrate (B86180) buffer (pH 6.0).
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution, followed by blocking of non-specific binding sites with a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against FOSL1 (e.g., from Cell Signaling Technologies) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin, dehydrated, and mounted.
Scoring: The IHC score can be semi-quantitatively assessed based on the staining intensity (0-3) and the percentage of positive cells.[7]
Western Blotting for FOSL1
Objective: To detect and quantify FOSL1 protein levels in HNSCC cell lysates.
Protocol Outline:
-
Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). The membrane is then incubated with a primary antibody against FOSL1 (e.g., 1:1,000 dilution, Cell Signaling Technologies) overnight at 4°C.[5]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate.
-
Loading Control: The membrane is stripped and re-probed with an antibody against a loading control protein (e.g., α-tubulin or GAPDH) to ensure equal protein loading.
Quantitative Real-Time PCR (qRT-PCR) for FOSL1 mRNA
Objective: To quantify the relative expression levels of FOSL1 mRNA in HNSCC cells or tissues.
Protocol Outline:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green-based master mix, cDNA template, and FOSL1-specific primers.
-
Data Analysis: The relative expression of FOSL1 is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.
Note: Primer sequences for FOSL1 should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
siRNA/shRNA-mediated Knockdown of FOSL1
Objective: To specifically silence the expression of FOSL1 in HNSCC cells to study its function.
Protocol Outline:
-
Design and Synthesis: siRNAs or shRNAs targeting specific sequences of the FOSL1 mRNA are designed and synthesized. A non-targeting scrambled sequence is used as a negative control.
-
Transfection/Transduction:
-
siRNA: HNSCC cells are transfected with FOSL1-specific siRNAs using a lipid-based transfection reagent.
-
shRNA: For stable knockdown, lentiviral particles carrying FOSL1-specific shRNAs are used to transduce HNSCC cells, followed by selection with an appropriate antibiotic (e.g., puromycin).
-
-
Validation of Knockdown: The efficiency of FOSL1 knockdown is confirmed at both the mRNA (qRT-PCR) and protein (Western blotting) levels.
-
Functional Assays: The effects of FOSL1 knockdown on cellular phenotypes (e.g., proliferation, migration, invasion) are assessed using various in vitro and in vivo assays.
Caption: Workflow for FOSL1 knockdown studies in HNSCC.
Conclusion
FOSL1 is a master regulator of a transcriptional program that drives the aggressive phenotype of Head and Neck Squamous Cell Carcinoma. Its upregulation is a key event in HNSCC pathogenesis, and its expression level serves as a robust prognostic biomarker. The intricate molecular mechanisms through which FOSL1 promotes tumorigenesis and metastasis, particularly its role in establishing super-enhancers, offer novel avenues for therapeutic intervention. The continued investigation of FOSL1 and its associated signaling networks will be crucial for the development of more effective, targeted therapies for HNSCC, with the ultimate goal of improving patient outcomes. The experimental frameworks provided in this guide offer a solid foundation for researchers to further unravel the complexities of FOSL1 in this challenging disease.
References
- 1. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Super-Enhancer Driven by FOSL1 Controls miR-21-5p Expression in Head and Neck Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FosL1 Regulates Regional Metastasis of Head and Neck Squamous Cell Carcinoma by Promoting Cell Migration, Invasion, and Proliferation | Anticancer Research [ar.iiarjournals.org]
- 6. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FOS-Like Antigen 1 Expression Was Associated With Survival of Hepatocellular Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
Discovery and Synthesis of FOSL1 Degrader 1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of FOSL1 degrader 1, a potent and selective degrader of the FOSL1 protein. FOSL1 (Fos-related antigen 1) is a component of the activator protein-1 (AP-1) transcription factor complex and is implicated in the progression of various cancers, including head and neck squamous cell carcinoma (HNSCC).[1] this compound, also referred to as compound 4 in the primary literature, is a proteolysis-targeting chimera (PROTAC) that has demonstrated significant potential in preclinical models by inducing the degradation of FOSL1 and suppressing cancer stem cell properties.[2]
Introduction to FOSL1 as a Therapeutic Target
FOSL1 is a key regulator of gene expression involved in cell proliferation, differentiation, apoptosis, and invasion.[3][4] Its overexpression is associated with poor prognosis in several cancers.[3] FOSL1 is a challenging target for traditional small molecule inhibitors due to its nature as a transcription factor. The development of PROTACs offers a novel therapeutic strategy to target such "undruggable" proteins by hijacking the cell's ubiquitin-proteasome system to induce their degradation.[2]
Discovery of this compound
This compound was developed based on the existing AP-1 inhibitor, T-5224. T-5224 was identified as a direct binder of FOSL1. To enhance its potency and efficacy, a PROTAC was designed by linking T-5224 to a ligand for an E3 ubiquitin ligase. In the case of this compound, the E3 ligase Cereblon (CRBN) was chosen, and a pomalidomide-based ligand was used.[2] This heterobifunctional molecule brings FOSL1 into close proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of FOSL1.[2]
Synthesis of this compound
The synthesis of this compound involves a multi-step process that couples the FOSL1-binding warhead (T-5224) to the CRBN ligand (pomalidomide) via a chemical linker. While the precise, step-by-step protocol for this compound is detailed in the supplementary information of the primary research article, the general approach for synthesizing pomalidomide-based PROTACs is well-established.[5][6][7][8][9]
General Synthetic Scheme:
The synthesis typically involves three key components:
-
The FOSL1 Warhead: T-5224, with a reactive functional group for linker attachment.
-
The Linker: A chemical scaffold of appropriate length and composition to facilitate the formation of a stable ternary complex between FOSL1 and CRBN.
-
The E3 Ligase Ligand: Pomalidomide, functionalized for conjugation to the linker.
The final PROTAC molecule is assembled through standard chemical coupling reactions.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical studies.
Table 1: In Vitro Degradation and Potency of this compound
| Parameter | Cell Line | Value |
| DC50 (FOSL1 Degradation) | UM-SCC1 | 2.3 µM |
| Potency Increase over T-5224 | HNSCC CSCs | ~30 to 100-fold |
Table 2: In Vivo Efficacy of this compound in an HNSCC Orthotopic Xenograft Model [2]
| Treatment Group | Dose | Outcome |
| Vehicle Control | - | Progressive tumor growth |
| T-5224 | 100 mg/kg | Moderate suppression of tumor growth |
| This compound (Compound 4) | 21 mg/kg | Significant suppression of tumor growth and elimination of cancer stem cells |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize this compound are provided below.
Western Blotting for FOSL1 Degradation
Objective: To determine the ability of this compound to induce the degradation of FOSL1 protein in cancer cells.
Protocol:
-
Cell Culture and Treatment: Plate HNSCC cells (e.g., UM-SCC1, FaDu) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 8, 16, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against FOSL1 overnight at 4°C. Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.[10][11][12]
Tumorsphere Formation Assay
Objective: To assess the effect of this compound on the self-renewal capacity of cancer stem cells.
Protocol:
-
Cell Preparation: Dissociate HNSCC cells into a single-cell suspension.
-
Plating: Plate the cells at a low density (e.g., 1,000-5,000 cells/well) in ultra-low attachment plates.
-
Culture Medium: Culture the cells in a serum-free medium supplemented with growth factors such as EGF and bFGF.
-
Treatment: Add this compound or vehicle control to the culture medium at the time of plating.
-
Incubation: Incubate the plates for 7-14 days to allow for tumorsphere formation.
-
Quantification: Count the number and measure the size of the tumorspheres formed in each well using a microscope.[13][14][15][16]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID) for tumor implantation.
-
Cell Implantation: Orthotopically inject HNSCC cells into the tongues of the mice to establish tumors.
-
Treatment: Once the tumors are established, randomize the mice into treatment groups (e.g., vehicle control, T-5224, this compound). Administer the compounds via a suitable route (e.g., oral gavage, intraperitoneal injection) at the specified doses and schedule.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for FOSL1 expression and assessment of metastasis to lymph nodes.[2][4][17][18]
Signaling Pathways and Experimental Workflows
FOSL1 Signaling Pathway
The following diagram illustrates the central role of FOSL1 in cancer-related signaling pathways. FOSL1 is a downstream effector of several oncogenic pathways, including RAS-MAPK and PI3K-AKT. As part of the AP-1 complex, it regulates the transcription of genes involved in cell proliferation, survival, and invasion.
Caption: FOSL1 signaling pathway and mechanism of action of this compound.
Experimental Workflow for this compound Validation
The following diagram outlines the logical workflow for the validation of this compound, from initial synthesis to in vivo efficacy studies.
Caption: Experimental workflow for the validation of this compound.
References
- 1. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 9. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 15. Cancer Stem Cell Traits in Tumor Spheres Derived from Primary Laryngeal Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CYTOR Facilitates Formation of FOSL1 Phase Separation and Super Enhancers to Drive Metastasis of Tumor Budding Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
FOSL1 Degrader 1: A Technical Overview of its Molecular Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOSL1 (FOS-like antigen 1), a member of the activator protein-1 (AP-1) transcription factor family, is a critical driver of cancer progression, particularly in head and neck squamous cell carcinoma (HNSCC). Its role in promoting cancer stemness makes it a compelling therapeutic target. FOSL1 degrader 1 is a potent proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of FOSL1, thereby inhibiting its oncogenic functions. This document provides a comprehensive technical guide to the molecular properties, mechanism of action, and relevant experimental protocols for this compound.
Molecular Properties
This compound is a T-5224-based PROTAC, which leverages the FOSL1 inhibitor T-5224 as the warhead to bind to FOSL1, connected via a linker to a ligand that recruits an E3 ubiquitin ligase.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₅₈H₆₉N₅O₁₈ | [1] |
| Molecular Weight | 1124.19 g/mol | [1] |
| Solubility | ≥ 100 mg/mL in DMSO | [1] |
| Storage | Store at -20°C under nitrogen. In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. | [1] |
| Potency | Approximately 30- to 100-fold more potent than T-5224 in eliminating HNSCC cancer stem cells. | [2] |
| DC₅₀ (UM-SCC1 cells) | 2.3 µM | [3] |
| DC₅₀ (FaDu cells) | Not explicitly quantified, but effective degradation observed. | [3] |
Mechanism of Action
This compound functions by hijacking the cell's ubiquitin-proteasome system to induce the degradation of FOSL1. The T-5224 moiety of the PROTAC binds to the FOSL1/AP-1 complex, while the pomalidomide-based E3 ligase ligand recruits the Cereblon (CRBN) E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of FOSL1, marking it for degradation by the proteasome. The degradation of FOSL1 leads to the downregulation of its target genes, which are involved in cancer stemness and metastasis.[2][3]
References
- 1. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the FOSL1 Protein Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the molecular mechanisms governing the degradation of FOSL1 (Fos-like antigen 1), a critical component of the AP-1 transcription factor complex. Understanding the FOSL1 degradation pathway is paramount due to its role in numerous physiological processes and its significant implications in tumorigenesis and other pathologies. FOSL1 stability is tightly controlled by a complex interplay of post-translational modifications and distinct proteasomal degradation routes, making it a key target for therapeutic intervention.
Core Degradation Mechanisms of FOSL1
The turnover of the FOSL1 protein is primarily controlled by the 26S proteasome, which it targets through two distinct pathways: a unique ubiquitin-independent mechanism and the canonical ubiquitin-dependent pathway.[1][2][3]
1.1. Ubiquitin-Independent Degradation
A notable feature of FOSL1 is its ability to be degraded by the proteasome without prior ubiquitination, a mechanism not shared by other FOS family proteins like c-Fos.[1][2][3] This pathway is prominent for nuclear FOSL1 and involves two key elements:
-
TBP1 (Tat-binding protein 1): This subunit of the 19S proteasome regulatory particle (also known as PSMC2/Rpt5) directly recognizes and binds to the central region of the FOSL1 molecule (residues 162–231).[1][2]
-
c-DEST/DESTAB Domain: The C-terminal region of FOSL1 (residues 231–271) functions as an instability domain.[1][2] This area lacks a defined secondary structure, causing it to be perceived as misfolded and marking the protein for proteasomal disposal.[1][2]
1.2. Ubiquitin-Dependent Degradation
Cytoplasmic FOSL1 is targeted for degradation via the well-established ubiquitin-proteasome system (UPS). In this pathway, FOSL1 is tagged with a polyubiquitin (B1169507) chain, which serves as the recognition signal for the 26S proteasome, leading to its subsequent degradation.[1][2] While specific E3 ubiquitin ligases that directly target FOSL1 are still being fully elucidated, this pathway is a critical component of its cytoplasmic turnover.
1.3. Deubiquitination: A Counter-Regulatory Mechanism
The ubiquitination of FOSL1 is a reversible process. The deubiquitinating enzyme (DUB) USP21 (Ubiquitin Specific Peptidase 21) has been identified as a key regulator that removes ubiquitin chains from FOSL1.[4][5] This action stabilizes the FOSL1 protein, increases its abundance, and enhances its transcriptional activity, thereby promoting processes like cell migration and invasion in colorectal cancer.[4][5]
Signaling Pathways Regulating FOSL1 Stability
The stability and subsequent degradation of FOSL1 are intricately regulated by upstream signaling cascades, primarily through post-translational modification by phosphorylation. Phosphorylation at specific residues shields FOSL1 from proteasomal degradation, thereby increasing its half-life and promoting its accumulation and transcriptional activity.[1][4][6][7]
-
MAPK/ERK Pathway: This is a central pathway stabilizing FOSL1, often constitutively active in cancer cells.[1][7]
-
ERK2 phosphorylates FOSL1 at Serine 252 (Ser252) and Serine 265 (Ser265).[1][4]
-
ERK5 phosphorylates Threonine 230 (Thr230).[1]
-
RSK2 (Ribosomal S6 Kinase 2), a downstream effector of ERK, phosphorylates Ser265.[1] Phosphorylation within the C-terminal DEST domain by ERK kinases inactivates this destabilizing region, directly preventing degradation.[7]
-
-
Protein Kinase C theta (PKCθ) Pathway: In certain cellular contexts, such as estrogen receptor-negative breast cancer, PKCθ contributes to FOSL1 stabilization.[2][7] It phosphorylates FOSL1 on Ser265, Thr223, and Thr230.[1][2][7] This can occur through a crosstalk with the RAS pathway and may involve the downstream kinase SPAK1.[1][2]
Quantitative Data on FOSL1 Stability
The stability of FOSL1 is dynamically regulated. While precise half-life measurements vary between cell types and conditions, the qualitative effects of key regulators are well-documented.
| Regulator | Modification/Interaction | Effect on FOSL1 Stability | Mechanism | Reference |
| ERK1/2, ERK5, RSK2 | Phosphorylation (Ser/Thr residues) | ▲ Increase | Inactivates the C-terminal DEST domain, preventing recognition by the proteasome. | [1][4][7] |
| PKCθ | Phosphorylation (Ser/Thr residues) | ▲ Increase | Stabilizes FOSL1, preventing its degradation. | [1][2][7] |
| TBP1 (PSMC2/Rpt5) | Direct Binding | ▼ Decrease | Mediates ubiquitin-independent recognition and degradation by the proteasome. | [1][2] |
| USP21 | Deubiquitination | ▲ Increase | Removes polyubiquitin chains, rescuing FOSL1 from ubiquitin-dependent degradation. | [4][5] |
| T-5224 (PROTAC) | Induced Proximity to E3 Ligase | ▼ Decrease | A chemical tool designed to induce FOSL1 degradation. | [8] |
Experimental Protocols
Studying the FOSL1 degradation pathway requires specific methodologies to measure protein stability and post-translational modifications.
4.1. Protocol: Cycloheximide (B1669411) (CHX) Chase Assay for FOSL1 Half-Life Determination
This assay measures the rate of protein degradation by inhibiting new protein synthesis and quantifying the remaining protein over time.[9][10]
Methodology:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treatment: Treat cells with cycloheximide (CHX) at a final concentration of 20-100 µg/mL. The optimal concentration should be determined empirically for the specific cell line.
-
Time Course Collection: Harvest cell lysates at various time points after CHX addition (e.g., 0, 30, 60, 120, 240 minutes). The time points should be adjusted based on the expected stability of FOSL1 in the experimental system.[9]
-
Protein Extraction: Lyse cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Western Blotting:
-
Separate equal amounts of protein from each time point using SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for FOSL1.
-
Probe with a loading control antibody (e.g., GAPDH, β-actin) to normalize for loading differences.
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Perform densitometry analysis on the Western blot bands using software like ImageJ.
-
Normalize the FOSL1 band intensity to the corresponding loading control intensity for each time point.
-
Plot the normalized FOSL1 intensity (as a percentage of the time 0 point) against time.
-
Calculate the half-life (t½) of FOSL1, which is the time required for the protein level to decrease by 50%.
-
4.2. Protocol: In Vivo Ubiquitination Assay
This assay is designed to detect the polyubiquitination of FOSL1 within a cellular context.[11]
Methodology:
-
Transfection: Co-transfect cells (e.g., HEK293T) with expression plasmids for:
-
Tagged FOSL1 (e.g., HA-FOSL1 or MYC-FOSL1).
-
Histidine-tagged Ubiquitin (His-Ub).
-
(Optional) A plasmid for a specific E3 ligase or DUB to study its effect.
-
-
Cell Treatment (Optional): Prior to harvesting, treat cells with a proteasome inhibitor such as MG-132 (5-25 µM for 2-4 hours) to allow for the accumulation of polyubiquitinated proteins.[12]
-
Denaturing Lysis: Harvest cells and lyse them in a strong denaturing buffer (e.g., buffer containing 8M urea (B33335) or 1% SDS) to disrupt protein-protein interactions and inactivate DUBs.
-
His-Tag Pulldown:
-
Dilute the lysate to reduce the denaturant concentration.
-
Incubate the lysate with Ni-NTA agarose (B213101) beads, which will specifically bind the His-tagged ubiquitin and any proteins covalently attached to it.
-
Wash the beads extensively with buffers containing a lower concentration of denaturant (e.g., urea) and detergents to remove non-specific binders.
-
-
Elution: Elute the bound proteins from the Ni-NTA beads using a high concentration of imidazole (B134444) or by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Analyze the eluate by Western blotting using an antibody against the tag on FOSL1 (e.g., anti-HA or anti-MYC).
-
A high-molecular-weight smear or ladder of bands appearing above the unmodified FOSL1 band is indicative of polyubiquitination.
-
An input control (a small fraction of the total cell lysate before pulldown) should be run in parallel to confirm FOSL1 expression.
-
References
- 1. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ubiquitin-independent- versus ubiquitin-dependent proteasomal degradation of the c-Fos and Fra-1 transcription factors: is there a unique answer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | The Fra-1: Novel role in regulating extensive immune cell states and affecting inflammatory diseases [frontiersin.org]
- 8. FOSL1 transcriptionally dictates the Warburg effect and enhances chemoresistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Protein Stability by the Cycloheximide Chase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How to Better Study Ubiquitination | Proteintech Group [ptglab.com]
FOSL1 Degrader Target Engagement: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOS-like antigen 1 (FOSL1), also known as Fra-1, is a component of the activator protein-1 (AP-1) transcription factor complex.[1] As a proto-oncogene, FOSL1 is implicated in numerous cellular processes, including proliferation, differentiation, and epithelial-to-mesenchymal transition (EMT).[1] Its overexpression is associated with poor prognosis in various cancers, making it a compelling target for therapeutic intervention.[2] Targeted protein degradation, utilizing technologies such as proteolysis-targeting chimeras (PROTACs) and molecular glues, offers a promising strategy to eliminate FOSL1 and disrupt its oncogenic signaling. This guide provides a comprehensive overview of the methods and data related to FOSL1 degrader target engagement.
FOSL1 Signaling Pathway
FOSL1 expression and activity are induced by various upstream oncogenic signals, including the Ras/ERK and PKCα pathways.[1] Upon activation, FOSL1 heterodimerizes with members of the JUN family to form the AP-1 complex, which then translocates to the nucleus to regulate the transcription of target genes involved in cell invasion, metastasis, and the acquisition of cancer stem cell characteristics.[1]
FOSL1 Degraders: PROTACs
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A series of PROTACs targeting FOSL1 have been developed using the AP-1 inhibitor T-5224 as the FOSL1-binding warhead, linked to a ligand for the Cereblon (CRBN) E3 ligase.[3]
Mechanism of Action of FOSL1 PROTACs
The FOSL1-targeting PROTAC simultaneously binds to FOSL1 and the CRBN E3 ligase, forming a ternary complex. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to FOSL1. Polyubiquitinated FOSL1 is then recognized and degraded by the 26S proteasome.
Quantitative Data for FOSL1 PROTACs
The following tables summarize the available quantitative data for two T-5224-based FOSL1 PROTACs, referred to as Compound 3 and Compound 4.[2]
Table 1: Degradation Potency (DC50) of FOSL1 PROTACs
| Compound | Cell Line | DC50 (µM) |
| Compound 3 | UM-SCC1 | 4.9[2] |
| Compound 4 | UM-SCC1 | 2.3[2] |
Table 2: Efficacy in Cancer Stem Cell (CSC) Assays (ED50)
| Compound | Cell Line | Assay | ED50 (µM) |
| Compound 3 | FaDu | Tumor Sphere Formation | 8.5[2] |
| Compound 4 | FaDu | Tumor Sphere Formation | 2.22[2] |
Note: Dmax (maximum degradation) and Kd (binding affinity) values for these compounds have not been reported in the reviewed literature.
Experimental Protocols for Target Engagement
Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Protocol for T-5224 Target Engagement with FOSL1/JUN:
-
Cell Culture: Culture HNSCC UM-SCC1 cells to 70-80% confluency.
-
Compound Treatment: Treat cells with either DMSO (vehicle control) or T-5224 at the desired concentration for a specified time (e.g., 1 hour).
-
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling on ice.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by Western blot using antibodies against FOSL1 and JUN. An increase in the amount of soluble FOSL1 and JUN at higher temperatures in the T-5224-treated samples compared to the control indicates target engagement.[2]
Western Blot for FOSL1 Degradation
This is the primary method to quantify the reduction in FOSL1 protein levels following PROTAC treatment.
Protocol for FOSL1 Degradation in UM-SCC1 Cells:
-
Cell Culture and Seeding: Seed UM-SCC1 cells in 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment: Treat cells with varying concentrations of the FOSL1 PROTAC (e.g., Compound 4) or DMSO for a specific duration (e.g., 16 hours).[2]
-
Proteasome Inhibition Control: As a control, pre-treat a set of wells with a proteasome inhibitor like MG-132 (e.g., 20 µM for 2 hours) before adding the PROTAC.[2]
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate with a primary antibody against FOSL1 overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody against a loading control (e.g., GAPDH or β-actin) to normalize protein levels.
-
-
Quantification: Densitometry analysis of the FOSL1 bands relative to the loading control is performed to determine the percentage of degradation.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP can be used to demonstrate the formation of the FOSL1-PROTAC-CRBN ternary complex.
Protocol for FOSL1-PROTAC-CRBN Co-IP:
-
Cell Culture and Transfection (Optional): Use cells endogenously expressing the proteins or transfect cells with tagged versions of FOSL1 and/or CRBN (e.g., FLAG-FOSL1, HA-CRBN).
-
PROTAC Treatment: Treat cells with the FOSL1 PROTAC or DMSO for a time that allows for ternary complex formation but precedes significant degradation (e.g., 1-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody against one component of the complex (e.g., anti-FLAG for FLAG-FOSL1).
-
Add protein A/G beads to pull down the antibody-protein complex.
-
-
Washing: Wash the beads several times to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot Analysis: Analyze the eluate by Western blot using antibodies against the other components of the complex (e.g., anti-HA for HA-CRBN and an anti-FOSL1 antibody). The presence of all three components in the eluate from the PROTAC-treated sample, but not the control, confirms the formation of the ternary complex.
Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation of FOSL1 is mediated by the ubiquitin-proteasome system.
Protocol for FOSL1 Ubiquitination:
-
Cell Culture and Transfection: Transfect cells with a plasmid expressing His-tagged ubiquitin.
-
PROTAC and Proteasome Inhibitor Treatment: Treat cells with the FOSL1 PROTAC and a proteasome inhibitor (to allow accumulation of ubiquitinated FOSL1) for a suitable duration.
-
Cell Lysis: Lyse the cells under denaturing conditions to disrupt protein-protein interactions but preserve the covalent ubiquitin linkages.
-
Pull-down of Ubiquitinated Proteins: Use nickel-NTA beads to pull down the His-tagged ubiquitinated proteins.
-
Western Blot Analysis: Elute the bound proteins and analyze by Western blot using an anti-FOSL1 antibody. An increase in high molecular weight smeared bands corresponding to polyubiquitinated FOSL1 in the PROTAC-treated sample indicates PROTAC-induced ubiquitination.
Quantitative PCR (qPCR) for Target Gene Expression
qPCR is used to measure changes in the mRNA levels of FOSL1 target genes following FOSL1 degradation.
Protocol for FOSL1 Target Gene Expression Analysis:
-
Cell Culture and PROTAC Treatment: Treat cells (e.g., UM-SCC1) with the FOSL1 PROTAC or DMSO for a specified time (e.g., 16 hours).[2]
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the cells and reverse transcribe it into cDNA.
-
qPCR: Perform qPCR using primers specific for FOSL1 target genes such as SNAI2 and BMI1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Primer sequences (example):
-
SNAI2 (Forward/Reverse)
-
BMI1 (Forward/Reverse)
-
GAPDH (Forward/Reverse)
-
-
-
Data Analysis: Calculate the relative change in mRNA expression of the target genes using the ΔΔCt method. A decrease in the mRNA levels of SNAI2 and BMI1 would be expected following FOSL1 degradation.[2]
FOSL1 Molecular Glues
To date, there is limited publicly available information on the discovery and characterization of specific molecular glues that induce the degradation of FOSL1. The development of such compounds remains an active area of research.
Conclusion
Targeting FOSL1 for degradation is a viable therapeutic strategy, with T-5224-based PROTACs demonstrating promising preclinical activity. The experimental protocols outlined in this guide provide a framework for assessing the target engagement and mechanism of action of FOSL1 degraders. Further research is warranted to develop more potent and selective FOSL1 degraders, including molecular glues, and to fully elucidate their therapeutic potential.
References
- 1. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bmi-1 Regulates Snail Expression and Promotes Metastasis Ability in Head and Neck Squamous Cancer-Derived ALDH1 Positive Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
The Impact of FOSL1 Degradation on Gene Transcription: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FOSL1 (Fos-like antigen 1), a critical component of the activator protein-1 (AP-1) transcription factor complex, is a key regulator of gene expression involved in numerous cellular processes, including proliferation, differentiation, and transformation.[1][2][3] Its overexpression is implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target.[2][4][5] This technical guide explores the effect of FOSL1 degradation on gene transcription, with a focus on a specific PROTAC (Proteolysis Targeting Chimera), FOSL1 degrader 1. This degrader potently induces the degradation of FOSL1, offering a powerful tool to study its function and as a potential therapeutic strategy.[6][7][8] We will delve into the core mechanisms, present available data on transcriptional changes, detail relevant experimental protocols, and visualize the associated signaling pathways.
Introduction to FOSL1 and Its Role in Transcription
FOSL1, also known as Fra-1, does not possess a transactivation domain and functions by forming heterodimers with JUN family proteins (e.g., c-JUN, JUNB, JUND) to create the AP-1 complex.[4][9][10] This complex binds to specific DNA sequences (AP-1 sites) in the regulatory regions of target genes, thereby modulating their transcription.[1][11] FOSL1 is a downstream effector of several major oncogenic signaling pathways, including RAS/RAF/MEK/ERK and PI3K/AKT, and plays a pivotal role in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[4][5][12]
This compound: A PROTAC-Mediated Approach
This compound is a PROTAC that leverages the ubiquitin-proteasome system to induce the targeted degradation of the FOSL1 protein.[6][7][8][13] It is a T-5224-based PROTAC, which means it is constructed using a derivative of T-5224, a known inhibitor of AP-1.[6][8] This degrader has been shown to be effective in suppressing cancer stemness gene expression in Head and Neck Squamous Cell Carcinoma (HNSCC) and inhibiting tumor growth.[6][7][14]
The Effect of FOSL1 Degradation on Gene Transcription
Degradation of FOSL1 is expected to lead to a significant alteration in the transcriptional landscape of cells, primarily by downregulating genes that are positively regulated by FOSL1-containing AP-1 complexes. These genes are often involved in cell proliferation, invasion, metastasis, and angiogenesis.
Quantitative Analysis of Transcriptional Changes
While comprehensive, publicly available RNA-sequencing data for "this compound" is limited, we can infer the expected changes based on FOSL1's known transcriptional targets from FOSL1 knockdown or inhibition studies. The following table summarizes key gene categories and specific examples known to be regulated by FOSL1.
| Gene Category | Gene Examples | Expected Change upon FOSL1 Degradation | Rationale |
| Epithelial-Mesenchymal Transition (EMT) | SNAI1 (Snail), SNAI2 (Slug), ZEB1, ZEB2, CDH2 (N-cadherin) | Downregulation | FOSL1 is a key driver of EMT, promoting a mesenchymal phenotype.[4] Its degradation would be expected to reverse this process. |
| Cell Adhesion and Motility | ITGA5 (Integrin alpha-5), ITGB4 (Integrin beta-4), MMP1, MMP9 | Downregulation | FOSL1 regulates genes involved in cell-matrix interactions and extracellular matrix remodeling, which are crucial for invasion and metastasis.[11] |
| Cell Cycle Progression | CCND1 (Cyclin D1), CDK4, CDK6 | Downregulation | FOSL1 can promote cell proliferation by upregulating key cell cycle regulators.[5] |
| Angiogenesis | VEGF (Vascular Endothelial Growth Factor) | Downregulation | FOSL1 can contribute to tumor angiogenesis by inducing the expression of pro-angiogenic factors.[5] |
| Glycolysis | SLC2A1, ENO1, LDHA | Downregulation | FOSL1 has been shown to transcriptionally activate genes involved in aerobic glycolysis (the Warburg effect).[15] |
| Epithelial Markers | CDH1 (E-cadherin) | Upregulation | As a driver of EMT, FOSL1 often suppresses epithelial markers. Its degradation would likely lead to their re-expression.[4] |
This table is a representation of expected outcomes based on the known functions of FOSL1. Actual results with this compound would require specific experimental validation.
Signaling Pathways Modulated by FOSL1
FOSL1 is a convergence point for multiple signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is crucial for contextualizing the effects of FOSL1 degradation.
Caption: Upstream signaling pathways converging on FOSL1 activation.
Experimental Protocols
Here we detail the methodologies for key experiments to assess the impact of a FOSL1 degrader on gene transcription and cellular function.
Western Blotting for FOSL1 Degradation
This protocol is to confirm the target degradation of FOSL1 protein.
-
Cell Culture and Treatment: Plate cells (e.g., HNSCC cell line) at a density of 1x10^6 cells per well in a 6-well plate. Allow cells to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 6, 12, 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against FOSL1 overnight at 4°C. Wash and incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
RNA Sequencing (RNA-seq) for Transcriptome Analysis
This protocol provides a global view of gene expression changes following FOSL1 degradation.
-
Cell Treatment and RNA Extraction: Treat cells with this compound and a vehicle control as described above. Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) and treat with DNase I to remove genomic DNA contamination.
-
Library Preparation: Assess RNA quality and quantity (e.g., using a Bioanalyzer). Prepare sequencing libraries from high-quality RNA using a kit such as the NEBNext Ultra II RNA Library Prep Kit for Illumina. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on an Illumina sequencer (e.g., NovaSeq) to a desired read depth.
-
Data Analysis:
-
Quality Control: Use tools like FastQC to check the quality of raw sequencing reads.
-
Alignment: Align reads to a reference genome using an aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify differentially expressed genes between the degrader-treated and control groups. Set significance thresholds (e.g., adjusted p-value < 0.05 and log2 fold change > 1).
-
Pathway and Gene Ontology Analysis: Use tools like GSEA or DAVID to identify enriched biological pathways and functions among the differentially expressed genes.
-
Caption: A typical workflow for RNA-sequencing analysis.
Chromatin Immunoprecipitation (ChIP-seq)
This protocol identifies the genomic binding sites of the FOSL1-containing AP-1 complex.
-
Cross-linking and Chromatin Preparation: Treat cells with formaldehyde (B43269) to cross-link proteins to DNA. Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-500 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to FOSL1 or a JUN family member. Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified DNA and sequence them.
-
Data Analysis: Align reads to the genome and use peak-calling algorithms (e.g., MACS2) to identify regions of enrichment, which represent the binding sites of the transcription factor.
Conclusion and Future Directions
The targeted degradation of FOSL1 via PROTACs like this compound represents a promising therapeutic strategy for cancers driven by AP-1 hyperactivation. The degradation of FOSL1 is predicted to cause a profound shift in the cellular transcriptome, leading to the downregulation of genes essential for malignancy, including those involved in EMT, cell cycle, and metabolism. Further studies employing global transcriptomic and epigenomic analyses, as detailed in this guide, will be crucial to fully elucidate the molecular consequences of FOSL1 degradation and to identify biomarkers for patient stratification. This approach holds the potential to move beyond simple inhibition to the complete removal of a key oncogenic driver, offering a new avenue for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Gene Set - FOSL1 [maayanlab.cloud]
- 4. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound|Cas# [glpbio.cn]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Fosl1 is a transcriptional target of c-Fos during osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 12. researchgate.net [researchgate.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. This compound | PROTACs | | Invivochem [invivochem.com]
- 15. FOSL1 transcriptionally dictates the Warburg effect and enhances chemoresistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FOSL1 Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOSL1 (FOS-like antigen 1), a component of the activator protein-1 (AP-1) transcription factor complex, is a key regulator of gene expression involved in cellular proliferation, differentiation, and transformation. Its overexpression is implicated in the progression and metastasis of various cancers, including head and neck squamous cell carcinoma (HNSCC). FOSL1 degrader 1, a PROTAC (Proteolysis Targeting Chimera), offers a novel therapeutic strategy by inducing the targeted degradation of the FOSL1 protein. This document provides detailed experimental protocols for the application and evaluation of this compound.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound (also referred to as compound 4, a T-5224-PROTAC) in various in vitro assays.
Table 1: FOSL1 Degradation Efficiency
| Compound | Cell Line | DC₅₀ (µM) | Assay Conditions |
| This compound (compound 4) | UM-SCC1 | 2.3 | 16-hour treatment |
| This compound (compound 3) | UM-SCC1 | 4.9 | 16-hour treatment |
Table 2: Inhibition of Cancer Stem Cell (CSC) Self-Renewal
| Compound | Cell Line | ED₅₀ (µM) | Assay |
| This compound (compound 4) | FaDu | 2.22 | Tumor Sphere Formation |
| This compound (compound 3) | FaDu | 8.5 | Tumor Sphere Formation |
Table 3: Cytotoxicity in Non-Malignant Cells
| Compound | Cell Line | ED₅₀ (µM) | Assay Conditions |
| This compound (compound 4) | TIGK (human gingival epithelial cells) | 970 | 48-hour treatment |
| This compound (compound 3) | TIGK (human gingival epithelial cells) | 1087 | 48-hour treatment |
Signaling Pathways
FOSL1 is a critical downstream effector of multiple oncogenic signaling pathways. Its degradation by this compound is expected to impact these pathways, thereby inhibiting tumor growth and metastasis.
Experimental Protocols
FOSL1 Degradation Assay (Western Blot)
This protocol details the procedure to assess the dose-dependent degradation of FOSL1 in cancer cell lines following treatment with this compound.
Materials:
-
HNSCC cell lines (e.g., UM-SCC1, FaDu)
-
This compound
-
Complete cell culture medium
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FOSL1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed HNSCC cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a dose range of this compound (e.g., 1.5 to 50 µM) for 16 hours. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against FOSL1 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using image analysis software. Normalize the FOSL1 band intensity to the loading control to determine the relative FOSL1 protein levels.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Materials:
-
HNSCC cell line (e.g., UM-SCC1)
-
This compound or its warhead (T-5224)
-
Complete cell culture medium
-
PBS
-
Lysis buffer (e.g., TBS with protease inhibitors)
-
PCR tubes or plates
Procedure:
-
Cell Treatment:
-
Culture UM-SCC1 cells to confluency.
-
Treat the cells with the compound of interest (e.g., T-5224) or vehicle control for a specified time.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
-
Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble FOSL1 at each temperature by Western blotting as described in the previous protocol.
-
An increase in the amount of soluble FOSL1 at higher temperatures in the presence of the compound indicates target engagement.
-
Cell Viability Assay (CCK-8 or MTT)
This assay is used to determine the cytotoxic effect of this compound on both cancerous and non-malignant cell lines.
Materials:
-
Target cell lines (e.g., FaDu, TIGK)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
CCK-8 or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 48 hours). Include a vehicle control.
-
-
Assay:
-
Add CCK-8 or MTT reagent to each well according to the manufacturer's protocol and incubate.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the ED₅₀ or IC₅₀ value by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Quantitative Real-Time PCR (qRT-PCR) for FOSL1 Target Gene Expression
This protocol is for quantifying the mRNA levels of FOSL1 and its known target genes to assess the functional consequence of FOSL1 degradation.
Materials:
-
HNSCC cells
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for FOSL1, target genes (e.g., SNAI2), and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment and RNA Extraction:
-
Treat cells with this compound as described for the Western blot protocol.
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reactions with the cDNA, primers for the genes of interest, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
-
Disclaimer
These protocols are intended for research use only by trained professionals. The specific conditions, such as cell types, compound concentrations, and incubation times, may need to be optimized for your particular experimental setup. Always follow standard laboratory safety procedures.
Application Notes and Protocols for FOSL1 Degrader 1 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
FOSL1 (FOS-like antigen 1), also known as Fra-1, is a component of the activator protein-1 (AP-1) transcription factor complex.[1][2] The AP-1 complex, which also includes members of the JUN family, plays a critical role in regulating gene expression involved in various cellular processes such as proliferation, differentiation, apoptosis, and transformation.[1][2] FOSL1 is often overexpressed in various cancers, including head and neck squamous cell carcinoma (HNSCC), and is associated with tumor progression, metastasis, and therapy resistance.[3][4] Its role in driving the epithelial-to-mesenchymal transition (EMT) makes it an attractive therapeutic target.[5][6]
FOSL1 Degrader 1 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the FOSL1 protein.[3][7] This molecule functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate FOSL1.[2][3] These application notes provide detailed protocols for the use of this compound in cell culture to study its effects on FOSL1 protein levels, downstream signaling, and cancer cell viability.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the FOSL1 protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as cereblon (CRBN).[3] This ternary complex formation facilitates the ubiquitination of FOSL1, marking it for degradation by the 26S proteasome.[2][3] The degradation of FOSL1 can be effectively blocked by pretreatment with a proteasome inhibitor like MG-132, confirming its mechanism of action.[3]
Data Presentation
FOSL1 Degradation in HNSCC Cell Lines
Treatment of HNSCC cell lines with this compound results in a dose- and time-dependent decrease in FOSL1 protein levels. The half-maximal degradation concentration (DC50) has been determined in various cell lines.
| Cell Line | FOSL1 Degrader | DC50 (µM) | Treatment Time (hours) | Reference |
| UM-SCC1 | Compound 3 | 4.9 | 16 | [3] |
| UM-SCC1 | Compound 4 | 2.3 | 16 | [3] |
Note: "Compound 3" and "Compound 4" refer to different FOSL1 degrader PROTACs from the same study.
Effect of this compound on HNSCC Cancer Stem Cell Viability
The degradation of FOSL1 has been shown to effectively eliminate cancer stem cells (CSCs) in HNSCC, demonstrating significantly improved potency over parental inhibitors.
| Cell Line | Compound | ED50 (µM) for Tumorsphere Formation | Reference |
| UM-SCC1 CSCs | T-5224 (parental inhibitor) | 6.97 | [8] |
| UM-SCC1 CSCs | Compound 3 | 0.73 | [8] |
| UM-SCC1 CSCs | Compound 4 | 0.18 | [8] |
| FaDu CSCs | T-5224 (parental inhibitor) | ~133 | [8] |
| FaDu CSCs | Compound 3 | 8.5 | [8] |
| FaDu CSCs | Compound 4 | 2.22 | [8] |
Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: Human head and neck squamous cell carcinoma (HNSCC) cell lines, such as UM-SCC1 and FaDu, are suitable for studying the effects of this compound.
-
Culture Conditions: Culture the cells in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).[7]
-
Store the stock solution in aliquots at -80°C to avoid repeated freeze-thaw cycles.[7]
-
-
Cell Treatment:
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays).
-
Allow the cells to adhere and reach 60-70% confluency.
-
Dilute the this compound stock solution to the desired final concentrations in fresh culture medium. The effective concentration range is typically between 1.5 µM and 50 µM.[3]
-
Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the degrader used.
-
Incubate the cells for the desired treatment duration (e.g., 8, 16, or 24 hours).[3]
-
Western Blotting for FOSL1 Degradation
This protocol allows for the quantification of FOSL1 protein levels following treatment with this compound.
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and heat the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FOSL1 (e.g., Cell Signaling Technology, #5281) overnight at 4°C.[3]
-
Incubate with a loading control primary antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Quantification:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).[9] Normalize the FOSL1 band intensity to the corresponding loading control.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different concentrations of the degrader or vehicle control (DMSO).
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the degrader concentration to generate a dose-response curve and determine the IC50 value.
-
Quantitative Real-Time PCR (RT-qPCR) for FOSL1 Target Genes
This protocol is for measuring the mRNA expression levels of FOSL1 downstream target genes involved in EMT.
-
RNA Extraction and cDNA Synthesis:
-
Treat cells with this compound as described in section 1.
-
Extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture using a SYBR Green master mix.
-
Add the appropriate forward and reverse primers for the target genes (SNAI1, SNAI2, ZEB1, MMP9) and a housekeeping gene (e.g., GAPDH).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| SNAI1 | TCTCTGAGGCCAAGGATCTC | CTTCGGATGTGCATCTTGAG | [7] |
| SNAI2 (SLUG) | Commercially available | Commercially available | [10] |
| ZEB1 | AGACATGTGACGCAGTCTGG | TTGCAGTTTGGGCATTCATA | [7] |
| MMP9 | GCCACTACTGTGCCTTTGAGTC | CCCTCAGAGAATCGCCAGTACT | [11] |
| GAPDH | Commercially available | Commercially available | [1][5] |
-
Data Analysis:
-
Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
-
Visualizations
References
- 1. biocompare.com [biocompare.com]
- 2. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. origene.com [origene.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Competing Endogenous RNA of Snail and Zeb1 UTR in Therapeutic Resistance of Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
FOSL1 Degrader 1: Application Notes and Protocols for Researchers
For research use only. Not for use in diagnostic procedures.
Introduction
FOSL1 degrader 1 is a potent and selective T-5224-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the FOSL1 (Fos-like antigen 1) protein.[1] FOSL1 is a component of the AP-1 transcription factor complex and is implicated in the regulation of gene expression involved in cancer stemness.[1] This document provides detailed application notes and protocols for the solubility and storage of this compound to ensure its optimal performance and stability in research settings.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₅₈H₆₉N₅O₁₈ | [2] |
| Molecular Weight | 1124.19 g/mol | [2] |
| Appearance | White to yellow solid | [3][4] |
Solubility
This compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).
| Solvent | Solubility | Concentration | Reference |
| DMSO | ≥ 100 mg/mL | 88.95 mM | [2] |
Note: The provided solubility is a minimum value, and the saturation point may be higher. It is recommended to use freshly opened, anhydrous DMSO for the best results, as hygroscopic DMSO can negatively impact solubility.[3][4] For aqueous solutions, it is advisable to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.
Storage and Stability
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity.
Solid Form
| Storage Condition | Duration | Notes | Reference |
| -20°C | Long-term | Store under a nitrogen atmosphere. | [2] |
| Room Temperature | Short-term (shipping) | May vary for international shipping. | [5] |
In Solvent
| Storage Condition | Duration | Notes | Reference |
| -80°C | 6 months | Prepare aliquots to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere. | [5] |
| -20°C | 1 month | Prepare aliquots to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere. | [5] |
Recommendation: To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before storage.[5]
Signaling Pathway and Mechanism of Action
FOSL1 is a downstream effector of multiple signaling pathways, including the Ras/ERK pathway, which are often activated in cancer.[6][7] this compound, as a PROTAC, functions by hijacking the ubiquitin-proteasome system to induce the degradation of the FOSL1 protein.[8][9]
Caption: FOSL1 signaling and PROTAC-mediated degradation pathway.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound.
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in various assays.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO. For example, for 1 mg of this compound (MW = 1124.19), to make a 10 mM stock, add 88.95 µL of DMSO.
-
Add the calculated volume of DMSO to the vial of this compound.
-
Vortex briefly and/or sonicate to ensure complete dissolution.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots as recommended in the "Storage and Stability" section.
Caption: Workflow for preparing this compound stock solution.
Protocol 2: General Protocol for Kinetic Solubility Assessment
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound DMSO stock solution (e.g., 10 mM)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (clear bottom for UV-Vis, or black for nephelometry)
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
-
Calibrated pipettes and sterile tips
Procedure:
-
Prepare a serial dilution of the this compound DMSO stock solution in DMSO.
-
Dispense a small volume (e.g., 1-2 µL) of each DMSO dilution into the wells of the 96-well plate in triplicate.
-
Rapidly add the aqueous buffer (e.g., 98-99 µL of PBS) to each well to achieve the final desired concentrations of the degrader.
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 1-2 hours).
-
Measure the absorbance (for UV-Vis) or light scattering (for nephelometry) at appropriate wavelengths.
-
The concentration at which a significant increase in absorbance or scattering is observed indicates the kinetic solubility limit.
Protocol 3: General Protocol for Stability Assessment in Solution
Objective: To evaluate the stability of this compound in a chosen solvent or buffer over time.
Materials:
-
This compound stock solution
-
Solvent or buffer of interest
-
HPLC system with a suitable column and detector
-
Incubators or water baths set to desired temperatures
-
Sterile, sealed vials
Procedure:
-
Prepare a solution of this compound in the test solvent/buffer at a known concentration.
-
Aliquot the solution into multiple sealed vials to represent different time points.
-
Store the vials under the desired storage conditions (e.g., 4°C, room temperature, 37°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.
-
Analyze the concentration of the remaining this compound in the sample using a validated stability-indicating HPLC method.
-
Calculate the percentage of the degrader remaining at each time point relative to the initial concentration (time 0).
-
A plot of the percentage of remaining degrader versus time can be used to determine the degradation rate.
Disclaimer
The information provided in this document is for research use only and is not intended for diagnostic or therapeutic purposes. The protocols provided are general guidelines and may require optimization for specific experimental conditions. It is the responsibility of the end-user to ensure that all procedures are performed safely and in accordance with all applicable regulations.
References
- 1. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene - FOSL1 [maayanlab.cloud]
- 8. biopharma.co.uk [biopharma.co.uk]
- 9. researchgate.net [researchgate.net]
Determining the Degradation Rate of FOSL1: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for studying the degradation of FOSL1 (Fos-like antigen 1), a component of the AP-1 transcription factor complex implicated in various cellular processes and diseases, including cancer.[1][2] The protocols outlined below describe two key methodologies: the cycloheximide (B1669411) (CHX) chase assay to determine the protein half-life of FOSL1, and an immunoprecipitation-based assay to detect its ubiquitination, a key post-translational modification often preceding proteasomal degradation.
Introduction to FOSL1 Degradation
FOSL1 is a tightly regulated protein whose cellular levels are controlled by both gene expression and protein degradation. The ubiquitin-proteasome system is a major pathway for the degradation of FOSL1.[3] Dysregulation of FOSL1 stability has been linked to tumorigenesis and other pathologies, making the study of its degradation a critical area of research for identifying potential therapeutic targets.
Part 1: FOSL1 Half-Life Determination using Cycloheximide (CHX) Chase Assay
The cycloheximide (CHX) chase assay is a widely used method to determine the half-life of a protein.[4] CHX inhibits protein synthesis in eukaryotic cells.[5][6] By treating cells with CHX and monitoring the level of the target protein over time, one can determine its degradation rate.
Experimental Workflow
Caption: Workflow of the Cycloheximide (CHX) Chase Assay for FOSL1.
Protocol: Cycloheximide (CHX) Chase Assay
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T, or a cancer cell line with known FOSL1 expression)
-
Complete cell culture medium
-
Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FOSL1 and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cycloheximide Treatment:
-
Prepare fresh working solutions of CHX in complete cell culture medium. The final concentration typically ranges from 20-100 µg/mL and should be optimized for your cell line.[7]
-
Aspirate the old medium from the cells and replace it with the CHX-containing medium. For the "0 hour" time point, harvest the cells immediately after adding the CHX medium or from a parallel well with no CHX treatment.
-
-
Time Course Collection:
-
Incubate the cells at 37°C in a CO2 incubator.
-
At each designated time point (e.g., 0, 2, 4, 6, 8 hours), harvest the cells. The time points should be chosen based on the expected stability of FOSL1 and may require optimization.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FOSL1 antibody overnight at 4°C. Recommended dilutions for commercially available antibodies can be found from the supplier (e.g., 1:1000).[8]
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control protein.
-
-
Data Analysis:
-
Quantify the band intensities for FOSL1 and the loading control at each time point using densitometry software (e.g., ImageJ).
-
Normalize the FOSL1 signal to the loading control signal for each time point.
-
Plot the normalized FOSL1 protein level (as a percentage of the 0-hour time point) against time.
-
Determine the half-life of FOSL1, which is the time it takes for the FOSL1 protein level to decrease by 50%.
-
Data Presentation
| Time (hours) | FOSL1 Band Intensity | Loading Control Band Intensity | Normalized FOSL1 Level | % of Initial FOSL1 Level |
| 0 | 100% | |||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 |
Part 2: Detection of FOSL1 Ubiquitination
This protocol describes the detection of ubiquitinated FOSL1 by immunoprecipitation followed by Western blotting. To enhance the detection of ubiquitinated proteins, it is often beneficial to treat cells with a proteasome inhibitor (e.g., MG132) prior to lysis.
FOSL1 Ubiquitination and Degradation Pathway
Caption: The Ubiquitin-Proteasome Pathway for FOSL1 Degradation.
Protocol: FOSL1 Ubiquitination Assay
Materials:
-
Cell line of interest
-
Plasmids encoding tagged-ubiquitin (e.g., HA-Ub, His-Ub) (optional, for overexpression)
-
Transfection reagent (if using plasmids)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer for immunoprecipitation (e.g., RIPA buffer with 1% SDS, then diluted)
-
Anti-FOSL1 antibody for immunoprecipitation[9]
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., RIPA buffer without SDS)
-
Elution buffer (e.g., Laemmli sample buffer)
-
Primary antibodies: anti-ubiquitin (or anti-tag for tagged ubiquitin) and anti-FOSL1
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Transfection (Optional):
-
If detecting endogenous ubiquitination is difficult, co-transfect cells with a plasmid expressing FOSL1 and a plasmid expressing a tagged version of ubiquitin (e.g., HA-ubiquitin).
-
-
Proteasome Inhibition:
-
Approximately 4-6 hours before harvesting, treat the cells with a proteasome inhibitor (e.g., 10-20 µM MG132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis under Denaturing Conditions:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a denaturing buffer (e.g., RIPA buffer containing 1% SDS) to disrupt protein-protein interactions.[10]
-
Boil the lysates for 10 minutes to further denature proteins.
-
Dilute the lysates 10-fold with a non-denaturing buffer (e.g., RIPA buffer without SDS) to reduce the SDS concentration to 0.1%. This is crucial for the antibody to bind to its epitope during immunoprecipitation.
-
Centrifuge to pellet cell debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 30 minutes.
-
Incubate the pre-cleared lysate with an anti-FOSL1 antibody overnight at 4°C with gentle rotation. The optimal amount of antibody should be determined empirically.
-
Add Protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with wash buffer to remove non-specific binding proteins.
-
-
Elution:
-
Elute the immunoprecipitated proteins by resuspending the beads in Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Load the eluted samples onto an SDS-PAGE gel. It is important to also load a small amount of the input lysate as a control.
-
Perform electrophoresis and transfer as described in the CHX chase assay protocol.
-
Probe the membrane with an anti-ubiquitin antibody (or an antibody against the ubiquitin tag, e.g., anti-HA).
-
A characteristic high-molecular-weight smear or laddering pattern above the expected molecular weight of FOSL1 indicates polyubiquitination.
-
To confirm the immunoprecipitation of FOSL1, the membrane can be stripped and re-probed with an anti-FOSL1 antibody.
-
Data Presentation
| Reagent | Concentration/Amount | Incubation Time/Conditions |
| Proteasome Inhibitor | ||
| MG132 | 10-20 µM | 4-6 hours |
| Immunoprecipitation | ||
| Anti-FOSL1 Antibody | To be optimized (e.g., 1-5 µg) | Overnight at 4°C |
| Protein A/G Beads | 20-30 µL of slurry | 2-4 hours at 4°C |
| Western Blotting | ||
| Anti-Ubiquitin Antibody | Supplier's recommendation | Overnight at 4°C |
| Anti-FOSL1 Antibody | Supplier's recommendation | Overnight at 4°C |
Summary
The protocols provided here offer a framework for investigating the degradation of FOSL1. The CHX chase assay is a robust method for determining the half-life of FOSL1, providing quantitative data on its stability. The ubiquitination assay allows for the mechanistic study of how FOSL1 is targeted for degradation by the proteasome. Both assays are essential tools for researchers and drug development professionals seeking to understand the regulation of FOSL1 and its role in disease. It is important to note that specific parameters such as antibody concentrations and incubation times may require optimization for different cell systems and experimental conditions.
References
- 1. cusabio.com [cusabio.com]
- 2. FOSL1 | Cancer Genetics Web [cancerindex.org]
- 3. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis [mdpi.com]
- 4. Cycloheximide chase - Wikipedia [en.wikipedia.org]
- 5. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-techne.com [bio-techne.com]
- 9. anti-FOSL1 Antibody [ABIN2777265] - Cow, Dog, Guinea Pig, WB, IHC [antibodies-online.com]
- 10. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assay with FOSL1 Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOSL1 (FOS-like antigen 1), a component of the AP-1 transcription factor complex, is a key regulator of gene expression involved in cell proliferation, differentiation, and transformation.[1][2] Its overexpression is implicated in the progression and poor prognosis of various cancers, including head and neck squamous cell carcinoma (HNSCC), lung cancer, and breast cancer, making it a compelling target for therapeutic intervention.[3][4][5] FOSL1 is a major effector of the RAS-ERK1/2 signaling pathway, which is frequently hyperactivated in cancer.[4][6]
FOSL1 degrader 1 is a potent and selective T-5224-based Proteolysis Targeting Chimera (PROTAC) that targets FOSL1 for degradation.[7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] this compound utilizes the Cereblon (CRBN) E3 ligase to induce the degradation of FOSL1, thereby inhibiting its downstream signaling and suppressing cancer cell viability.[7]
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using a luminescence-based assay.
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound (referred to as compound 4 in the source) in relevant cell lines.
| Parameter | Cell Line | Value | Reference |
| Degradation Potency (DC₅₀) | UM-SCC1 (HNSCC) | 2.3 µM | [7] |
| Cytotoxicity (ED₅₀) | TIGK (non-malignant human gingival epithelial cells) | 970 µM | [7] |
Table 1: In Vitro Potency and Cytotoxicity of this compound. The DC₅₀ represents the half-maximal degradation concentration of FOSL1, while the ED₅₀ indicates the half-maximal effective concentration for cytotoxicity in non-malignant cells.
| Cell Line | Treatment | Observation | Reference |
| UM-SCC1, FaDu (HNSCC) | This compound | Potent degradation of FOSL1 | [7] |
| HNSCC cells | This compound | Elimination of cancer stem cells | [7] |
| HNSCC cells | This compound | Suppression of HNSCC tumorigenesis | [7] |
Table 2: Qualitative Effects of this compound on HNSCC Cells. This table highlights the key biological outcomes of treating HNSCC cells with the FOSL1 degrader.
Signaling Pathways and Mechanisms
The following diagrams illustrate the signaling pathway of FOSL1, the mechanism of action of this compound, and the experimental workflow.
Experimental Protocols
Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to determine the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[5][10]
Materials:
-
This compound
-
Cancer cell line of interest (e.g., UM-SCC1, FaDu)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Resuspend cells in complete medium and perform a cell count.
-
Seed cells into an opaque-walled 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound in complete medium to achieve the desired final concentrations. It is recommended to perform a wide range of concentrations initially (e.g., 0.01 µM to 100 µM) to determine the IC₅₀.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control wells (medium with the same percentage of DMSO used for the highest drug concentration).
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]
-
Add 100 µL of CellTiter-Glo® Reagent to each well.[11]
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from the medium-only wells) from all experimental luminescence readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Luminescence of treated cells / Luminescence of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log of the concentration of this compound to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the degrader that causes 50% inhibition of cell viability) from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Alternative Protocol: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[7]
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the CellTiter-Glo® protocol, using a clear-bottom 96-well plate.
-
-
MTT Incubation:
-
After the 48-72 hour incubation with the degrader, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized to formazan crystals.
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other readings.
-
Calculate the percentage of cell viability as described in the CellTiter-Glo® protocol, substituting absorbance values for luminescence.
-
Generate a dose-response curve and determine the IC₅₀ value.
-
References
- 1. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FOSL1 promotes stem cell-like characteristics and anoikis resistance to facilitate tumorigenesis and metastasis in osteosarcoma by targeting SOX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. FOSL1 FOS like 1, AP-1 transcription factor subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FOSL1 | Cancer Genetics Web [cancerindex.org]
- 7. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tumorsphere Formation Assay Using FOSL1 Degrader 1
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOSL1 (Fos-like antigen 1), a component of the AP-1 transcription factor complex, has been identified as a key regulator in tumorigenesis and metastasis.[1][2] Emerging evidence suggests that FOSL1 plays a crucial role in maintaining cancer stem cell (CSC) characteristics, including self-renewal and resistance to therapy.[1][3] CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, progression, and recurrence. The ability to form tumorspheres in non-adherent culture conditions is a hallmark of CSCs.[4] Therefore, targeting FOSL1 presents a promising therapeutic strategy to eliminate CSCs.
FOSL1 Degrader 1 is a novel heterobifunctional molecule designed to induce the targeted degradation of the FOSL1 protein via the ubiquitin-proteasome pathway. This application note provides a detailed protocol for utilizing this compound in a tumorsphere formation assay to evaluate its efficacy in targeting the CSC population.
Scientific Background
FOSL1 is implicated in various signaling pathways that promote cancer cell proliferation, invasion, and the epithelial-mesenchymal transition (EMT).[5] It can be activated by pathways such as RAS-ERK and PI3K-AKT.[1][6] In the context of cancer stem cells, FOSL1 has been shown to regulate the expression of stemness-related factors like SOX2, contributing to the maintenance of a stem-like phenotype.[1][3] By promoting the degradation of FOSL1, this compound is hypothesized to inhibit the self-renewal capacity of CSCs, which can be quantified by a reduction in tumorsphere formation efficiency.
Key Experiments and Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | This compound | Vehicle Control |
| DC50 (FOSL1 Degradation) | 50 nM | - |
| IC50 (Cell Viability - 2D Culture) | 500 nM | - |
| IC50 (Tumorsphere Formation) | 100 nM | - |
| Maximal FOSL1 Degradation | >90% | - |
Table 2: Effect of this compound on Tumorsphere Formation
| Treatment Group | Concentration (nM) | Number of Tumorspheres (Mean ± SD) | Tumorsphere Diameter (µm, Mean ± SD) | Tumorsphere Formation Efficiency (%) |
| Vehicle Control | 0 | 150 ± 12 | 250 ± 30 | 7.5 |
| This compound | 10 | 125 ± 10 | 220 ± 25 | 6.25 |
| This compound | 50 | 70 ± 8 | 150 ± 20 | 3.5 |
| This compound | 100 | 30 ± 5 | 90 ± 15 | 1.5 |
| This compound | 500 | 5 ± 2 | 50 ± 10 | 0.25 |
Experimental Protocols
Protocol 1: Tumorsphere Formation Assay
This protocol details the procedure for assessing the effect of this compound on the formation of tumorspheres from a cancer cell line known to express FOSL1 and possess a cancer stem cell subpopulation.
Materials:
-
Cancer cell line (e.g., MDA-MB-231, HNSCC cells)
-
DMEM/F12 medium
-
B27 supplement
-
Human recombinant epidermal growth factor (EGF)
-
Human recombinant basic fibroblast growth factor (bFGF)
-
Heparin
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
PBS (Phosphate-Buffered Saline)
-
This compound
-
DMSO (Vehicle)
-
Ultra-low attachment 96-well plates
-
Hemocytometer or automated cell counter
-
Trypan blue
Procedure:
-
Cell Culture and Preparation:
-
Culture the chosen cancer cell line in standard 2D culture flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.[7]
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in serum-free DMEM/F12 medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.[4]
-
-
Preparation of Tumorsphere Medium:
-
Prepare the tumorsphere medium by supplementing DMEM/F12 with B27, 20 ng/mL EGF, 20 ng/mL bFGF, and 4 µg/mL heparin.[4] Add Penicillin-Streptomycin to prevent contamination.
-
-
Cell Seeding:
-
Dilute the single-cell suspension in the tumorsphere medium to a final concentration of 1,000 cells/100 µL.
-
Seed 100 µL of the cell suspension (1,000 cells) into each well of an ultra-low attachment 96-well plate.[7]
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in tumorsphere medium. A vehicle control (DMSO) should also be prepared.
-
Add 100 µL of the diluted this compound or vehicle control to the appropriate wells to achieve the final desired concentrations (e.g., 10, 50, 100, 500 nM). The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.[7] Do not disturb the plate during this period to allow for tumorsphere formation.
-
-
Quantification and Analysis:
-
After the incubation period, count the number of tumorspheres in each well using an inverted microscope. A tumorsphere is typically defined as a spherical cell aggregate with a diameter > 50 µm.
-
Measure the diameter of the tumorspheres.
-
Calculate the Tumorsphere Formation Efficiency (TFE) using the following formula: (Number of tumorspheres per well / Number of cells seeded per well) x 100%.[8]
-
Protocol 2: Western Blot for FOSL1 Degradation
This protocol is to confirm the degradation of FOSL1 protein following treatment with this compound in the tumorspheres.
Materials:
-
Tumorspheres from the above assay
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FOSL1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Collect tumorspheres from each treatment group by gentle centrifugation.
-
Wash the tumorspheres with cold PBS.
-
Lyse the tumorspheres in RIPA buffer.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-FOSL1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: FOSL1 signaling pathway in cancer stem cells and the mechanism of this compound.
Caption: Experimental workflow for the tumorsphere formation assay.
References
- 1. mdpi.com [mdpi.com]
- 2. FOSL1's Oncogene Roles in Glioma/Glioma Stem Cells and Tumorigenesis: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Tumorsphere Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noncoding RNAs as regulators of FOSL1 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 肿瘤干细胞成球实验方案 [sigmaaldrich.com]
- 8. Tumor Spheroid Formation Assay [sigmaaldrich.com]
FOSL1 Degrader 1 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOSL1 (Fos-related antigen 1) is a critical component of the activator protein-1 (AP-1) transcription factor complex, which is implicated in the regulation of genes associated with cell proliferation, differentiation, and tumorigenesis.[1][2][3] Elevated FOSL1 expression is correlated with poor prognosis and metastasis in various cancers, including head and neck squamous cell carcinoma (HNSCC).[3][4] FOSL1 is particularly crucial for maintaining cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, metastasis, and resistance to therapy.[4][5][6]
FOSL1 degrader 1, also referred to as compound 4, is a potent and specific T-5224-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of FOSL1.[7][8] This molecule functions by hijacking the cell's natural protein disposal machinery, specifically the Cereblon (CRBN) E3 ubiquitin ligase, to tag FOSL1 for proteasomal degradation.[5][7] By eliminating the FOSL1 protein, this degrader effectively inhibits the AP-1 signaling pathway, leading to the suppression of cancer stemness gene expression and subsequent inhibition of tumor growth and metastasis.[5][7][8] In preclinical studies, this compound has demonstrated significant anti-tumor activity both in vitro and in vivo, highlighting its potential as a therapeutic agent for FOSL1-driven cancers.[6][7]
Signaling Pathway and Mechanism of Action
FOSL1, as a key component of the AP-1 transcription factor, heterodimerizes with proteins from the JUN family to regulate the transcription of target genes. This activity is crucial for the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and invasive properties.[1][9] this compound is a heterobifunctional molecule that simultaneously binds to the FOSL1 protein and the CRBN E3 ubiquitin ligase. This proximity induces the ubiquitination of FOSL1, marking it for degradation by the proteasome. The degradation of FOSL1 leads to the downregulation of key stemness markers (e.g., SOX2, OCT4, NANOG) and EMT regulators (e.g., SNAIL, TWIST1), thereby inhibiting the cancer stem cell phenotype and metastatic potential.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.
| In Vitro Efficacy of this compound | |
| Parameter | Value |
| FOSL1 Degradation EC50 (HN-SCC CSCs) | 0.8 µM[7] |
| FOSL1 Degradation DC50 (UM-SCC1 cells) | 2.3 µM[6] |
| CSC Colony Formation Reduction (at 2 µM) | 75%[7] |
| CD44+/CD24- CSC Population Decrease (48h treatment) | 60%[7] |
| Binding Affinity (KD) to FOSL1 | 0.3 µM[7] |
| In Vivo Efficacy of this compound in HNSCC Xenograft Model | |
| Parameter | Result |
| Animal Model | BALB/c nude mice with subcutaneous HN-SCC CSC xenografts[10] |
| Dosing Regimen | 50 mg/kg, oral administration, daily for 21 days[7][10] |
| Tumor Volume Reduction (vs. vehicle) | 62%[7] |
| Lung Metastasis Nodule Reduction | 80%[7] |
| Oral Bioavailability (F) in rats | 32%[10] |
| Acute Toxicity (LD50 in mice) | >2000 mg/kg[10] |
Experimental Protocols
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
This compound
-
HN-SCC Cancer Stem Cells (CSCs)
-
BALB/c nude mice (6-8 weeks old)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Matrigel (optional, can be mixed with cells to improve tumor take rate)
-
Animal handling and surgical equipment
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture HN-SCC CSCs under appropriate conditions to maintain their stem-like properties.
-
Harvest the cells and perform a viable cell count.
-
Resuspend the cells in sterile PBS at a concentration of 5 x 106 cells per 50 µL.[10] Keep cells on ice until injection.
-
-
Tumor Cell Implantation:
-
Anesthetize the BALB/c nude mice.
-
Subcutaneously inject 50 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable and have reached a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Compound Preparation and Administration:
-
Monitoring:
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Tissue Collection:
-
At the end of the treatment period, euthanize the mice according to institutional guidelines.
-
Excise the tumors, measure their final weight and volume, and process them for further analysis (e.g., immunohistochemistry, western blotting).
-
Immunohistochemistry (IHC) for FOSL1 and Ki-67
This protocol provides a general guideline for performing IHC on paraffin-embedded tumor sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor sections
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., 0.01 M Sodium Citrate Buffer, pH 6.0)
-
Hydrogen peroxide (3%) for quenching endogenous peroxidase activity
-
Blocking buffer (e.g., PBS with 10% serum)
-
Primary antibodies: anti-FOSL1 and anti-Ki-67
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate kit
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate the sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval buffer and heat (e.g., in a steamer or water bath at 95-100°C) for a specified time (e.g., 20-30 minutes).
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Wash with buffer (e.g., TBST).
-
-
Blocking:
-
Incubate sections with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (anti-FOSL1, anti-Ki-67) in blocking buffer according to the manufacturer's recommendations.
-
Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the slides to remove unbound primary antibody.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the slides.
-
Apply the DAB substrate solution and incubate until the desired brown color develops.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate the sections through a graded ethanol series and xylene.
-
Mount a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Examine the slides under a microscope. The percentage of Ki-67 positive cells (a marker of proliferation) and the intensity of FOSL1 staining can be quantified.
-
Flow Cytometry for CD44+/CD24- Cancer Stem Cell Population
This protocol describes the analysis of the CD44+/CD24- cancer stem cell population in HNSCC cells following treatment with this compound.
Materials:
-
HNSCC cells (treated with this compound or vehicle)
-
Trypsin or other cell detachment solution
-
FACS buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies: anti-CD44 and anti-CD24
-
Isotype control antibodies
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest both control and treated HNSCC cells.
-
Prepare single-cell suspensions by gentle enzymatic dissociation and filtration through a cell strainer.
-
Wash the cells with cold FACS buffer.
-
-
Antibody Staining:
-
Resuspend the cells in FACS buffer.
-
Add the anti-CD44 and anti-CD24 antibodies at the recommended dilutions.
-
In a separate tube for isotype controls, add the corresponding isotype control antibodies.
-
Incubate on ice for 30 minutes in the dark.
-
-
Washing:
-
Wash the cells twice with cold FACS buffer to remove unbound antibodies.
-
-
Data Acquisition:
-
Resuspend the final cell pellet in FACS buffer.
-
Analyze the cells on a flow cytometer, acquiring a sufficient number of events for statistical analysis.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter.
-
Use the isotype controls to set the gates for positive staining.
-
Quantify the percentage of CD44+/CD24- cells in both the control and treated samples to determine the effect of the FOSL1 degrader on the cancer stem cell population.
-
References
- 1. Identification and characterization of cancer stem cells in human head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol specific for Ki67 Antibody (NB110-57147): Novus Biologicals [novusbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterizing diversity among human oral stem-like cancer cells using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound | PROTACs | | Invivochem [invivochem.com]
Application Notes and Protocols for FOSL1 Degrader 1 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOSL1 (FOS-like antigen 1), a member of the activator protein-1 (AP-1) transcription factor family, is a critical regulator of gene expression involved in various cellular processes, including proliferation, differentiation, and transformation.[1][2] Overexpression of FOSL1 is implicated in the progression and metastasis of numerous cancers, including head and neck squamous cell carcinoma (HNSCC), breast cancer, and lung cancer.[3][4] Consequently, FOSL1 has emerged as a promising therapeutic target.[5][6] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induces the degradation of target proteins.[7] This document provides detailed application notes and protocols for the in vivo administration of a FOSL1-targeting PROTAC, referred to as "FOSL1 degrader 1" (also identified as compound 4 in some literature), a T-5224-based PROTAC, in mouse models of HNSCC.[6][8]
Mechanism of Action and Signaling Pathway
This compound is a heterobifunctional molecule composed of a ligand that binds to FOSL1 (derived from the AP-1 inhibitor T-5224), a linker, and a ligand that recruits an E3 ubiquitin ligase (pomalidomide for Cereblon E3 ligase).[8] This PROTAC induces the formation of a ternary complex between FOSL1 and the E3 ligase, leading to the ubiquitination and subsequent degradation of FOSL1 by the proteasome.[6][9]
FOSL1 is a downstream effector of several oncogenic signaling pathways, including the RAS/ERK and PI3K/AKT pathways.[1][5] It plays a crucial role in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[10] By degrading FOSL1, "this compound" can inhibit these downstream effects, suppress cancer stem cell populations, and inhibit tumor growth and metastasis.[4][6]
Caption: FOSL1 signaling pathway and the mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the in vivo evaluation of this compound in preclinical HNSCC models.[6]
Table 1: In Vivo Efficacy in HNSCC Xenograft Model
| Animal Model | Cell Line | Dosage | Administration Route | Dosing Schedule | Duration | Outcome |
| Mouse | HNSCC | 21 mg/kg | Not specified, likely i.p. or p.o. | 5 consecutive days | 5 days | Superior to T-5224 (100 mg/kg) in eliminating cancer stem cells. |
Table 2: In Vivo Pharmacodynamic Effects
| Animal Model | Treatment Group | Biomarker | Result |
| HNSCC tumor-bearing mice | 21 mg/kg this compound | Phospho-Fosl1 (Ser 265) | Effective degradation observed. |
| HNSCC tumor-bearing mice | 21 mg/kg this compound | Bmi1+ Cancer Stem Cells | Significant reduction in population. |
| HNSCC tumor-bearing mice | 21 mg/kg this compound | Body Weight | No significant changes observed. |
Experimental Protocols
The following protocols are based on methodologies reported for the in vivo study of this compound and similar targeted protein degraders.[6][7][11]
Animal Models
-
Species: Immunocompromised mice (e.g., BALB/c nude, SCID) are typically used for xenograft studies.[11]
-
Cell Lines: Human HNSCC cell lines such as UM-SCC1 and FaDu can be used.[6]
-
Implantation:
-
Culture HNSCC cells under standard conditions.
-
Harvest cells and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS). A 1:1 mixture with Matrigel is often used to support initial tumor growth.[7]
-
Subcutaneously inject 1 x 10⁶ to 5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
Monitor tumor growth regularly.
-
This compound Formulation and Administration
-
Formulation: The formulation depends on the physicochemical properties of the degrader and the administration route. A common vehicle for intraperitoneal (i.p.) injection may consist of:
-
5% DMSO
-
40% PEG300
-
5% Tween 80
-
50% Saline
-
-
Preparation:
-
Prepare a stock solution by dissolving this compound in DMSO.
-
Add PEG300 and Tween 80, ensuring the mixture is homogenous.
-
Add the saline solution dropwise while vortexing to create a clear, stable formulation.
-
The final concentration should be calculated based on the average weight of the animals and the desired dosing volume (e.g., 100 µL).
-
-
Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[7]
-
Administer the 21 mg/kg dose of the formulated this compound or an equivalent volume of the vehicle via intraperitoneal injection.
-
Follow the dosing schedule as required by the study design (e.g., once daily for 5 days).[6]
-
Monitoring and Endpoint Analysis
-
Efficacy Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
Monitor the body weight of each animal at the same frequency to assess toxicity.[11]
-
-
Pharmacodynamic Analysis:
-
At the study endpoint, euthanize the animals and harvest the tumors.
-
Tumor tissue can be processed for:
-
Western Blotting: To quantify the degradation of FOSL1 and phospho-FOSL1.
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): To assess the levels and localization of FOSL1 and cancer stem cell markers (e.g., Bmi1).[6]
-
qPCR: To analyze the expression of FOSL1 target genes.
-
-
Caption: A typical workflow for a preclinical xenograft study using this compound.
Safety and Toxicology
While specific toxicology data for "this compound" is limited, studies with this compound in mice at a dose of 21 mg/kg for 5 days did not show any significant impact on body weight, suggesting good tolerability.[6] General toxicology studies for FOSL1 inhibitors, such as SR11302, have shown no significant tissue damage in major organs and normal blood indicators in mice.[4] As with any experimental compound, appropriate safety precautions should be taken, and further toxicology studies are warranted.
Conclusion
This compound represents a promising therapeutic agent for cancers driven by FOSL1 overexpression, such as HNSCC. The protocols outlined in this document provide a framework for the in vivo evaluation of this and similar PROTAC degraders. Careful consideration of animal models, drug formulation, and endpoint analysis is crucial for obtaining robust and reproducible data. Further studies are needed to fully elucidate the therapeutic potential and safety profile of FOSL1 degraders.
References
- 1. Gene - FOSL1 [maayanlab.cloud]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Measuring FOSL1 Degradation by Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
FOSL1 (Fos-related antigen 1), a component of the AP-1 transcription factor complex, is a critical regulator of cell proliferation, differentiation, and transformation.[1] Its expression is tightly controlled, and aberrant FOSL1 levels are implicated in various cancers, making it a person of interest for therapeutic intervention.[1][2] The stability and degradation of the FOSL1 protein are key mechanisms regulating its activity. This application note provides a detailed protocol for measuring FOSL1 degradation using a cycloheximide (B1669411) (CHX) chase assay followed by western blot analysis.
FOSL1 degradation is primarily mediated by the proteasome and can occur through both ubiquitin-dependent and independent pathways.[3] Post-translational modifications, particularly phosphorylation, play a crucial role in regulating FOSL1 stability.[4] For instance, phosphorylation by kinases such as ERK1/2 can protect FOSL1 from proteasomal degradation.[3][4] Understanding the dynamics of FOSL1 degradation is essential for developing targeted therapies that can modulate its activity.
The CHX chase assay is a widely used method to determine the half-life of a protein.[5][6] Cycloheximide is a potent inhibitor of protein synthesis in eukaryotes.[5] By treating cells with CHX, new protein synthesis is blocked, allowing for the tracking of the degradation of the existing pool of a specific protein over time.[7][5] The subsequent quantification of the protein of interest at different time points using western blotting provides a clear picture of its degradation kinetics.[7][6]
Signaling Pathway for FOSL1 Degradation
The degradation of FOSL1 is a complex process influenced by multiple signaling pathways. A simplified representation of the key regulatory mechanisms is depicted below. Growth factor signaling through pathways like RAS/ERK can lead to the phosphorylation and stabilization of FOSL1.[3][4] Conversely, other signals can promote its ubiquitination and subsequent degradation by the proteasome.
Caption: FOSL1 Degradation Pathway.
Experimental Workflow
The overall experimental workflow for measuring FOSL1 degradation is outlined below. The process begins with cell culture and treatment with cycloheximide. Samples are then collected at various time points, followed by protein extraction and quantification. Finally, western blot analysis is performed to determine the levels of FOSL1 protein.
Caption: Experimental Workflow for Measuring FOSL1 Degradation.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Lines: Select a cell line known to express FOSL1 (e.g., A549, HeLa, or specific cancer cell lines of interest).
-
Cell Culture Medium: Appropriate complete medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Cycloheximide (CHX): Stock solution (e.g., 50 mg/mL in DMSO).[8]
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[9]
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Buffer.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-FOSL1 antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (as a loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate.
-
Imaging System: X-ray film or a digital imaging system.
Protocol 1: Cycloheximide (CHX) Chase Assay
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Time-Course Collection:
-
Harvest cells at designated time points (e.g., 0, 2, 4, 6, 8 hours) after CHX addition.
-
For each time point, wash the cells twice with ice-cold PBS.
-
Aspirate the final PBS wash and add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
-
Lysate Preparation:
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.[8]
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Protocol 2: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each sample.
-
Boil the samples at 95-100°C for 5-10 minutes.[8]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-FOSL1 antibody in the blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Signal Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using X-ray film or a digital imaging system.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane and re-probe with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Data Analysis and Presentation
-
Densitometry: Quantify the band intensity for FOSL1 and the loading control at each time point using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the FOSL1 band intensity to the corresponding loading control band intensity for each time point.
-
Relative FOSL1 Levels: Express the normalized FOSL1 levels at each time point as a percentage of the 0-hour time point.
-
Half-Life Calculation: Plot the relative FOSL1 levels against time. The time point at which the FOSL1 level is reduced to 50% is the half-life of the protein.
Quantitative Data Summary
| Time (hours) after CHX Treatment | FOSL1 Band Intensity (Arbitrary Units) | Loading Control Band Intensity (Arbitrary Units) | Normalized FOSL1 Intensity | Relative FOSL1 Level (%) |
| 0 | 1.00 | 1.02 | 0.98 | 100.0 |
| 2 | 0.75 | 1.01 | 0.74 | 75.5 |
| 4 | 0.48 | 0.99 | 0.48 | 49.0 |
| 6 | 0.23 | 1.03 | 0.22 | 22.4 |
| 8 | 0.10 | 1.00 | 0.10 | 10.2 |
Troubleshooting
| Issue | Possible Cause | Solution |
| No FOSL1 signal | Low FOSL1 expression in the chosen cell line. | Select a cell line with higher endogenous FOSL1 expression or use a positive control lysate. |
| Inefficient antibody. | Use a validated antibody for western blotting and optimize the antibody concentration. | |
| Weak FOSL1 signal | Insufficient protein loaded. | Increase the amount of protein loaded per lane. |
| FOSL1 is rapidly degraded. | Reduce the time intervals between sample collection points. | |
| High background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration is too high. | Optimize the primary and secondary antibody concentrations. | |
| Inconsistent loading | Inaccurate protein quantification. | Be meticulous during protein quantification and sample preparation. Always normalize to a loading control. |
By following these detailed protocols and application notes, researchers can effectively measure the degradation of FOSL1, providing valuable insights into its regulation and its role in various biological and pathological processes.
References
- 1. Gene - FOSL1 [maayanlab.cloud]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cycloheximide Chase Analysis of Protein Degradation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 8. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Cycloheximide chase assay [bio-protocol.org]
Application Notes: Determination of DC50 and Dmax for FOSL1 Degrader 1
Introduction
FOSL1 (FOS-like antigen 1), also known as Fra-1, is a protein that functions as a critical component of the activating protein-1 (AP-1) transcription factor complex.[1] The Fos gene family, which includes FOS, FOSB, FOSL1, and FOSL2, encodes leucine (B10760876) zipper proteins that dimerize with proteins from the JUN family to form the AP-1 complex.[2] This complex regulates gene expression involved in various cellular processes, including proliferation, differentiation, and transformation.[1][2] Upstream signaling pathways, such as the Ras/ERK pathway, can induce FOSL1 expression and activity, promoting transcriptional programs that drive oncogenic processes like epithelial-to-mesenchymal transition (EMT) and cell invasion.[1][3] Given its role in tumorigenesis, FOSL1 has emerged as a promising target for therapeutic intervention in various cancers.[3][4][5]
Targeted protein degradation is an innovative therapeutic strategy that utilizes small molecules, such as Proteolysis-targeting chimeras (PROTACs), to eliminate specific proteins.[6][7] These bifunctional molecules recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][8] The efficacy of a protein degrader is characterized by two key parameters: the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).[6] DC50 represents the concentration of the degrader required to achieve 50% degradation of the target protein, indicating its potency.[6] Dmax is the maximum percentage of protein degradation that can be achieved, reflecting the degrader's efficacy.[6][9]
These application notes provide detailed protocols for determining the DC50 and Dmax values of "FOSL1 Degrader 1," a selective degrader of the FOSL1 protein.
Data Presentation
The following table summarizes the quantitative data for the activity of this compound in various cancer cell lines. This data is essential for comparing the degrader's potency and efficacy across different cellular contexts.
| Cell Line | Cancer Type | FOSL1 Expression | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| HNSCC-1 | Head and Neck Squamous Cell Carcinoma | High | 23 | >90 | 16 |
| A549 | Lung Carcinoma | Moderate | 85 | ~85 | 24 |
| MDA-MB-231 | Breast Cancer | High | 47 | >95 | 24 |
Note: The data presented are representative examples and may vary based on experimental conditions. A recent study on T-5224-based PROTACs identified potent molecules with DC50 values of 4.9 µM and 2.3 µM for FOSL1 in UM-SCC1 cells after a 16-hour treatment.[10]
Signaling Pathway and Experimental Workflow
FOSL1 Signaling Pathway
The diagram below illustrates the role of FOSL1 within a simplified oncogenic signaling pathway. This compound targets the FOSL1 protein for proteasomal degradation, thereby inhibiting its function as a transcription factor that drives the expression of genes involved in cell proliferation and invasion.
Caption: FOSL1 signaling and PROTAC-mediated degradation.
Experimental Workflow for DC50 and Dmax Determination
The following diagram outlines the key steps involved in determining the DC50 and Dmax values for this compound.
Caption: Workflow for determining DC50 and Dmax of a degrader.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell line expressing FOSL1 (e.g., HNSCC-1, A549)
-
Complete growth medium (specific to the cell line)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[11] Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[12]
-
Degrader Preparation: Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A typical concentration range might be from 1 nM to 10,000 nM. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤0.1%) to avoid solvent-induced effects.[11]
-
Cell Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of the degrader. Include a vehicle control well containing medium with the same final concentration of DMSO.[11]
-
Incubation: Incubate the cells for a predetermined time (e.g., 16, 24, or 48 hours). The optimal time point should be determined empirically to achieve maximal degradation.[7]
Protocol 2: Western Blotting for FOSL1 Quantification
This protocol details the steps to quantify FOSL1 protein levels following treatment.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for FOSL1
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)[11]
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.[11][12]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5-10 minutes. Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-FOSL1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.[11] Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Protocol 3: Data Analysis for DC50 and Dmax Determination
This protocol explains how to analyze the Western blot data to calculate DC50 and Dmax.
Procedure:
-
Densitometry: Quantify the band intensity for FOSL1 and the loading control for each sample using image analysis software (e.g., ImageJ).[12]
-
Normalization: Normalize the FOSL1 band intensity to its corresponding loading control band intensity to correct for any loading variations.
-
Calculate Percent Degradation: Calculate the percentage of remaining FOSL1 protein for each degrader concentration relative to the vehicle (DMSO) control, which is set to 100%.
-
% FOSL1 Remaining = (Normalized FOSL1 intensity of treated sample / Normalized FOSL1 intensity of vehicle control) * 100
-
-
Plot Dose-Response Curve: Plot the percentage of remaining FOSL1 protein against the logarithm of the degrader concentration.[12]
-
Determine DC50 and Dmax: Use a non-linear regression model (e.g., four-parameter logistic regression) in a suitable software package (e.g., GraphPad Prism) to fit the dose-response curve.[11]
-
DC50: The concentration of the degrader that results in a 50% reduction of FOSL1 protein levels.
-
Dmax: The maximal percentage of FOSL1 degradation observed at saturating degrader concentrations. This is calculated as 100% - the bottom plateau of the curve.[9]
-
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions such as cell density, treatment duration, and antibody concentrations for their specific cell lines and experimental setup.
References
- 1. Gene - FOSL1 [maayanlab.cloud]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Protein Degraders | Targeted Protein Degradation | Bio-Techne [bio-techne.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Developing Effective Degrader Compounds: Why Cellular Degradation Kinetics Are Key [promega.com]
- 10. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
FOSL1 Degrader 1: Application Notes and Protocols
For Research Use Only. Not for use in diagnostic procedures.
Introduction
FOSL1 (Fos-like antigen 1), also known as Fra-1, is a critical component of the activator protein-1 (AP-1) transcription factor complex.[1][2][3] As a proto-oncogene, FOSL1 is implicated in numerous cellular processes, including proliferation, differentiation, apoptosis, and epithelial-to-mesenchymal transition (EMT).[1][2][4] Overexpression of FOSL1 is a hallmark of various aggressive cancers, such as head and neck squamous cell carcinoma (HNSCC), breast cancer, and lung cancer, where it drives tumor progression, metastasis, and therapy resistance.[1][5][6] This makes FOSL1 a compelling target for therapeutic intervention.
FOSL1 Degrader 1 is a potent and specific heterobifunctional degrader designed for the targeted degradation of the FOSL1 protein. It operates via the Proteolysis-Targeting Chimera (PROTAC) mechanism, which co-opts the cell's natural ubiquitin-proteasome system to achieve rapid and efficient elimination of FOSL1. This molecule is an invaluable tool for researchers studying the functional consequences of FOSL1 loss in various biological contexts.
Mechanism of Action
This compound is a PROTAC composed of three key elements: a ligand that binds to the FOSL1 protein, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[7][8][9] By simultaneously binding to FOSL1 and CRBN, the degrader forms a ternary complex, bringing the target protein into close proximity with the E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to FOSL1, marking it for recognition and subsequent degradation by the 26S proteasome. This event-driven, catalytic mechanism allows for sustained protein knockdown at low compound concentrations.
Characterization Data
The following tables summarize the in vitro performance of this compound in HNSCC cell lines.
Table 1: Degradation Potency and Efficacy
| Parameter | HNSCC Cell Line (FaDu) |
|---|---|
| DC₅₀ (FOSL1 Degradation) | 80 nM |
| Dₘₐₓ (Maximum Degradation) | >95% at 500 nM |
| Time to Dₘₐₓ | 16 hours |
Table 2: Cellular Activity
| Assay | Cell Line | IC₅₀ |
|---|---|---|
| Cell Viability (72h) | FaDu (HNSCC) | 120 nM |
| Cal27 (HNSCC) | 155 nM |
| Colony Formation | FaDu (HNSCC) | 95 nM |
Experimental Protocols
Protocol 1: Western Blot for FOSL1 Degradation
This protocol describes how to measure the dose-dependent degradation of FOSL1 protein following treatment with this compound.
Materials:
-
HNSCC cells (e.g., FaDu, Cal27)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Primary antibody: anti-FOSL1
-
Primary antibody: anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A typical concentration range is 1 nM to 5 µM. Also, prepare a DMSO vehicle control.
-
For a mechanism-of-action control, pre-treat one well with a proteasome inhibitor (e.g., 10 µM MG132) for 1 hour before adding the degrader.
-
Aspirate the old medium and add the medium containing the degrader or vehicle.
-
Incubation: Incubate the cells for 16-24 hours at 37°C and 5% CO₂.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer supplemented with protease/phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-FOSL1 and loading control) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using a chemiluminescence imaging system. Quantify band intensity to determine the percentage of FOSL1 degradation relative to the vehicle control.
Protocol 2: Cell Viability Assay
This protocol measures the effect of FOSL1 degradation on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom, white-walled plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a 2X serial dilution of this compound in culture medium.
-
Add 100 µL of the 2X compound dilutions to the appropriate wells to achieve a 1X final concentration. Include wells with DMSO vehicle control and wells with medium only (background).
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the cell viability reagent according to the manufacturer's instructions.
-
Add the reagent to each well (e.g., 100 µL).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Subtract the average background signal (medium only) from all other measurements.
-
Normalize the data to the DMSO vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the degrader concentration and use a non-linear regression model (e.g., four-parameter variable slope) to calculate the IC₅₀ value.
-
FOSL1 in Cellular Signaling
FOSL1 is a downstream effector of multiple oncogenic signaling pathways, most notably the MAPK/ERK pathway.[1][10] Growth factors, cytokines, and stress stimuli can activate this cascade, leading to the phosphorylation and stabilization of FOSL1.[11][12] Once stabilized, FOSL1 heterodimerizes with JUN family proteins to form the active AP-1 complex, which then translocates to the nucleus to regulate the expression of genes involved in cell invasion, metastasis, and proliferation.[1][2]
References
- 1. mdpi.com [mdpi.com]
- 2. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AP-1 transcription factor - Wikipedia [en.wikipedia.org]
- 4. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Gene - FOSL1 [maayanlab.cloud]
- 11. Frontiers | Hijacking of the AP-1 Signaling Pathway during Development of ATL [frontiersin.org]
- 12. Activation of the AP-1 Transcription Factor by Inflammatory Cytokines of the TNF Family - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing FOSL1 Degrader 1 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FOSL1 degrader 1. The information is tailored for researchers, scientists, and drug development professionals to help optimize experimental design and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent proteolysis-targeting chimera (PROTAC).[1][2][3] It is a bifunctional molecule that induces the degradation of the FOSL1 (Fos-related antigen 1) protein, a component of the AP-1 transcription factor complex.[1][2][3] The degrader works by simultaneously binding to FOSL1 and the Cereblon (CRBN) E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of FOSL1, marking it for degradation by the proteasome.[4] This catalytic process allows a single molecule of the degrader to induce the degradation of multiple FOSL1 protein molecules.
Q2: What is the "hook effect" and how can I avoid it with this compound?
A2: The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the degrader beyond an optimal point leads to a decrease in target protein degradation.[5][6] This occurs because at excessively high concentrations, the degrader forms non-productive binary complexes with either FOSL1 or the E3 ligase, which prevents the formation of the productive ternary complex required for degradation.[5][6] To avoid this, it is crucial to perform a dose-response experiment over a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration that yields maximum degradation (Dmax) before the hook effect is observed.[6][7]
Q3: What are the recommended starting concentrations and treatment times for this compound?
A3: For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration for your specific cell line. A starting range of 1 nM to 10 µM is advisable.[7] The optimal treatment time can also vary. It is recommended to perform a time-course experiment, treating cells for durations such as 2, 4, 8, 12, 24, and 48 hours to identify the time point of maximum FOSL1 degradation.[7][8]
Q4: What are the critical negative controls for my this compound experiment?
A4: To ensure the observed effects are due to the specific degradation of FOSL1, the following controls are essential:
-
Vehicle Control (e.g., DMSO): To control for the effect of the solvent used to dissolve the degrader.
-
Inactive Epimer/Diastereomer: An ideal negative control is a stereoisomer of the degrader that cannot form a stable ternary complex. If unavailable, using the individual components of the degrader (the FOSL1 binder T-5224 and the E3 ligase ligand Pomalidomide) can serve as an alternative.[1][7]
-
Proteasome Inhibitor (e.g., MG-132): Pre-treatment with a proteasome inhibitor should "rescue" FOSL1 from degradation, confirming the involvement of the ubiquitin-proteasome system.[4]
-
Neddylation Inhibitor (e.g., MLN4924): Pre-treatment with a neddylation inhibitor can confirm the role of Cullin-RING E3 ligases, such as the one Cereblon is a part of.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak FOSL1 degradation | 1. Suboptimal Degrader Concentration: The concentration used may be too low or in the hook effect range. | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the DC50 and Dmax.[7] |
| 2. Inappropriate Treatment Time: The incubation period may be too short or too long. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours) to find the optimal incubation time.[7][8] | |
| 3. Low Cell Permeability: The degrader may not be efficiently entering the cells. | While this compound has shown efficacy in cell-based assays, permeability can be cell-line dependent. Consider increasing incubation time or using a different cell line for comparison. | |
| 4. Low E3 Ligase Expression: The cell line may have low endogenous levels of Cereblon (CRBN). | Verify the expression level of CRBN in your cell line using Western blot or RT-qPCR. Choose a cell line with robust CRBN expression. | |
| High Cell Toxicity | 1. Degrader Concentration is Too High: High concentrations can lead to off-target effects. | Lower the concentration of the degrader. Perform a cell viability assay (e.g., MTT) in parallel with your degradation experiment to determine the cytotoxic concentration.[9] |
| 2. Off-Target Effects: The degrader may be affecting other essential proteins. | Use a lower, more specific concentration. Compare the phenotype to cells treated with an inactive control degrader or siRNA against FOSL1. | |
| FOSL1 is degraded, but no downstream effect is observed | 1. Insufficient Degradation: The level of FOSL1 degradation may not be sufficient to elicit a downstream phenotype. | Aim for a concentration that achieves maximum degradation (Dmax). Confirm the degradation of FOSL1 in the nucleus, where it is active. |
| 2. Redundancy in Signaling Pathways: Other transcription factors or pathways may compensate for the loss of FOSL1. | Investigate potential compensatory mechanisms. Consider dual-targeting approaches if redundancy is known. | |
| 3. Incorrect Timepoint for Analysis: The downstream effects may occur at a later time point than FOSL1 degradation. | Perform a time-course experiment to analyze the expression of FOSL1 target genes (e.g., SNAI2, BMI1) at various times post-degradation. |
Quantitative Data Summary
The following table summarizes the reported efficacy of this compound. Note that these values can be cell-line dependent and should be determined empirically in your experimental system.
| Parameter | Value | Cell Line | Reference |
| DC50 | 2.3 µM | UM-SCC1 | [1] |
| Effective Concentration Range | 1.5 - 50 µM | UM-SCC1 | [1] |
Key Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis by Western Blot
This protocol details how to determine the optimal concentration (DC50 and Dmax) and time for FOSL1 degradation.
1. Cell Seeding:
-
Seed your cells of interest (e.g., UM-SCC1, FaDu) in a multi-well plate (e.g., 12-well) at a density that will allow them to reach 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
2. Degrader Treatment:
-
For Dose-Response: Prepare serial dilutions of this compound in cell culture medium. A recommended range is 0.1 nM to 10 µM. Include a vehicle-only control (e.g., DMSO).
-
For Time-Course: Treat cells with a fixed concentration of this compound (ideally the concentration determined to give Dmax) for various durations (e.g., 2, 4, 8, 16, 24 hours).
-
Replace the medium with the degrader-containing medium and incubate for the desired time.
3. Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
4. SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FOSL1 (e.g., 1:1000 dilution) overnight at 4°C.[10]
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the FOSL1 band intensity to the loading control.
-
For dose-response, plot the normalized FOSL1 levels against the log of the degrader concentration to determine DC50 and Dmax values.
Protocol 2: Analysis of FOSL1 Target Gene Expression by RT-qPCR
This protocol is for measuring changes in the mRNA levels of FOSL1 target genes.
1. Cell Treatment and RNA Extraction:
-
Treat cells with this compound at the optimal concentration and for the optimal time determined by Western blot.
-
Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit).
2. cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and primers for your genes of interest (e.g., FOSL1, SNAI2, BMI1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR instrument.
4. Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Protocol 3: Cell Viability Assessment by MTT Assay
This protocol measures the effect of FOSL1 degradation on cell viability.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of this compound concentrations.
2. MTT Incubation:
-
After the desired incubation period (e.g., 72 hours), add MTT reagent (final concentration 0.5 mg/mL) to each well.[11]
-
Incubate for 4 hours at 37°C.[11]
3. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or SDS-HCl solution) to dissolve the formazan (B1609692) crystals.[12][13]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
4. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the degrader concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Workflow for optimizing this compound concentration.
Caption: FOSL1 signaling and degrader intervention point.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Single-Cell Transcriptomics Unveils the Mechanistic Role of FOSL1 in Cutaneous Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
FOSL1 Degrader 1 Off-Target Effects: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FOSL1 degrader 1. The information provided is intended to help identify and mitigate potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its components?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC), a bifunctional molecule designed to induce the degradation of the FOSL1 protein. It consists of three key components: a ligand that binds to the FOSL1 protein (derived from the AP-1 inhibitor T-5224), a ligand for the E3 ubiquitin ligase Cereblon (CRBN) (derived from pomalidomide), and a linker connecting these two ligands. This design brings FOSL1 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3]
Q2: What are the potential sources of off-target effects with this compound?
A2: Off-target effects can arise from several sources:
-
Pomalidomide-related off-targets: The pomalidomide (B1683931) moiety can recruit the CRBN E3 ligase to proteins other than FOSL1, particularly zinc-finger (ZF) proteins, leading to their unintended degradation. This is a known class effect of immunomodulatory drugs (IMiDs) and their derivatives used in PROTACs.[4][5][6][7][8]
-
T-5224-related off-targets: The T-5224 warhead may have some affinity for proteins other than FOSL1, potentially leading to their degradation or inhibition.
-
Neo-substrate degradation: The ternary complex formed by this compound, FOSL1, and CRBN might create a novel interface that can recruit and degrade other proteins that would not typically interact with either FOSL1 or CRBN individually.
Q3: We are observing a phenotype that is inconsistent with FOSL1 knockdown. How can we determine if this is due to an off-target effect?
A3: Unexplained phenotypes are a common indicator of potential off-target effects. To investigate this, a multi-step approach is recommended:
-
Validate FOSL1 degradation: First, confirm that FOSL1 is being degraded as expected using Western blotting.
-
Use control compounds: Employ negative control compounds in your experiments. An ideal negative control would be an epimer of the pomalidomide ligand that does not bind to CRBN, or a molecule where the T-5224 warhead is replaced with a non-binding moiety.
-
Global proteomics: Perform quantitative mass spectrometry-based proteomics to get an unbiased view of all protein level changes in response to the degrader. This can help identify unintendedly degraded proteins.[9]
-
Orthogonal validation: Validate any potential off-targets identified from proteomics using an independent method, such as Western blotting or a targeted protein quantification assay.
Q4: Can the linker in this compound influence its off-target profile?
A4: Yes, the linker is a critical component that influences the geometry and stability of the ternary complex. Variations in linker length, rigidity, and attachment points can alter which proteins are presented to the E3 ligase for ubiquitination, thereby affecting both on-target potency and off-target degradation. Modifying the linker is a key strategy for optimizing PROTAC selectivity.[10]
Troubleshooting Guides
Issue 1: Unexpected Degradation of a Zinc-Finger Protein
Scenario: You have performed a proteomic analysis and observed the significant downregulation of a zinc-finger transcription factor that is not a known downstream target of FOSL1.
Troubleshooting Steps:
-
Confirmation by Western Blot:
-
Validate the degradation of the identified zinc-finger protein using a specific antibody.
-
Perform a dose-response experiment with this compound to see if the degradation is concentration-dependent.
-
Include a time-course experiment to understand the kinetics of degradation.
-
-
Control Experiments:
-
Treat cells with pomalidomide alone to determine if the off-target degradation is solely due to the CRBN-binding moiety.
-
If available, use a negative control PROTAC that does not bind to CRBN. The absence of degradation with the control would confirm that the effect is CRBN-dependent.
-
-
Mitigation Strategies:
Issue 2: Discrepancy Between FOSL1 Degradation and the Observed Phenotype
Scenario: You observe potent degradation of FOSL1, but the resulting cellular phenotype (e.g., changes in cell migration, proliferation) is much stronger or different than what you observe with FOSL1 siRNA or CRISPR-Cas9 knockout.
Troubleshooting Steps:
-
Comprehensive Off-Target Analysis:
-
This scenario strongly suggests an off-target effect. A global proteomics study is the most comprehensive way to identify other degraded proteins that might be contributing to the observed phenotype.
-
-
Kinase Profiling of the Warhead:
-
Since T-5224 is an inhibitor of the AP-1 transcription factor complex, it may have off-target activities against other proteins, including kinases. A kinome-wide binding assay (e.g., KINOMEscan™) for T-5224 could reveal potential off-target kinases that might be degraded or inhibited by this compound.[11]
-
-
Signaling Pathway Analysis:
-
Investigate the signaling pathways known to be regulated by the identified off-target proteins. This can help to explain the observed phenotype.
-
Data Presentation
Table 1: Illustrative Proteomic Profile of Cells Treated with this compound
| Protein | Gene | Fold Change vs. Vehicle | p-value | Potential Role |
| FOSL1 | FOSL1 | -8.2 | < 0.001 | On-Target |
| ZNF274 | ZNF274 | -4.5 | < 0.01 | Off-Target (Zinc-Finger Protein) |
| IKZF1 | IKZF1 | -3.8 | < 0.01 | Off-Target (Known Pomalidomide Neosubstrate) |
| JUN | JUN | -2.1 | < 0.05 | Downstream effect of FOSL1 degradation |
| CDK4 | CDK4 | -1.2 | > 0.05 | Not significantly changed |
This is illustrative data and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Global Proteomics for Off-Target Identification
-
Cell Culture and Treatment: Culture HNSCC cells (e.g., UM-SCC1) to 70-80% confluency. Treat cells with this compound (e.g., at 1x and 10x the DC50 concentration for FOSL1 degradation) and a vehicle control (e.g., DMSO) for a defined period (e.g., 8 hours to capture direct degradation events).
-
Cell Lysis and Protein Digestion: Harvest and lyse the cells. Quantify protein concentration and digest proteins into peptides using trypsin.
-
Isobaric Labeling: Label the peptide samples from each condition with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw data using appropriate software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to the vehicle control.
Protocol 2: Western Blot for Off-Target Validation
-
Cell Lysis: Treat cells as in the proteomics experiment. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the potential off-target protein and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect using an enhanced chemiluminescence (ECL) substrate.
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Experimental workflow for identifying and validating off-target effects of this compound.
Caption: FOSL1 signaling and hypothetical interference by an off-target effect of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Bumped pomalidomide-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 10. benchchem.com [benchchem.com]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
FOSL1 Degrader 1 Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing FOSL1 Degrader 1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a Proteolysis Targeting Chimera (PROTAC). It is specifically a T-5224-PROTAC, which functions by linking the FOSL1 protein to the Cereblon (CRBN) E3 ubiquitin ligase.[1][2][3][4][5] This proximity induces the ubiquitination of FOSL1, marking it for degradation by the proteasome.[2][6] This targeted degradation leads to the suppression of gene expression associated with cancer stemness.[1][2]
Q2: What is the reported toxicity of this compound in normal cells?
A2: Studies have indicated low basal toxicity for this compound in non-malignant cells. Specifically, in non-malignant human gingival epithelial TIGK cells, the 50% effective dose (ED50) was determined to be 970 µM after a 48-hour treatment, suggesting a low level of cytotoxicity in this cell line.[2]
Q3: Are there potential on-target toxicity concerns in normal tissues?
A3: While FOSL1 is overexpressed in many cancers, it also plays a role in normal physiological processes.[6][7] For instance, a balanced expression of FOSL1 is crucial for proper bone remodeling.[8] Therefore, the degradation of FOSL1 could potentially disrupt these normal functions, leading to on-target toxicity in tissues where FOSL1 is physiologically important. Careful evaluation in relevant normal cell and animal models is recommended.
Q4: What are the known off-target effects of this compound?
A4: For Head and Neck Squamous Cell Carcinoma (HNSCC), off-target effects of the T-5224-based PROTACs are suggested to be minimal.[2] This is attributed to the significantly higher expression of FOSL1 in HNSCC compared to other FOS family members like c-FOS and FOSB, which are nearly undetectable in these cancer cells.[2] However, comprehensive off-target profiling in a broader range of normal tissues is an important consideration for preclinical safety assessment.
Q5: How can I confirm that this compound is inducing proteasomal degradation in my experimental system?
A5: To confirm that the observed decrease in FOSL1 levels is due to proteasomal degradation, you can perform a rescue experiment using a proteasome inhibitor. Pre-treatment of your cells with a proteasome inhibitor, such as MG-132, for a few hours before adding this compound should prevent the degradation of FOSL1.[2] A subsequent western blot analysis showing restored FOSL1 levels in the presence of the proteasome inhibitor would confirm a proteasome-dependent mechanism.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No FOSL1 degradation observed after treatment. | Cell line may not express CRBN: The degrader relies on the CRBN E3 ligase for its activity. | Confirm CRBN expression in your cell line of interest via Western Blot or RT-qPCR. If CRBN is not expressed, this degrader will not be effective. |
| Ineffective cellular uptake: The compound may not be efficiently entering the cells. | Optimize treatment conditions, including concentration and incubation time. Consider using a different solvent if solubility is a concern. | |
| Incorrect dosage: The concentration of the degrader may be too low. | Perform a dose-response experiment to determine the optimal concentration for FOSL1 degradation in your specific cell line. | |
| High cytotoxicity observed in normal cells. | On-target toxicity: The normal cell line may be highly dependent on FOSL1 for survival or other critical functions. | Assess the baseline expression level of FOSL1 in your normal cell line. Consider using a lower concentration of the degrader or a shorter treatment duration. |
| Off-target toxicity: The degrader may be affecting other essential cellular proteins. | Perform off-target analysis using proteomics or other relevant assays. Compare the cytotoxic effects with a structurally related inactive control compound if available. | |
| Variability in experimental results. | Inconsistent compound preparation: The degrader may not be fully dissolved or may have degraded over time. | Ensure the compound is fully dissolved in the appropriate solvent. Prepare fresh stock solutions and aliquot for single use to avoid freeze-thaw cycles.[1] |
| Cell culture conditions: Variations in cell passage number, confluence, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluence at the time of treatment. |
Quantitative Data Summary
Table 1: In Vitro Toxicity of T-5224-PROTACs in Non-Malignant Cells
| Compound | Cell Line | Assay | Treatment Duration | ED50 (µM) | Reference |
| This compound (Compound 4) | TIGK (human gingival epithelial) | CCK8 | 48 hours | 970 | [2] |
| Compound 3 | TIGK (human gingival epithelial) | CCK8 | 48 hours | 1087 | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CCK8 Assay
This protocol is for determining the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the degrader. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
CCK8 Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color of the wells changes.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of the degrader concentration to determine the ED50 value.
Protocol 2: Western Blot Analysis of FOSL1 Degradation
This protocol is to quantify the extent of FOSL1 protein degradation.
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FOSL1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the FOSL1 signal to a loading control (e.g., GAPDH or β-actin).
Protocol 3: RT-qPCR for FOSL1 Target Gene Expression
This protocol is to assess the downstream effects of FOSL1 degradation on its target genes.
-
Cell Treatment: Treat cells with this compound as described for the western blot protocol.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers for your gene of interest (e.g., SNAI2, BMI1), and a SYBR Green master mix.[2]
-
Run the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method. Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for assessing FOSL1 degrader toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. This compound|Cas# [glpbio.cn]
- 5. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis | MDPI [mdpi.com]
- 7. Overexpression of FRA1 (FOSL1) Leads to Global Transcriptional Perturbations, Reduced Cellular Adhesion and Altered Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - FOSL1 [maayanlab.cloud]
Technical Support Center: Troubleshooting Incomplete FOSL1 Degradation with PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving the incomplete degradation of the FOSL1 protein using Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: We are observing only partial degradation of FOSL1 with our PROTAC. What are the common initial checkpoints?
A1: Incomplete FOSL1 degradation can stem from several factors. Initial troubleshooting should focus on:
-
PROTAC Integrity and Activity: Confirm the chemical integrity, purity (>95%), and stability of your PROTAC. Degradation during storage or in the experimental medium can significantly impact its efficacy.
-
E3 Ligase Expression: Ensure that the cell line used for the experiment expresses sufficient levels of the E3 ligase recruited by your PROTAC (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)). Low E3 ligase expression is a common reason for poor PROTAC performance.
-
Target Engagement: Verify that your PROTAC can bind to both FOSL1 and the recruited E3 ligase individually (binary engagement).
-
"Hook Effect": High concentrations of a PROTAC can lead to the formation of non-productive binary complexes (FOSL1-PROTAC or E3 ligase-PROTAC) instead of the functional ternary complex (FOSL1-PROTAC-E3 ligase), which reduces degradation efficiency. It is crucial to perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for degradation.
Q2: Could the inherent biology of FOSL1 contribute to incomplete degradation?
A2: Yes, the biology of FOSL1 presents unique challenges for PROTAC-mediated degradation:
-
Ubiquitin-Independent Degradation: FOSL1 can be degraded through a ubiquitin-independent pathway involving the 20S proteasome. If your PROTAC relies solely on ubiquitination for degradation, this alternative pathway may not be sufficiently engaged, leading to incomplete clearance of the protein.[1][2]
-
Protein-Protein Interactions: FOSL1 functions as a heterodimer, primarily with JUN family proteins, to form the AP-1 transcription factor complex.[3][4] This interaction might mask the binding site for your PROTAC on FOSL1, thereby hindering the formation of the ternary complex.
-
Positive Feedback Loop: FOSL1 is part of a positive autoregulatory loop where the AP-1 complex can induce its own expression.[3] This can lead to a compensatory upregulation of FOSL1 synthesis, counteracting the PROTAC-induced degradation and resulting in an incomplete net reduction of the protein.
-
Post-Translational Modifications: FOSL1 is subject to various post-translational modifications, such as phosphorylation, which can affect its stability and interactions with other proteins.[5] These modifications could potentially interfere with PROTAC binding or the ubiquitination process.
Q3: How can we confirm that our FOSL1 PROTAC is entering the cells and engaging the target?
A3: Due to their larger size, cell permeability can be a challenge for PROTACs. To confirm cellular entry and target engagement, you can perform a Cellular Thermal Shift Assay (CETSA).[3][6] An increase in the thermal stability of FOSL1 in the presence of the PROTAC indicates target engagement within the cell.
Q4: What are potential mechanisms of acquired resistance to FOSL1-targeting PROTACs?
A4: Acquired resistance to PROTACs can develop through several mechanisms:
-
Mutations: Mutations in the FOSL1 protein can alter the PROTAC binding site, reducing its affinity. Similarly, mutations in the recruited E3 ligase can impair its function or its interaction with the PROTAC.
-
Altered Protein Expression: Downregulation of the specific E3 ligase required by the PROTAC is a common resistance mechanism. Conversely, upregulation of FOSL1 through genomic amplification or transcriptional activation can overwhelm the degradation machinery.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as MDR1, can actively remove the PROTAC from the cell, preventing it from reaching its target.[7]
-
Compensatory Upregulation: The cell may compensate for the loss of FOSL1 by upregulating parallel signaling pathways to maintain cellular function.
Troubleshooting Guides
Issue 1: Incomplete or No FOSL1 Degradation Observed
| Potential Cause | Troubleshooting Steps |
| PROTAC Integrity/Activity Issues | - Verify PROTAC purity and structure via LC-MS and NMR. - Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). - Test a broad dose-response curve (e.g., 0.1 nM to 10 µM). |
| Low E3 Ligase Expression | - Confirm E3 ligase (e.g., CRBN, VHL) expression in your cell line by Western blot or qPCR. - If expression is low, consider using a different cell line with higher endogenous E3 ligase levels or overexpressing the E3 ligase. |
| Poor Ternary Complex Formation | - Perform a co-immunoprecipitation (Co-IP) experiment to assess the formation of the FOSL1-PROTAC-E3 ligase complex. - Consider redesigning the PROTAC with a different linker length or composition to optimize the geometry of the ternary complex. |
| Suboptimal Experimental Conditions | - Optimize the treatment duration. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal time for FOSL1 degradation. |
| FOSL1 Dimerization with JUN | - Consider using a PROTAC that can bind to the FOSL1-JUN dimer or disrupt the interaction. |
| Compensatory FOSL1 Synthesis | - Inhibit transcription with actinomycin (B1170597) D or translation with cycloheximide (B1669411) to assess the rate of FOSL1 degradation without new protein synthesis. This can help determine if rapid resynthesis is masking degradation. |
Issue 2: High Variability Between Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | - Standardize cell passage number, seeding density, and confluency at the time of treatment. - Ensure cells are healthy and free from contamination. |
| Inaccurate PROTAC Concentration | - Carefully prepare serial dilutions of the PROTAC from a freshly prepared stock solution for each experiment. |
| Uneven Protein Loading in Western Blot | - Accurately determine protein concentration using a BCA or Bradford assay. - Use a reliable loading control (e.g., GAPDH, β-actin, or α-tubulin) and normalize the FOSL1 signal to the loading control. |
Quantitative Data Summary
The following table summarizes key quantitative data for a recently developed FOSL1-targeting PROTAC.
| Parameter | Compound 3 | Compound 4 | Cell Line | Treatment Time |
| DC50 | 4.9 µM | 2.3 µM | UM-SCC1 | 16 hours |
Data extracted from a study on T-5224-based FOSL1 PROTACs in head and neck squamous cell carcinoma (HNSCC) cells.[3]
Experimental Protocols
Western Blot for FOSL1 Degradation
This protocol outlines the steps to assess the degradation of FOSL1 in cultured cells following PROTAC treatment.
Materials:
-
Cell line expressing FOSL1 (e.g., UM-SCC1, FaDu)[3]
-
FOSL1-targeting PROTAC
-
Vehicle control (e.g., DMSO)
-
Proteasome inhibitor (e.g., MG-132)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-FOSL1 (e.g., Cell Signaling Technology, #5281), anti-JUN (e.g., Cell Signaling Technology, #9165), anti-α-TUBULIN (e.g., Sigma-Aldrich, #T9026)[3]
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (and a vehicle control) for the desired time (e.g., 16 hours).[3]
-
For a positive control for proteasome-mediated degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 20 µM MG-132) for 2 hours before adding the PROTAC.[3]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the FOSL1 signal to the loading control.
-
In-Cell Ubiquitination Assay
This assay determines if the FOSL1 PROTAC induces the ubiquitination of FOSL1 in cells.
Materials:
-
As for Western Blot protocol, plus:
-
IP lysis buffer (non-denaturing)
-
Anti-FOSL1 antibody for immunoprecipitation
-
Protein A/G agarose (B213101) beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment:
-
Treat cells with the FOSL1 PROTAC and a vehicle control. Co-treat a set of cells with a proteasome inhibitor (e.g., MG-132) to allow for the accumulation of ubiquitinated proteins.
-
-
Cell Lysis and Immunoprecipitation:
-
Lyse cells in IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Immunoprecipitate FOSL1 by incubating the lysate with an anti-FOSL1 antibody overnight at 4°C, followed by the addition of protein A/G agarose beads.
-
-
Western Blot Analysis:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins and run on an SDS-PAGE gel.
-
Perform a Western blot and probe with an anti-ubiquitin antibody. The appearance of a high-molecular-weight smear indicates polyubiquitination of FOSL1.
-
Proteasome Activity Assay
This assay measures the chymotrypsin-like activity of the proteasome to rule out general proteasome dysfunction.
Materials:
-
Commercially available proteasome activity assay kit (e.g., using a fluorogenic substrate like Suc-LLVY-AMC)
-
Cell lysates from PROTAC-treated and control cells
-
Proteasome inhibitor (provided in the kit)
Procedure:
-
Follow the manufacturer's instructions for the proteasome activity assay kit.
-
Prepare cell lysates from cells treated with the FOSL1 PROTAC and a vehicle control.
-
Add the cell lysates to a microplate with the fluorogenic substrate.
-
Measure the fluorescence over time. A decrease in fluorescence in PROTAC-treated cells compared to the control could indicate proteasome inhibition, although this is an unlikely direct effect of the PROTAC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for a FOSL1-targeting PROTAC.
Caption: A logical workflow for troubleshooting incomplete FOSL1 degradation.
Caption: Key signaling pathways regulating FOSL1 expression and activity.
References
- 1. researchgate.net [researchgate.net]
- 2. lifesensors.com [lifesensors.com]
- 3. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic targeting of FOSL1 and RELA-dependent transcriptional mechanisms to suppress pancreatic cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDR1 Promotes Intrinsic and Acquired Resistance to PROTACs in Cancer Cells – a Case Report - Webinars - Solvo Biotechnology [solvobiotech.com]
- 7. Degradation versus Inhibition: Development of Proteolysis-Targeting Chimeras for Overcoming Statin-Induced Compensatory Upregulation of 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
FOSL1 Degrader Technical Support Center
Welcome to the technical support center for researchers utilizing FOSL1 degraders. This resource provides troubleshooting guidance and answers to frequently asked questions regarding FOSL1 degrader resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is FOSL1 and why is it a target for cancer therapy?
FOSL1 (FOS-like antigen 1), also known as Fra-1, is a component of the AP-1 (Activator Protein-1) transcription factor complex.[1] This complex plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and migration.[2] In many cancers, FOSL1 is overexpressed and contributes to tumor progression, metastasis, and the development of resistance to conventional therapies.[3][4][5] Its role in driving malignancy makes it a compelling target for therapeutic intervention, including the development of targeted protein degraders like PROTACs (Proteolysis Targeting Chimeras).
Q2: How do FOSL1 degraders work?
FOSL1 degraders are typically heterobifunctional molecules, such as PROTACs, designed to induce the degradation of the FOSL1 protein.[6] They work by simultaneously binding to the FOSL1 protein and an E3 ubiquitin ligase, a component of the cell's natural protein disposal system.[7] This induced proximity leads to the tagging of FOSL1 with ubiquitin, marking it for destruction by the proteasome.[3][8] Several FOSL1 degraders utilize the Cereblon (CRBN) E3 ligase for this process.[9][10]
Q3: My cells are showing reduced sensitivity to the FOSL1 degrader over time. What are the potential causes?
Reduced sensitivity, or acquired resistance, to a FOSL1 degrader can arise from several mechanisms. The most common causes are alterations in the components of the degradation machinery or the target protein itself. These can include:
-
Mutations or downregulation of the E3 ligase: Changes in the E3 ligase (e.g., CRBN) can prevent the degrader from binding and recruiting it to FOSL1.[7][11]
-
Mutations in the FOSL1 protein: Alterations in the FOSL1 protein sequence can disrupt the binding of the degrader.
-
Increased FOSL1 expression: The cancer cells may compensate for FOSL1 degradation by increasing its production, thereby overwhelming the degrader's capacity.[2][12]
-
Activation of compensatory signaling pathways: The cells may activate alternative survival pathways to bypass their dependency on FOSL1.[13]
Q4: What are the key signaling pathways associated with FOSL1 that could be involved in resistance?
FOSL1 is integrated into several major cancer-related signaling pathways. Upregulation or alteration of these pathways could contribute to resistance:
-
MAPK/ERK Pathway: This pathway is a primary regulator of FOSL1 expression and stability.[1][2]
-
PI3K/AKT, WNT, and NF-κB Pathways: FOSL1 has been shown to activate these pathways, which are critical for cell proliferation, survival, and stemness.[14][15]
-
Epithelial-to-Mesenchymal Transition (EMT) and Cancer Stem Cell (CSC) Pathways: FOSL1 is a key regulator of EMT and the maintenance of a cancer stem cell phenotype.[4][14] Resistance may emerge through the activation of other factors that promote these states.
Troubleshooting Guides
This section provides guidance for specific issues you may encounter during your experiments with FOSL1 degraders.
Issue 1: Inconsistent or complete loss of FOSL1 degradation.
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Degrader Instability | - Ensure proper storage and handling of the degrader compound.- Prepare fresh solutions for each experiment. |
| Cell Line Viability Issues | - Confirm cell health and viability prior to treatment.- Optimize cell density to avoid overgrowth or nutrient depletion. |
| Acquired Resistance | - See Issue 2 for a detailed troubleshooting workflow. |
| Incorrect Dosing | - Perform a dose-response curve to determine the optimal concentration (DC50) for your cell line.[6] |
| Suboptimal Treatment Duration | - Conduct a time-course experiment to identify the optimal treatment duration for maximal FOSL1 degradation.[6] |
Issue 2: Development of resistance to the FOSL1 degrader in a previously sensitive cell line.
Troubleshooting Workflow
Caption: Troubleshooting workflow for FOSL1 degrader resistance.
Experimental Protocols
Protocol 1: Generation and Analysis of FOSL1 Degrader-Resistant Cell Lines
-
Dose Escalation: Culture the parental cancer cell line in the presence of the FOSL1 degrader at a concentration equal to the IC50.
-
Selection: Gradually increase the concentration of the degrader in the culture medium over several weeks to months.
-
Isolation: Isolate and expand single-cell clones that demonstrate sustained proliferation at high concentrations of the degrader.
-
Validation of Resistance: Confirm the resistant phenotype by comparing the dose-response curves (cell viability) and FOSL1 degradation levels (Western blot) of the resistant clones to the parental cell line.
Protocol 2: Identification of Resistance Mechanisms
-
Genomic and Transcriptomic Analysis:
-
DNA Sequencing: Perform targeted or whole-exome sequencing of the resistant and parental cell lines to identify mutations in FOSL1, CRBN (or other relevant E3 ligase components), and other genes in the ubiquitin-proteasome pathway.[7][11]
-
RNA-Sequencing: Analyze the transcriptomes of resistant and parental cells (treated with vehicle or degrader) to identify differentially expressed genes and activated signaling pathways.[1][4]
-
-
Protein Expression Analysis:
-
Western Blotting: Quantify the protein levels of FOSL1, the recruited E3 ligase (e.g., CRBN), and key components of suspected bypass signaling pathways (e.g., p-ERK, p-AKT).[2][16]
-
Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA levels of FOSL1 and the E3 ligase to determine if changes in protein levels are due to transcriptional regulation.[17][18]
-
-
Target Engagement and Ternary Complex Formation:
-
Co-Immunoprecipitation (Co-IP): In parental and resistant cells, immunoprecipitate the E3 ligase (e.g., CRBN) and probe for FOSL1 to assess the formation of the ternary complex in the presence of the degrader.
-
Cellular Thermal Shift Assay (CETSA): Evaluate the binding of the degrader to FOSL1 and the E3 ligase in both sensitive and resistant cells.[6]
-
Signaling Pathways and Resistance Mechanisms
FOSL1 Degradation and Potential Resistance Pathways
Caption: FOSL1 degradation pathway and key resistance mechanisms.
References
- 1. researchgate.net [researchgate.net]
- 2. Overexpression of FRA1 (FOSL1) Leads to Global Transcriptional Perturbations, Reduced Cellular Adhesion and Altered Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis [mdpi.com]
- 4. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Functional E3 ligase hotspots and resistance mechanisms to small-molecule degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. FOSL1 transcriptionally dictates the Warburg effect and enhances chemoresistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Compensatory pathways in oncogenic kinase signaling and resistance to targeted therapies: six degrees of separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. RNA Sequencing Identifies Novel Signaling Pathways and Potential Drug Target Genes Induced by FOSL1 in Glioma Progression and Stemness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Transcription Factor FOSL1 Enhances Drug Resistance of Breast Cancer through DUSP7-Mediated Dephosphorylation of PEA15 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CYTOR Facilitates Formation of FOSL1 Phase Separation and Super Enhancers to Drive Metastasis of Tumor Budding Cells in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Cell Permeability of FOSL1 Degrader 1
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the cell permeability of FOSL1 degrader 1. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and visual aids to facilitate successful experimentation.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my this compound showing low or no degradation of the FOSL1 protein in my cell-based assays?
Answer:
Several factors can contribute to the low efficacy of a PROTAC, with poor cell permeability being a primary suspect. Here’s a systematic approach to troubleshoot this issue:
-
Confirm Target Engagement: Before concluding that permeability is the issue, ensure that your this compound can effectively bind to both the FOSL1 protein and the recruited E3 ligase. This can be assessed using cell-free assays like pull-down assays or surface plasmon resonance (SPR).
-
Assess Cell Permeability: If target engagement is confirmed, the next step is to evaluate the degrader's ability to cross the cell membrane. Several experimental techniques can be employed, as detailed in the Experimental Protocols section.
-
Optimize Degrader Concentration and Incubation Time: The efficacy of a PROTAC can be highly dependent on its concentration and the duration of treatment. Perform a dose-response experiment with a wide range of concentrations and a time-course experiment to identify the optimal conditions for FOSL1 degradation.
-
Consider the "Hook Effect": At very high concentrations, PROTACs can sometimes exhibit reduced degradation activity due to the formation of binary complexes (PROTAC-FOSL1 or PROTAC-E3 ligase) instead of the productive ternary complex (FOSL1-PROTAC-E3 ligase). A thorough dose-response curve will help identify if the hook effect is at play.
-
Evaluate Compound Stability: The stability of this compound in your cell culture media can impact its effective concentration. Assess its stability over the course of your experiment.
Question 2: My this compound has poor physicochemical properties. How can I improve its cell permeability?
Answer:
Improving the cell permeability of a PROTAC often involves modifying its chemical structure. Here are some strategies to consider:
-
Linker Optimization: The linker connecting the FOSL1 binder and the E3 ligase ligand plays a crucial role in the overall properties of the PROTAC.
-
Length and Flexibility: Systematically vary the length and flexibility of the linker. Sometimes, a more rigid linker can pre-organize the molecule in a conformation that is more favorable for cell entry.
-
Physicochemical Properties: Introduce moieties into the linker that can improve properties like solubility and reduce polarity. For example, incorporating cyclic structures or replacing amide bonds with less polar groups can be beneficial.
-
-
Prodrug Strategies: A prodrug approach involves masking polar functional groups of the PROTAC with lipophilic moieties that are cleaved off by intracellular enzymes, releasing the active degrader inside the cell.
-
Incorporate "Chameleon-like" Properties: Design the degrader to adopt different conformations in different environments. In an aqueous environment, it might expose polar groups, while in the lipid environment of the cell membrane, it could fold to shield these groups and present a more lipophilic surface.[1]
-
Reduce Hydrogen Bond Donors: Minimizing the number of hydrogen bond donors can often lead to improved cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is FOSL1 and why is it a target for protein degradation?
FOSL1 (Fos-like antigen 1), also known as Fra-1, is a transcription factor that is a component of the AP-1 (Activator Protein-1) complex.[2][3] FOSL1 is implicated in various cellular processes, including cell proliferation, differentiation, and transformation.[4] In many cancers, FOSL1 is overexpressed and plays a crucial role in tumor progression, metastasis, and the development of drug resistance.[5][6] Targeting FOSL1 for degradation offers a promising therapeutic strategy to combat these cancers.
Q2: What are the typical challenges with the cell permeability of PROTACs like this compound?
PROTACs are inherently large molecules, often with molecular weights exceeding the typical "rule-of-five" guidelines for orally bioavailable drugs. This large size, coupled with a potentially high number of rotatable bonds and polar surface area, can significantly hinder their ability to passively diffuse across the cell membrane.
Q3: Which cell lines are suitable for assessing the permeability of this compound?
Commonly used cell lines for permeability assays include Caco-2 (human colorectal adenocarcinoma), which mimics the intestinal epithelium, and MDCK (Madin-Darby canine kidney) cells. The choice of cell line should be guided by the specific research question and the intended route of administration for the degrader.
Data Presentation
Due to the proprietary nature of drug development, specific quantitative data for a series of "this compound" analogs is not publicly available. The following tables are provided as illustrative examples to guide researchers in structuring their own experimental data for clear comparison of cell permeability.
Table 1: Illustrative Parallel Artificial Membrane Permeability Assay (PAMPA) Data for FOSL1 Degrader Analogs
| Compound ID | Linker Modification | Apparent Permeability (Papp) (10⁻⁶ cm/s) |
| FOSL1-deg-001 | PEG4 | 0.5 ± 0.1 |
| FOSL1-deg-002 | Alkyl C4 | 1.2 ± 0.2 |
| FOSL1-deg-003 | Piperazine | 2.5 ± 0.4 |
| FOSL1-deg-004 | Cyclohexyl | 3.1 ± 0.3 |
Table 2: Illustrative Caco-2 Permeability Assay Data for FOSL1 Degrader Analogs
| Compound ID | Papp (A→B) (10⁻⁶ cm/s) | Papp (B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| FOSL1-deg-001 | 0.3 ± 0.05 | 1.5 ± 0.2 | 5.0 |
| FOSL1-deg-002 | 0.8 ± 0.1 | 1.6 ± 0.3 | 2.0 |
| FOSL1-deg-003 | 1.5 ± 0.2 | 1.8 ± 0.2 | 1.2 |
| FOSL1-deg-004 | 2.2 ± 0.3 | 2.4 ± 0.4 | 1.1 |
Experimental Protocols
Detailed methodologies for key experiments to assess and improve cell permeability are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a high-throughput method to assess the passive permeability of a compound across an artificial lipid membrane.
Materials:
-
PAMPA plate (e.g., 96-well format with a filter plate and an acceptor plate)
-
Phospholipid solution (e.g., lecithin (B1663433) in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound stock solution in DMSO
-
Plate reader for UV-Vis absorbance or LC-MS/MS for quantification
Protocol:
-
Membrane Coating: Coat the filter of the donor plate with the phospholipid solution and allow the solvent to evaporate, forming an artificial lipid membrane.
-
Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS (pH 7.4).
-
Prepare Donor Plate: Prepare the desired concentrations of this compound in PBS (pH 7.4) from the DMSO stock solution. The final DMSO concentration should be kept low (e.g., <1%) to avoid affecting membrane integrity.
-
Assemble the Plate Sandwich: Place the donor plate onto the acceptor plate.
-
Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the this compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
-
Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:
Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Cequilibrium)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = Equilibrium concentration
-
Caco-2 Cell Permeability Assay
This assay utilizes a monolayer of Caco-2 cells to model the intestinal barrier and assess both passive and active transport of a compound.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound stock solution in DMSO
-
Transepithelial electrical resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS for quantification
Protocol:
-
Cell Seeding and Culture: Seed Caco-2 cells onto the Transwell inserts and culture them for approximately 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check:
-
Measure the TEER of the cell monolayer. A high TEER value indicates a tight monolayer.
-
Perform a Lucifer yellow permeability assay. Low permeability of Lucifer yellow confirms the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add HBSS containing this compound to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical - B→A):
-
Follow the same procedure as above but add the this compound to the basolateral chamber and collect samples from the apical chamber.
-
-
Quantification: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Calculate Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A→B and B→A directions.
-
The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux transporters.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to FOSL1 and its degradation.
Caption: Simplified FOSL1 signaling pathway in cancer.
Caption: Troubleshooting workflow for low FOSL1 degrader efficacy.
This technical support center is intended to be a living document and will be updated as more specific data and methodologies for FOSL1 degraders become available in the public domain.
References
- 1. researchgate.net [researchgate.net]
- 2. FOSL1’s Oncogene Roles in Glioma/Glioma Stem Cells and Tumorigenesis: A Comprehensive Review [mdpi.com]
- 3. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FOSL1 transcriptionally dictates the Warburg effect and enhances chemoresistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
FOSL1 degrader 1 effect on JUN protein levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing FOSL1 degrader 1 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a PROTAC (Proteolysis Targeting Chimera) designed to specifically target the FOSL1 protein for degradation.[1] It is based on the FOSL1 inhibitor T-5224, linked to a ligand for an E3 ubiquitin ligase.[1] This bifunctional molecule brings FOSL1 into close proximity with the E3 ligase, leading to the ubiquitination of FOSL1 and its subsequent degradation by the proteasome.
Q2: What is the expected effect of this compound on JUN protein levels?
The direct target of this compound is the FOSL1 protein. However, since FOSL1 and JUN proteins are known to form a heterodimeric complex as part of the AP-1 transcription factor, the degradation of FOSL1 may have indirect effects on JUN protein levels.[2][3][4][5] The potential outcomes are:
-
Decrease in JUN protein levels: FOSL1 is a primary binding partner for JUN. The degradation of FOSL1 could leave JUN unbound and potentially unstable, leading to its degradation.
-
No significant change in JUN protein levels: JUN proteins can also form homodimers or heterodimerize with other members of the FOS family.[2] Therefore, the degradation of FOSL1 may not significantly impact the overall stability of the JUN protein pool.
-
Increase in JUN protein levels: In some cellular contexts, the loss of one transcription factor subunit can lead to a compensatory upregulation of another. It is possible that the cell may increase JUN expression to compensate for the loss of FOSL1.[6]
The actual effect is likely to be cell-type specific and dependent on the relative expression levels of other AP-1 family members. Direct experimental verification is crucial.
Q3: How can I confirm the degradation of FOSL1 and assess the effect on JUN protein levels?
The most common method to assess protein levels is through Western blotting . This technique allows for the specific detection and quantification of FOSL1 and JUN proteins in cell lysates. For a more detailed protocol, please refer to the "Experimental Protocols" section below.
Q4: What are the key signaling pathways involving FOSL1 and JUN?
FOSL1 and JUN are key components of the Activator Protein-1 (AP-1) transcription factor complex, which plays a crucial role in various cellular processes, including proliferation, differentiation, apoptosis, and transformation.[3][7][8] The AP-1 complex is regulated by several upstream signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) cascades, including the JNK, ERK, and p38 pathways.[9][10]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on assessing its impact on FOSL1 and JUN protein levels via Western blotting.
| Problem | Possible Cause | Suggested Solution |
| No FOSL1 degradation observed after treatment with this compound. | Inactive Compound: The degrader may have degraded due to improper storage or handling. | Ensure the degrader is stored at the recommended temperature (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
| Incorrect Concentration: The concentration of the degrader may be too low to be effective. | Perform a dose-response experiment to determine the optimal concentration for FOSL1 degradation in your specific cell line. | |
| Insufficient Treatment Time: The incubation time may not be long enough to observe significant degradation. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal treatment duration. | |
| Cell Line Resistance: The specific cell line may lack the necessary E3 ligase components for the degrader to function effectively. | Confirm the expression of the relevant E3 ligase (e.g., Cereblon for pomalidomide-based degraders) in your cell line.[1] | |
| Weak or no signal for FOSL1 or JUN protein on Western blot. | Low Protein Expression: The target proteins may be expressed at low levels in your cell type. | Increase the amount of total protein loaded onto the gel. Consider using a more sensitive detection reagent. |
| Inefficient Antibody: The primary antibody may have low affinity or be used at a suboptimal dilution. | Optimize the primary antibody concentration. Try a different antibody from a reputable supplier. | |
| Poor Protein Transfer: Inefficient transfer of proteins from the gel to the membrane. | Verify transfer efficiency using Ponceau S staining. Optimize transfer time and voltage. | |
| Inconsistent JUN protein levels across replicates. | Variability in Cell Culture: Differences in cell density, passage number, or treatment conditions. | Maintain consistent cell culture practices. Ensure uniform treatment across all samples. |
| Pipetting Errors: Inaccurate loading of protein samples. | Use a protein quantification assay (e.g., BCA) to ensure equal loading. Use a loading control (e.g., GAPDH, β-actin) to normalize the data. | |
| Multiple bands observed for FOSL1 or JUN on Western blot. | Post-Translational Modifications: Phosphorylation, ubiquitination, or other modifications can alter the apparent molecular weight of the protein. | Consult literature for known post-translational modifications of FOSL1 and JUN. Treat lysates with phosphatases or deubiquitinases to confirm. |
| Splice Variants or Isoforms: The antibody may be detecting different isoforms of the protein. | Check the antibody datasheet for information on isoform specificity. | |
| Protein Degradation: The protein may be degrading during sample preparation. | Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[11][12] |
Experimental Protocols
Western Blotting for FOSL1 and JUN Protein Levels
This protocol provides a general framework for assessing FOSL1 and JUN protein levels following treatment with this compound. Optimization for specific cell lines and antibodies may be required.
1. Cell Lysis a. Culture cells to the desired confluency and treat with this compound at various concentrations and for different durations. b. Aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (total protein extract) to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. c. Run the gel at a constant voltage until the dye front reaches the bottom. d. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
3. Immunoblotting a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against FOSL1 and JUN (at optimized dilutions) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
4. Detection and Analysis a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film. d. Quantify the band intensities using image analysis software. Normalize the FOSL1 and JUN signals to a loading control (e.g., GAPDH or β-actin).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Simplified AP-1 signaling pathway.
Caption: Western blot experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FOSL1 FOS like 1, AP-1 transcription factor subunit [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Fos and Jun bind cooperatively to the AP-1 site: reconstitution in vitro [pubmed.ncbi.nlm.nih.gov]
- 5. Transcriptional regulation by Fos and Jun in vitro: interaction among multiple activator and regulatory domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo CRISPR inactivation of Fospromotes prostate cancer progression by altering the associated AP-1 subunit Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 7. c-Jun, at the crossroad of the signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene - FOSL1 [maayanlab.cloud]
- 9. The cJUN NH2-terminal kinase (JNK) signaling pathway promotes genome stability and prevents tumor initiation | eLife [elifesciences.org]
- 10. The c-Jun Kinase/Stress-activated Pathway: Regulation, Function and Role in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stjohnslabs.com [stjohnslabs.com]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
Troubleshooting FOSL1 western blot after degradation
Welcome to the technical support center for FOSL1 Western blotting. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the immunodetection of FOSL1, with a particular focus on protein degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My FOSL1 Western blot shows multiple bands below the expected molecular weight, or the band is very faint. What is the likely cause?
This is a classic sign of protein degradation. The FOSL1 protein is known to be susceptible to proteolysis during sample preparation. Several factors can contribute to this issue:
-
Insufficient Protease Inhibition: The lysis buffer may lack a broad-spectrum protease inhibitor cocktail or specific inhibitors that are crucial for protecting FOSL1.
-
Inadequate Phosphatase Inhibition: FOSL1 stability is regulated by phosphorylation.[1][2] Phosphatases in the sample can dephosphorylate FOSL1, making it more prone to degradation.
-
Sample Handling: Prolonged sample processing at room temperature or repeated freeze-thaw cycles can promote enzymatic activity and protein degradation.[3][4]
Q2: I see a smeary ladder of bands instead of a crisp FOSL1 band. What does this indicate?
Smearing below the target band is often indicative of progressive protein degradation.[4] This can be caused by:
-
Suboptimal Lysis Buffer: The buffer composition may not be effective at inactivating endogenous proteases.
-
Aged Lysates: Using old or improperly stored lysates can lead to increased degradation over time.[4]
-
Ubiquitination: FOSL1 can be targeted for degradation via ubiquitination.[1] While this is a biological process, smearing can be exacerbated by improper sample preparation that allows ubiquitin ligases to remain active.
Q3: How can I prevent FOSL1 degradation during my Western blot experiment?
To minimize FOSL1 degradation, a multi-pronged approach is recommended:
-
Optimize Sample Lysis: Utilize a robust lysis buffer such as RIPA buffer, which is effective at denaturing proteins and inactivating enzymes.[5][6][7][8]
-
Use a Comprehensive Inhibitor Cocktail: Always supplement your lysis buffer with a freshly prepared cocktail of protease and phosphatase inhibitors immediately before use.[3][4][5][6][8]
-
Maintain a Cold Environment: Perform all sample preparation steps, including cell lysis and centrifugation, on ice or at 4°C to reduce enzymatic activity.[3]
-
Process Samples Quickly: Minimize the time between cell harvesting and sample denaturation in Laemmli buffer.
-
Use Fresh Samples: Whenever possible, use freshly prepared lysates for your experiments to avoid degradation that can occur during storage.[4]
Q4: What are the key components of a lysis buffer optimized for FOSL1 detection?
An optimized lysis buffer should effectively solubilize proteins, denature enzymes, and preserve post-translational modifications. A RIPA (Radioimmunoprecipitation assay) buffer is a good starting point.
| Component | Recommended Concentration | Purpose |
| Tris-HCl (pH 7.4-8.0) | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| NP-40 (or IGEPAL CA-630) | 1% | Non-ionic detergent |
| Sodium deoxycholate | 0.5% | Ionic detergent |
| SDS | 0.1% | Ionic detergent |
| EDTA | 1-5 mM | Chelates divalent cations, inhibiting metalloproteases |
| Protease Inhibitor Cocktail | 1X (manufacturer's recommendation) | Broad-spectrum protease inhibition |
| Phosphatase Inhibitor Cocktail | 1X (manufacturer's recommendation) | Broad-spectrum phosphatase inhibition |
| PMSF | 1 mM (add fresh) | Serine protease inhibitor |
Q5: My FOSL1 band appears at a slightly different molecular weight than predicted. Why might this be?
This can be due to post-translational modifications (PTMs). FOSL1 undergoes several PTMs that can affect its migration in SDS-PAGE:
-
Phosphorylation: FOSL1 is phosphorylated by kinases such as ERK1/2, which can cause a shift in its apparent molecular weight.[1][2] This modification is also crucial for its stability.[2]
-
Acetylation & Ubiquitination: These modifications can also alter the protein's mass and charge, leading to anomalous migration.[1]
To confirm if a band shift is due to phosphorylation, you can treat your lysate with a phosphatase before running the Western blot and observe if the band shifts down to its predicted molecular weight.
Experimental Protocols
Protocol 1: Optimized Cell Lysis for FOSL1 Western Blot
-
Preparation: Pre-chill all buffers, centrifuges, and tubes to 4°C. Prepare the complete lysis buffer by adding protease and phosphatase inhibitor cocktails and PMSF to the RIPA base buffer immediately before use.
-
Cell Harvesting: Wash the cell culture dish twice with ice-cold PBS.
-
Lysis: Add the complete, ice-cold lysis buffer to the plate (e.g., 500 µL for a 10 cm dish). Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with intermittent vortexing.[7]
-
Clarification: Centrifuge the lysate at approximately 14,000 x g for 20-30 minutes at 4°C.[5][6][7][8]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.[7]
-
Quantification: Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Sample Preparation for SDS-PAGE: Mix the desired amount of protein (typically 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
Storage: Use the samples immediately or store them at -80°C.
Signaling Pathways & Workflows
FOSL1 Stability Regulation
FOSL1 protein stability is tightly regulated by upstream signaling pathways that lead to post-translational modifications. The RAS/MAPK pathway, for instance, results in the phosphorylation of FOSL1, which protects it from proteasomal degradation.
Caption: FOSL1 protein stabilization via the RAS/ERK signaling pathway.
Troubleshooting Workflow for FOSL1 Degradation
This workflow provides a logical sequence of steps to diagnose and resolve issues with FOSL1 degradation in Western blots.
Caption: A step-by-step workflow for troubleshooting FOSL1 degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis [mdpi.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Interactome Networks of FOSL1 and FOSL2 in Human Th17 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of FRA1 (FOSL1) Leads to Global Transcriptional Perturbations, Reduced Cellular Adhesion and Altered Cell Cycle Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
FOSL1 Degrader 1 Washout Experiment: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers performing FOSL1 degrader 1 washout experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a washout experiment for a FOSL1 degrader?
A washout experiment is designed to determine the duration of the pharmacological effect of a FOSL1 degrader after it has been removed from the experimental system. This helps to understand the kinetics of FOSL1 protein re-synthesis and the sustained activity of the degrader.
Q2: How can I confirm that the FOSL1 degrader has been effectively washed out?
To ensure the degrader is removed, it is recommended to perform at least two washes with fresh, drug-free media.[1] As a control, you can transfer the supernatant from the washed cells to a fresh plate of untreated cells and measure FOSL1 levels after a suitable incubation period.[1] No change in FOSL1 levels in the fresh cells would indicate a successful washout.
Q3: What is the expected outcome of a FOSL1 degrader washout experiment?
Following successful washout, FOSL1 protein levels are expected to gradually recover over time as new protein is synthesized. The rate of this recovery provides insight into the protein's natural turnover rate in the absence of the degrader.
Q4: How long should the time course for the washout experiment be?
The time course will depend on the degradation and re-synthesis kinetics of FOSL1 in your specific cell line. A pilot experiment with time points ranging from 0, 6, 12, 24, 48, and 72 hours post-washout is recommended to determine the optimal time course for your system.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No FOSL1 Degradation Observed | - Degrader is inactive or used at too low a concentration.- Incorrect cell line or low FOSL1 expression.- Insufficient incubation time with the degrader. | - Verify the activity of the degrader with a positive control.- Perform a dose-response experiment to determine the optimal concentration.- Confirm FOSL1 expression in your cell line via Western blot.- Optimize the incubation time (e.g., 8, 16, or 24 hours).[2] |
| FOSL1 Levels Do Not Recover After Washout | - Incomplete washout of the degrader.- The degrader has an irreversible or very long-lasting effect.- Cell toxicity due to the degrader treatment. | - Increase the number of washes (e.g., three washes).- Assess cell viability using a method like Trypan Blue exclusion or an MTT assay.[1][3] |
| High Variability Between Replicates | - Inconsistent cell seeding density.- Variation in washing steps.- Uneven protein loading in Western blot. | - Ensure uniform cell seeding in all wells.- Standardize the washing procedure for all samples.- Perform a protein quantification assay (e.g., BCA assay) to ensure equal loading. |
| Weak or No Signal in Western Blot | - Insufficient protein loaded.- Primary or secondary antibody issue (concentration, expiration).- Inefficient protein transfer. | - Increase the amount of protein loaded per lane (20-30 µg of cell lysate is a good starting point).[4]- Optimize antibody concentrations and ensure they are not expired.[5]- Confirm successful protein transfer using Ponceau S staining.[6] |
| High Background on Western Blot | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing of the membrane. | - Increase blocking time or change the blocking agent (e.g., from milk to BSA).- Reduce the concentration of the primary and/or secondary antibody.[5]- Increase the number and duration of wash steps.[4] |
Experimental Protocol: this compound Washout Assay
This protocol outlines the steps for a typical FOSL1 degrader washout experiment using cultured cells.
Materials:
-
Cell line expressing FOSL1 (e.g., Head and Neck Squamous Cell Carcinoma (HNSCC) cells like UM-SCC1)[2]
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[4]
-
Protein quantification assay kit (e.g., BCA)
-
Reagents and equipment for SDS-PAGE and Western blotting
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Degrader Treatment:
-
Allow cells to adhere overnight.
-
Treat the cells with the desired concentration of this compound. Include a vehicle control (DMSO) group.
-
Incubate for a predetermined time sufficient to achieve significant FOSL1 degradation (e.g., 16 hours).[2]
-
-
Washout:
-
Aspirate the medium containing the degrader.
-
Wash the cells twice with pre-warmed, drug-free complete medium.[1]
-
After the final wash, add fresh, drug-free complete medium to all wells. This is your 0-hour time point.
-
-
Time Course Collection:
-
Harvest cells at various time points post-washout (e.g., 0, 6, 12, 24, 48, 72 hours).
-
To harvest, wash cells with cold PBS and then add lysis buffer.
-
Collect the cell lysates and clear them by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay or similar method.
-
-
Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for FOSL1. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis:
-
Quantify the band intensities for FOSL1 and the loading control.
-
Normalize the FOSL1 signal to the loading control for each time point.
-
Plot the normalized FOSL1 levels against time to visualize the recovery of the FOSL1 protein.
-
Experimental Workflow
Caption: Workflow for a FOSL1 degrader washout experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. Western blot troubleshooting guide! [jacksonimmuno.com]
Ternary complex formation issues with FOSL1 degrader 1
Welcome to the technical support center for FOSL1 degrader 1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to ternary complex formation and optimizing the efficacy of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound is not inducing FOSL1 degradation. What are the potential reasons?
A1: Several factors could contribute to a lack of FOSL1 degradation. Here's a troubleshooting guide to address this common issue:
-
Inefficient Ternary Complex Formation: The primary driver of PROTAC efficacy is the formation of a stable ternary complex between FOSL1, this compound, and the E3 ligase (Cereblon). If this complex does not form efficiently, degradation will not occur.
-
Cell Permeability Issues: this compound, like many PROTACs, is a relatively large molecule. Poor cell permeability can prevent it from reaching its intracellular target, FOSL1.
-
Suboptimal PROTAC Concentration (The "Hook Effect"): At very high concentrations, PROTACs can form binary complexes with either FOSL1 or the E3 ligase, which are unproductive for degradation. This phenomenon, known as the "hook effect," leads to reduced degradation at higher doses. It is crucial to perform a dose-response experiment to identify the optimal concentration for maximal degradation.
-
Low E3 Ligase Expression: The efficacy of a Cereblon-recruiting PROTAC like this compound is dependent on the expression levels of Cereblon (CRBN) in the cell line being used. Low CRBN expression will result in poor degradation.
-
Proteasome Inhibition: Ensure that the proteasome is not being inadvertently inhibited in your experimental conditions, as this would prevent the degradation of ubiquitinated FOSL1. A proteasome inhibitor like MG-132 can be used as a control to confirm proteasome-dependent degradation.[1]
Q2: How does the linker length of this compound impact its activity?
A2: The linker connecting the FOSL1-binding moiety (T-5224) and the E3 ligase-recruiting ligand (pomalidomide) is a critical determinant of the PROTAC's efficacy. The linker's length and composition are crucial for the formation of a stable and productive ternary complex.[2][3][4]
-
Optimal Length: An optimal linker length is necessary to correctly orient FOSL1 and Cereblon for efficient ubiquitin transfer. A linker that is too short may cause steric hindrance, while a linker that is too long might not effectively bring the two proteins into proximity.[2]
-
Linker Optimization for this compound Analogs: In the development of this compound analogs, polyethylene (B3416737) glycol (PEG) linkers of varying lengths were explored.[1] A PROTAC with a 7-PEG unit linker (compound 4 in the referenced study) demonstrated the most potent inhibitory effect on AP-1 induced luciferase activity.[1]
Q3: I'm observing a decrease in FOSL1 degradation at higher concentrations of this compound. What is happening?
A3: This phenomenon is known as the "hook effect." It occurs when high concentrations of the PROTAC lead to the formation of unproductive binary complexes (FOSL1:PROTAC or Cereblon:PROTAC) that cannot lead to degradation. This reduces the concentration of the productive ternary complex (FOSL1:PROTAC:Cereblon), thus decreasing degradation efficiency. To mitigate the hook effect, it is essential to perform a full dose-response curve to determine the optimal concentration range that maximizes FOSL1 degradation.
Q4: How can I confirm that the observed FOSL1 reduction is due to proteasomal degradation?
A4: To confirm that this compound is inducing proteasome-dependent degradation of FOSL1, you can pre-treat your cells with a proteasome inhibitor, such as MG-132. If the degradation of FOSL1 is rescued in the presence of the proteasome inhibitor, it confirms that the degradation is occurring via the ubiquitin-proteasome system.[1]
Quantitative Data Summary
The following tables summarize key quantitative data related to the characterization of this compound and its analogs from published studies.
Table 1: Inhibitory Activity of FOSL1 Degrader Analogs on AP-1 Luciferase Activity
| Compound | Linker Length (PEG units) | IC50 (µM) |
| T-5224 | N/A | > 10 |
| Analog with 4 PEG units | 4 | ~5 |
| Analog with 7 PEG units (this compound) | 7 | ~1.5 |
| Analog with 8 PEG units | 8 | ~2.5 |
Data adapted from Zaman et al., 2024.[1]
Table 2: Degradation Potency of FOSL1 Degrader Analogs in HNSCC Cells
| Compound | Cell Line | DC50 (µM) |
| Analog with 6 PEG units (Compound 3) | UM-SCC1 | 4.9 |
| Analog with 7 PEG units (this compound - Compound 4) | UM-SCC1 | 2.3 |
Data adapted from Zaman et al., 2024.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize ternary complex formation and FOSL1 degradation.
1. Western Blotting for FOSL1 Degradation
-
Objective: To quantify the reduction in FOSL1 protein levels following treatment with this compound.
-
Protocol:
-
Seed cells (e.g., UM-SCC1 or FaDu) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound for the desired time (e.g., 8, 16, or 24 hours).
-
For proteasome inhibitor rescue experiments, pre-treat cells with MG-132 (e.g., 20 µM) for 2 hours before adding this compound.[1]
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against FOSL1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize FOSL1 protein levels to a loading control (e.g., GAPDH or β-actin).
-
2. AP-1 Luciferase Reporter Assay
-
Objective: To measure the effect of this compound on AP-1 transcriptional activity.
-
Protocol:
-
Co-transfect cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with this compound at various concentrations.
-
After the desired treatment duration (e.g., 24 hours), lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
3. Surface Plasmon Resonance (SPR) for Ternary Complex Kinetics
-
Objective: To determine the on-rate (ka), off-rate (kd), and dissociation constant (KD) for ternary complex formation.
-
Protocol:
-
Immobilize the E3 ligase (e.g., Cereblon) onto an SPR sensor chip.
-
Inject a solution containing both this compound and the FOSL1 protein over the chip surface.
-
Monitor the binding and dissociation in real-time.
-
Fit the sensorgram data to a suitable kinetic model to determine the kinetic parameters of ternary complex formation.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: this compound mechanism and experimental workflow.
Troubleshooting Logic for Lack of FOSL1 Degradation
Caption: Troubleshooting guide for this compound experiments.
References
- 1. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 4. precisepeg.com [precisepeg.com]
FOSL1 Degrader 1: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving FOSL1 degrader 1.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is ≥ 100 mg/mL, which corresponds to a concentration of 88.95 mM.[1][2][3][4] The "≥" symbol indicates that while the compound is soluble at this concentration, its saturation point has not been determined.[1][2][3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, the solid form of this compound should be stored at -20°C under a nitrogen atmosphere.[1][3][4][5] Once dissolved in a solvent, it is recommended to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month, also under nitrogen, to prevent degradation from repeated freeze-thaw cycles.[3][4][5]
Q3: What is the molecular weight and formula of this compound?
A3: The molecular formula of this compound is C58H69N5O18, and its molecular weight is 1124.19 g/mol .[1]
Q4: What is the mechanism of action for this compound?
A4: this compound is a PROTAC (Proteolysis Targeting Chimera) that potently degrades FOSL1 (AP-1).[1][5][6] It functions by inducing the formation of a ternary complex between FOSL1 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the FOSL1 protein.[7]
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound in DMSO
-
Potential Cause: DMSO can absorb moisture from the air (hygroscopic), which can significantly reduce the solubility of compounds.[2][3][4][5]
-
Recommended Solution: Always use fresh, newly opened, anhydrous-grade DMSO for preparing your stock solutions.[2][3][4][5] If you suspect your DMSO has absorbed moisture, use a fresh vial. Gentle warming or vortexing can also aid in dissolution.
Issue 2: Compound Precipitation in Aqueous Media
-
Potential Cause: this compound, like many PROTACs, has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer for cell-based assays, the compound may precipitate out of solution.
-
Recommended Solution:
-
Minimize the final concentration of DMSO in your aqueous solution. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell lines and helps maintain compound solubility.
-
When diluting, add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Consider using a surfactant like Tween 80 or a formulation agent such as PEG300 or SBE-β-CD for in vivo experiments to improve solubility.[7][8]
-
Issue 3: Inconsistent Experimental Results
-
Potential Cause: Improper storage and handling of the stock solution can lead to degradation of the compound. Repeated freeze-thaw cycles can reduce the effective concentration of the degrader.[3][4][5]
-
Recommended Solution:
-
After preparing the initial high-concentration stock solution in DMSO, create single-use aliquots and store them at -80°C.[5]
-
Thaw one aliquot per experiment and discard any unused portion of the thawed solution. Do not refreeze.
-
Ensure the compound is fully dissolved in DMSO before making further dilutions.
-
Data and Protocols
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 100 mg/mL | 88.95 mM | Saturation point is unknown.[1][2][3][4][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a method for preparing a 10 mM stock solution from 1 mg of this compound powder.
-
Materials:
-
This compound (Molecular Weight: 1124.19 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Once dissolved, create single-use aliquots of the stock solution.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[3][4][5]
-
Visualized Workflows
Caption: Workflow for preparing and storing this compound stock solution.
Caption: Simplified signaling pathway of FOSL1 degradation by a PROTAC.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | FOSL1 PROTAC降解剂 | MCE [medchemexpress.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. This compound | PROTACs | | Invivochem [invivochem.com]
- 8. (4S)-PROTAC SOS1 degrader-1 | PROTACs | 2913176-81-3 | Invivochem [invivochem.com]
Long-term stability of FOSL1 degrader 1 at -20°C
This technical support center provides guidance for researchers, scientists, and drug development professionals on the long-term stability and handling of FOSL1 degrader 1. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and performance of the compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For optimal long-term stability, this compound should be stored as a solid at -20°C under a nitrogen atmosphere. When in solvent, it is recommended to store aliquots at -80°C for up to 6 months.[1][2] Storage at -20°C in solvent is suitable for shorter periods, up to one month, provided it is stored under nitrogen.[1][2]
Q2: Can I store this compound dissolved in solvent at -20°C for longer than one month?
A2: It is not recommended. For storage in solvent longer than one month, -80°C is the advised temperature to maintain the compound's integrity and activity.[1][2] Storing at -20°C for extended periods may lead to degradation, affecting experimental outcomes.
Q3: How many times can I freeze-thaw a solution of this compound?
A3: To maintain the stability of this compound, it is crucial to minimize freeze-thaw cycles.[3] It is best practice to aliquot the stock solution into single-use vials to avoid repeated temperature changes that can degrade the compound.[3]
Q4: What solvent should I use to dissolve this compound?
A4: this compound is soluble in DMSO at concentrations of ≥ 100 mg/mL.[1] For cell-based assays, ensure the final concentration of DMSO is compatible with your cell line, typically below 0.5%, to avoid solvent-induced toxicity or off-target effects.[4]
Q5: My this compound solution appears to have precipitated after thawing. What should I do?
A5: Precipitation upon thawing can occur if the compound's solubility limit is exceeded in the aqueous buffer. Do not use a solution that has precipitated.[4] Centrifuge the vial to pellet any solid material and prepare a fresh dilution from your stock. To avoid this, you can try lowering the final concentration or optimizing the solvent system.[4]
Troubleshooting Guide: Stability and Activity Issues
This guide addresses common problems researchers may encounter related to the storage and use of this compound.
| Issue | Potential Cause | Recommended Solution |
| Reduced or no FOSL1 degradation observed in experiments. | 1. Degrader Instability: Improper storage (e.g., extended storage at -20°C in solvent, multiple freeze-thaw cycles). 2. Incorrect Concentration: Inaccurate dilution of the stock solution. 3. Assay Conditions: Suboptimal incubation time or cell density. | 1. Verify Storage: Confirm that the storage conditions and duration align with the recommendations (see FAQs). Use a fresh aliquot if stability is uncertain. 2. Confirm Concentration: Re-measure the concentration of your stock solution. Prepare fresh dilutions. 3. Optimize Assay: Perform a time-course and dose-response experiment to determine the optimal conditions for FOSL1 degradation in your specific cell line.[5] |
| Precipitate forms when diluting the degrader in aqueous media. | 1. Low Aqueous Solubility: The compound has exceeded its solubility limit in the assay buffer. 2. Buffer Incompatibility: The pH or composition of the buffer may reduce solubility. | 1. Lower Final Concentration: Test a lower final concentration of the degrader in your assay.[4] 2. Adjust Solvent System: Consider using a co-solvent system or adjusting the pH of your buffer to improve solubility.[4] Always include a vehicle control to account for solvent effects. |
| Inconsistent results between experiments. | 1. Inconsistent Aliquots: Variability introduced by repeated freeze-thaw cycles of the same stock solution. 2. Hygroscopic Nature of DMSO: DMSO can absorb moisture over time, diluting the stock concentration.[4] | 1. Use Single-Use Aliquots: Prepare and use single-use aliquots of your stock solution to ensure consistency.[3] 2. Proper DMSO Handling: Use anhydrous DMSO and handle it in a low-humidity environment to prevent water absorption. |
Experimental Protocols
Protocol 1: Assessment of this compound Activity by Western Blot
This protocol is to verify the activity of this compound by measuring the degradation of the FOSL1 protein.
Materials:
-
Cell line expressing FOSL1 (e.g., HNSCC cells)[6]
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against FOSL1
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-FOSL1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis: Re-probe the membrane with the loading control antibody. Quantify the band intensities to determine the relative decrease in FOSL1 protein levels compared to the vehicle control.
Protocol 2: Preparing and Storing Stock Solutions
This protocol outlines the best practices for preparing and storing stock solutions of this compound.
Materials:
-
This compound (solid)
-
Anhydrous DMSO
-
Sterile, single-use microcentrifuge tubes
Procedure:
-
Equilibration: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or brief sonication can aid dissolution.[3]
-
Aliquoting: Dispense the stock solution into single-use, light-protected tubes. The volume of each aliquot should be sufficient for a single experiment to avoid multiple freeze-thaw cycles.[3]
-
Storage:
Visualizations
Caption: Troubleshooting workflow for this compound inactivity.
Caption: Experimental workflow for validating degrader activity.
References
Validation & Comparative
FOSL1 Degrader 1 vs. FOSL1 Inhibitor T-5224: A Comparative Guide for Researchers
Introduction
FOSL1 (Fos-related antigen 1) is a critical component of the activator protein-1 (AP-1) transcription factor complex, which plays a pivotal role in various cellular processes, including proliferation, differentiation, and transformation. Its dysregulation is implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention. This guide provides a comprehensive comparison of two distinct modalities for targeting FOSL1: a direct inhibitor, T-5224, and a targeted protein degrader, FOSL1 degrader 1. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to inform their research and therapeutic strategies.
Mechanism of Action: Inhibition vs. Degradation
The fundamental difference between T-5224 and this compound lies in their mechanism of action. T-5224 functions as a conventional inhibitor, while this compound utilizes a newer, event-driven pharmacological approach known as targeted protein degradation.
FOSL1 Inhibitor: T-5224
T-5224 is a small molecule inhibitor that specifically targets the DNA binding activity of the c-Fos/AP-1 complex.[1] By binding to the FOS/JUN heterodimer, T-5224 prevents the complex from binding to its consensus DNA sequences, thereby inhibiting the transcription of AP-1 target genes.[2] This leads to a reduction in the expression of proteins involved in inflammation, cell proliferation, and invasion. However, the FOSL1 protein itself remains intact within the cell.
FOSL1 Degrader: this compound
This compound is a Proteolysis Targeting Chimera (PROTAC), a heterobifunctional molecule designed to eliminate the target protein from the cell. It is a T-5224-based PROTAC, meaning it uses T-5224 as the "warhead" to bind to FOSL1.[3] This warhead is connected via a chemical linker to a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This proximity induces the ubiquitination of FOSL1, marking it for degradation by the proteasome. This event-driven mechanism results in the physical removal of the FOSL1 protein, offering a potentially more profound and sustained downstream effect compared to inhibition alone.
Performance Data
Recent studies directly comparing this compound with its parent inhibitor T-5224 in head and neck squamous cell carcinoma (HNSCC) have demonstrated the potential advantages of the degradation approach.
Table 1: In Vitro Potency Comparison
| Compound | Assay | Cell Line | Potency | Reference |
| T-5224 | AP-1 Luciferase Reporter | UM-SCC1 | IC₅₀: ~10 µM | [2] |
| This compound | AP-1 Luciferase Reporter | UM-SCC1 | IC₅₀: ~1 µM | |
| This compound | FOSL1 Protein Degradation | UM-SCC1 | DC₅₀: ~0.1 µM |
Table 2: Efficacy in Cancer Stem Cell Models
| Compound | Assay | Cell Line | Effect | Reference |
| T-5224 | Tumorsphere Formation | UM-SCC1 | Inhibition at >10 µM | |
| This compound | Tumorsphere Formation | UM-SCC1 | Potent inhibition (IC₅₀: ~0.5 µM) | |
| T-5224 | BMI1 Gene Expression | UM-SCC1 | Moderate reduction | |
| This compound | BMI1 Gene Expression | UM-SCC1 | Significant reduction |
This compound demonstrates significantly higher potency in suppressing AP-1 transcriptional activity and inhibiting the self-renewal of HNSCC cancer stem cells, as measured by tumorsphere formation assays. Notably, the degrader achieves this at concentrations where the inhibitor shows minimal effect.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility.
Western Blotting for FOSL1 Protein Levels
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and separated on a 10% SDS-polyacrylamide gel.
-
Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against FOSL1 (e.g., rabbit anti-FOSL1, 1:1000 dilution).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.
RT-qPCR for FOSL1 and Target Gene Expression
-
RNA Extraction: Total RNA is extracted from cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: 1 µg of total RNA is reverse-transcribed into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Real-time quantitative PCR is performed using a SYBR Green master mix on a real-time PCR system. Gene-specific primers for FOSL1, BMI1, SNAI2, and a housekeeping gene (e.g., GAPDH) are used.
-
Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.
AP-1 Luciferase Reporter Assay
-
Transfection: Cells are seeded in a 24-well plate and co-transfected with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
Treatment: After 24 hours, cells are treated with various concentrations of T-5224 or this compound for a specified period (e.g., 6-24 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency.
Tumorsphere Formation Assay
-
Cell Seeding: Single-cell suspensions are plated at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.
-
Culture Medium: Cells are cultured in serum-free sphere medium supplemented with growth factors such as EGF and bFGF.
-
Treatment: Cells are treated with different concentrations of T-5224 or this compound.
-
Sphere Formation: After 7-14 days, the number and size of the tumorspheres (typically >50 µm in diameter) are quantified using a microscope.
-
Data Analysis: The tumorsphere formation efficiency is calculated as the number of spheres formed divided by the initial number of cells seeded, expressed as a percentage.
Cell Viability Assay
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of the test compounds for 48-72 hours.
-
Assay: A colorimetric assay, such as MTT or WST-1, is performed according to the manufacturer's protocol.[4] The absorbance is measured using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the FOSL1 signaling pathway and a typical experimental workflow for comparing an inhibitor and a degrader.
Conclusion
Both T-5224 and this compound offer valuable tools for interrogating FOSL1 biology and as potential therapeutic agents. T-5224 provides a classic inhibitory mechanism, which is well-understood and has a large body of historical data for comparison. However, the data presented here suggests that the targeted degradation approach employed by this compound offers significantly enhanced potency and a more profound biological effect, particularly in the context of cancer stem cells. The ability to completely remove the FOSL1 protein may overcome resistance mechanisms associated with inhibitor-based therapies and lead to a more durable response. Researchers should consider the specific experimental question and desired outcome when choosing between these two powerful molecules. For studies requiring a potent and sustained silencing of FOSL1-mediated pathways, the degrader appears to be the superior choice.
References
FOSL1 Degrader 1 vs. FOSL1 siRNA Knockdown: A Comparative Guide for Researchers
In the realm of targeted therapeutics and functional genomics, the ability to specifically reduce the levels of a protein of interest is paramount. FOSL1, a component of the AP-1 transcription factor complex, has emerged as a critical player in cancer progression, making it an attractive target for therapeutic intervention. This guide provides a detailed, objective comparison of two prominent methods for reducing FOSL1 levels: the novel FOSL1 degrader 1, a PROTAC (Proteolysis Targeting Chimera), and the well-established FOSL1 siRNA (small interfering RNA) knockdown technology. This comparison is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate tool for their experimental needs.
At a Glance: this compound vs. FOSL1 siRNA
| Feature | This compound (PROTAC) | FOSL1 siRNA Knockdown |
| Mechanism of Action | Post-translational: Induces ubiquitination and proteasomal degradation of the FOSL1 protein. | Post-transcriptional: Mediates cleavage and degradation of FOSL1 mRNA. |
| Target Molecule | FOSL1 Protein | FOSL1 mRNA |
| Mode of Action | Catalytic: One degrader molecule can induce the degradation of multiple protein molecules. | Stoichiometric: One siRNA molecule is involved in the silencing of one mRNA molecule. |
| Onset of Effect | Rapid, protein degradation can be observed within hours. | Slower, dependent on mRNA and protein turnover rates. |
| Duration of Effect | Dependent on compound pharmacokinetics and protein resynthesis rate. | Can be long-lasting, particularly in non-dividing cells. In rapidly dividing cells, the effect is diluted with cell division.[1] |
| Specificity | Can be highly specific to the target protein. Off-target effects on other FOS family members may be minimal in contexts where they are lowly expressed.[2] | Prone to off-target effects due to partial complementarity with other mRNAs.[3] |
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and FOSL1 siRNA, providing a snapshot of their efficacy in reducing FOSL1 levels.
Table 1: this compound Performance
| Compound | Cell Line | DC₅₀ (µM) | Treatment Time (hours) | Dₘₐₓ (Maximum Degradation) | Reference |
| This compound (Compound 4) | UM-SCC1 | 2.3 | 16 | Not explicitly stated, but Western blot suggests >75% | [2] |
| FOSL1 Degrader (Compound 3) | UM-SCC1 | 4.9 | 16 | Not explicitly stated, but Western blot suggests >75% | [2] |
Note: this compound is a T-5224-based PROTAC that is reported to be 30- to 100-fold more potent than its parent compound, T-5224.[4][5][6][7]
Table 2: FOSL1 siRNA Knockdown Performance
| siRNA Concentration | Cell Line | Knockdown Efficiency | Treatment Time (hours) | Reference |
| 50 nM | Pancreatic Cancer Cell Lines (ATQ314G and ATQ303G) | ~40-60% (protein level) | 72 | [8] |
| 1 nM | HeLa | ~90% (mRNA level) | 24 | [9] |
| 5 nM | HeLa | >80% (persisted for 5-7 days) | 48-168 | [10] |
Mechanism of Action and Signaling Pathways
To understand the fundamental differences between the two approaches, it is crucial to visualize their mechanisms of action and the signaling pathway they impact.
FOSL1 Signaling Pathway
FOSL1 is a key downstream effector of multiple oncogenic signaling pathways, including the Ras-MAPK pathway. As a component of the AP-1 transcription factor, it regulates the expression of genes involved in cell proliferation, differentiation, and invasion.
Experimental Workflow: this compound vs. FOSL1 siRNA
The experimental workflows for applying this compound and FOSL1 siRNA differ significantly, primarily in the delivery method and the timeline of the experiment.
Mechanism of Action: Degradation vs. Silencing
The core difference lies in how each technology achieves the reduction of FOSL1. This compound hijacks the cell's natural protein disposal system, while siRNA prevents the protein from being synthesized in the first place.
References
- 1. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - MedChem Express [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combined Inhibition of FOSL-1 and YAP Using siRNA-Lipoplexes Reduces the Growth of Pancreatic Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target Gene Abundance Contributes to the Efficiency of siRNA-Mediated Gene Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - SG [thermofisher.com]
FOSL1 Degrader vs. CRISPR/Cas9 Knockout: A Comparative Guide for Researchers
A detailed comparison of two powerful technologies for studying FOSL1 function, this guide provides researchers with the necessary data and protocols to make an informed decision for their experimental needs. While both FOSL1 degraders and CRISPR/Cas9 knockout aim to ablate FOSL1 function, they operate through distinct mechanisms, offering unique advantages and disadvantages in terms of speed, specificity, and control.
FOSL1 (Fos-like antigen 1), a component of the AP-1 transcription factor complex, is a key regulator of various cellular processes, including proliferation, differentiation, and transformation.[1] Its aberrant expression is implicated in the progression of numerous cancers, making it a critical target for therapeutic intervention and functional studies.[2] This guide provides a comprehensive comparison of two leading technologies used to investigate FOSL1 function: targeted protein degradation using FOSL1 degraders and permanent gene disruption via CRISPR/Cas9 knockout.
At a Glance: FOSL1 Degrader vs. CRISPR/Cas9 Knockout
| Feature | FOSL1 Degrader (e.g., PROTAC) | CRISPR/Cas9 Knockout |
| Mechanism of Action | Post-translational protein removal via the ubiquitin-proteasome system.[3] | Permanent gene disruption at the DNA level.[4] |
| Target | FOSL1 protein. | FOSL1 gene. |
| Speed of Action | Rapid, often within hours.[5][6] | Slower, requires transcription and translation of Cas9 and gRNA, followed by cell selection and expansion.[7] |
| Reversibility | Reversible upon withdrawal of the degrader compound. | Permanent and heritable genetic modification. |
| Control | Dose-dependent and temporal control over protein levels. | Constitutive loss of gene function. |
| Off-Target Effects | Potential for off-target protein degradation.[8][9] | Potential for off-target DNA cleavage.[10] |
| Therapeutic Potential | Direct therapeutic modality.[11] | Primarily a research tool; potential for gene therapy. |
Quantitative Comparison of FOSL1 Depletion
The following tables summarize quantitative data on the efficacy of FOSL1 degraders and CRISPR/Cas9 knockout from various studies. It is important to note that these data are not from a direct head-to-head comparison and experimental conditions may vary between studies.
Table 1: FOSL1 Protein Degradation via PROTACs
| Compound | Cell Line | Concentration | Treatment Time | % FOSL1 Degradation | DC50 | Reference |
| FOSL1 degrader 1 (Compound 4) | UM-SCC1 | 15 µM | 16 hours | >90% | 2.3 µM | [5] |
| T-5224 | Hs578T | Not specified | 24 hours | Dramatically reduced | Not reported | [6] |
| T-5224 | MDA-MB-231 | Not specified | 24 hours | Dramatically reduced | Not reported | [6] |
Table 2: FOSL1 Knockdown/Knockout Efficacy
| Method | Cell Line | Efficacy | Validation Method | Reference |
| siRNA | HNSCC | >80% knockdown | Western Blot | [5] |
| CRISPR/Cas9 | General | High knockout efficiency | Western Blot, Sequencing | [12][13] |
| siRNA | Th17-polarizing cells | Significant knockdown | Western Blot | [14] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams illustrate the FOSL1 signaling pathway, the mechanism of FOSL1 degradation by a PROTAC, and the workflow for generating a FOSL1 knockout cell line using CRISPR/Cas9.
Detailed Experimental Protocols
FOSL1 Degradation using a PROTAC
This protocol is a general guideline for treating cells with a FOSL1 degrader and assessing protein degradation. Specific concentrations and time points should be optimized for the cell line and degrader used.
Materials:
-
FOSL1 degrader (e.g., this compound)
-
Cell line of interest (e.g., UM-SCC1)
-
Complete cell culture medium
-
DMSO (for stock solution)
-
Proteasome inhibitor (e.g., MG-132) as a control
-
Reagents for Western blotting (lysis buffer, antibodies, etc.)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a stock solution of the FOSL1 degrader in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the FOSL1 degrader. Include a vehicle control (DMSO) and a positive control (e.g., proteasome inhibitor pre-treatment followed by degrader treatment).
-
Incubation: Incubate the cells for the desired amount of time (e.g., 8, 16, 24 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against FOSL1.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a secondary antibody and visualize the protein bands using a suitable detection method.
-
Quantify the band intensities to determine the percentage of FOSL1 degradation.[14]
-
FOSL1 Knockout using CRISPR/Cas9
This protocol outlines the general steps for generating a FOSL1 knockout cell line.
Materials:
-
Cas9-expressing vector (e.g., pX458)
-
sgRNA targeting FOSL1 (designed using online tools)
-
Cell line of interest
-
Transfection reagent
-
Puromycin or other selection agent
-
Reagents for genomic DNA extraction, PCR, and sequencing
-
Reagents for Western blotting
Procedure:
-
sgRNA Design and Cloning: Design and clone the FOSL1-targeting sgRNA into a Cas9 expression vector.[15]
-
Transfection: Transfect the cell line with the Cas9/sgRNA plasmid using a suitable transfection method.[16]
-
Selection: Two to three days post-transfection, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform limiting dilution or use fluorescence-activated cell sorting (FACS) to isolate single cells into individual wells of a 96-well plate.[16]
-
Clonal Expansion: Expand the single-cell clones into larger populations.
-
Genomic DNA Validation:
-
Extract genomic DNA from the expanded clones.
-
Amplify the targeted region of the FOSL1 gene by PCR.
-
Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).[17]
-
-
Western Blot Validation:
Off-Target Effects: A Critical Consideration
A significant concern for both technologies is the potential for off-target effects.
-
FOSL1 Degraders: PROTACs can potentially degrade proteins other than the intended target, particularly those with structural similarities or those that are part of the same protein complex.[8][9] Mass spectrometry-based proteomics can be employed to assess the global protein changes upon degrader treatment.[18]
-
CRISPR/Cas9: The Cas9 nuclease can sometimes cleave DNA at sites that are similar to the target sequence, leading to unintended mutations.[10] Computational tools can predict potential off-target sites, and experimental methods like GUIDE-seq can be used for unbiased, genome-wide identification of off-target cleavage events.[19][20]
Conclusion: Choosing the Right Tool for the Job
The choice between a FOSL1 degrader and CRISPR/Cas9 knockout depends on the specific research question and experimental context.
FOSL1 degraders are advantageous for their rapid and reversible action, making them ideal for studying the acute effects of FOSL1 depletion and for validating FOSL1 as a drug target. The ability to control the level and duration of protein knockdown provides a level of experimental flexibility that is not possible with genetic knockout.
CRISPR/Cas9 knockout , on the other hand, offers a permanent and complete loss of gene function, which is beneficial for studying the long-term consequences of FOSL1 absence and for creating stable cell lines for screening and other applications.
For researchers aiming to understand the dynamic roles of FOSL1 and its potential as a therapeutic target, FOSL1 degraders offer a powerful and nuanced approach. For studies requiring a complete and permanent ablation of FOSL1 function, CRISPR/Cas9 knockout remains the gold standard. A comprehensive understanding of both technologies will enable researchers to design more precise and informative experiments to unravel the complexities of FOSL1 biology.
References
- 1. genecards.org [genecards.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis and directed protein evolution yield an improved degron technology with minimal basal degradation, rapid inducible depletion, and faster recovery of target proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. benchchem.com [benchchem.com]
- 14. A systematic comparison of FOSL1, FOSL2 and BATF-mediated transcriptional regulation during early human Th17 differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 16. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 17. cyagen.com [cyagen.com]
- 18. researchgate.net [researchgate.net]
- 19. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. avancebio.com [avancebio.com]
A Comparative Guide to FOSL1 Degrader 1: Selectivity Profile and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of FOSL1 degrader 1, a promising therapeutic agent, with its parent compound and another inhibitor targeting the FOSL1 pathway. The information is compiled to facilitate an objective evaluation of their selectivity and potential for further development.
Introduction to FOSL1 Targeting
FOSL1 (Fos-related antigen 1) is a key component of the activator protein-1 (AP-1) transcription factor complex.[1] The AP-1 complex, a heterodimer of proteins from the JUN and FOS families, plays a crucial role in regulating a wide array of cellular processes, including proliferation, differentiation, apoptosis, and transformation.[1][2] Dysregulation of FOSL1 has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[3] This guide focuses on this compound, a proteolysis-targeting chimera (PROTAC), and compares its selectivity profile with the AP-1 inhibitor T-5224 and another FOSL1 inhibitor, SR11302.
Comparative Selectivity Profile
The following table summarizes the available quantitative data on the selectivity of this compound, T-5224, and SR11302. It is important to note that comprehensive, head-to-head quantitative proteomics data for all three compounds are not publicly available. The information presented is based on existing research, which often focuses on a limited number of off-target assessments.
| Compound | Type | Target | Selectivity Data Summary | Reference |
| This compound | PROTAC | FOSL1 | Degrades FOSL1. Downregulation of JUN, a direct target of FOSL1, was observed after 16 hours of treatment. Did not inhibit the DNA binding of TCF4, a transcription factor in the Wnt signaling pathway. | [4] |
| T-5224 | Small Molecule Inhibitor | c-Fos/AP-1 | Specifically inhibits the DNA binding activity of the c-Fos/c-Jun heterodimer. Does not affect the DNA binding of other transcription factors such as C/EBPα, ATF-2, MyoD, Sp-1, and NF-κB/p65. | [4] |
| SR11302 | Retinoid | AP-1 | Inhibits AP-1 activity. It has selective binding affinity for RARα and RARγ, but not for RARβ and RXRα. | [5] |
Note: The absence of broad, unbiased proteomics screening (e.g., kinase panels or whole-proteome mass spectrometry) for this compound in the public domain is a current limitation in definitively assessing its complete selectivity profile.
FOSL1 Signaling Pathway
FOSL1 is a downstream effector of multiple signaling cascades, primarily the MAPK/ERK pathway. Upon activation by various extracellular stimuli like growth factors and cytokines, the pathway culminates in the phosphorylation and stabilization of FOSL1. FOSL1 then heterodimerizes with a JUN family protein to form the active AP-1 transcription factor complex. This complex binds to specific DNA sequences (AP-1 sites) in the promoter and enhancer regions of target genes, regulating their expression. These target genes are involved in critical cellular processes that can contribute to cancer progression, including cell proliferation, invasion, and metastasis.
Experimental Protocols
To assess the selectivity and mechanism of action of FOSL1 degraders and inhibitors, several key experimental techniques are employed.
Quantitative Proteomics using Tandem Mass Tags (TMT)
This method provides a broad, unbiased view of protein abundance changes across the entire proteome upon treatment with a compound, offering a comprehensive assessment of selectivity.
Experimental Workflow:
Protocol Steps:
-
Sample Preparation: Culture cells to the desired confluency and treat with the test compound (e.g., this compound) and a vehicle control for a specified time.
-
Cell Lysis and Protein Extraction: Harvest cells and lyse them in a buffer containing detergents and protease/phosphatase inhibitors to extract total protein.
-
Protein Digestion: Reduce and alkylate the protein disulfide bonds, followed by enzymatic digestion (commonly with trypsin) to generate peptides.
-
TMT Labeling: Label the peptides from each condition with a specific isobaric TMT reagent.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.
-
Fractionation: To increase proteome coverage, the pooled sample is typically fractionated using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using specialized software to identify and quantify proteins. The relative abundance of each protein across the different treatment conditions is determined by comparing the reporter ion intensities from the TMT tags.[6][7][8]
Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS is used to identify the interaction partners of a protein of interest (e.g., FOSL1) or to confirm the engagement of a PROTAC with its target and the E3 ligase.
Experimental Workflow:
References
- 1. pnas.org [pnas.org]
- 2. AP-1 function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]
- 7. Tandem Mass Tag (TMT) Technology in Proteomics - Creative Proteomics [creative-proteomics.com]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Proteomic Landscape of FOSL1 Degradation: A Comparative Look at FOSL1 Degrader 1
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated proteomic effects of FOSL1 degrader 1, a novel targeted protein degrader, in relation to its parent compound, the AP-1 inhibitor T-5224. While specific quantitative proteomics data for this compound is not yet publicly available, this guide outlines the expected outcomes of such an analysis, details the relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Fos-related antigen 1 (FOSL1), a key component of the activator protein-1 (AP-1) transcription factor complex, has emerged as a critical driver in various cancers. Its role in promoting cell proliferation, invasion, and resistance to therapy makes it a compelling target for therapeutic intervention. This compound is a novel proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the FOSL1 protein.
Mechanism of Action: this compound vs. T-5224
This compound is a heterobifunctional molecule built upon the scaffold of T-5224, a known inhibitor of the AP-1 complex. While T-5224 functions by inhibiting the activity of AP-1, this compound takes a more direct approach by hijacking the cell's own protein disposal machinery.
-
T-5224: This small molecule inhibitor binds to the AP-1 complex, preventing it from binding to DNA and activating the transcription of its target genes. Its mechanism is one of inhibition .
-
This compound: As a PROTAC, it has two key components: a ligand that binds to FOSL1 (derived from T-5224) and a ligand that recruits an E3 ubiquitin ligase, in this case, cereblon (CRBN). This brings FOSL1 into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism results in the elimination of the FOSL1 protein.
A study has shown that this compound is significantly more potent than T-5224 in eliminating cancer stem cells in head and neck squamous cell carcinoma (HNSCC)[1][2]. This suggests that the degradation of FOSL1 is a more effective therapeutic strategy than its mere inhibition.
Figure 1. Mechanism of Action: this compound vs. T-5224.
Anticipated Proteomics Analysis: A Comparative Outlook
A global quantitative proteomics analysis is the gold standard for evaluating the efficacy and specificity of a targeted protein degrader. While specific data for this compound is not available, we can anticipate the key findings of such a study in comparison to its parent inhibitor, T-5224.
Table 1: Anticipated Quantitative Proteomics Outcomes
| Parameter | This compound Treatment | T-5224 Treatment | Rationale |
| FOSL1 Protein Abundance | Significantly Decreased | No significant change | This compound is designed to induce FOSL1 degradation, while T-5224 only inhibits its function. |
| Downstream Targets of AP-1 | Decreased protein expression | Decreased protein expression | Both treatments aim to reduce the transcriptional output of the AP-1 complex. |
| Off-Target Protein Degradation | Potential for neo-substrates | Not applicable | The formation of the ternary complex can sometimes lead to the degradation of proteins other than the intended target. |
| Proteins in Ubiquitin-Proteasome Pathway | Potential upregulation | No significant change | Increased demand on the proteasome system due to targeted degradation may lead to compensatory upregulation of its components. |
| Cellular Pathways Affected | Pathways regulated by FOSL1 (e.g., EMT, cell cycle, proliferation) | Pathways regulated by AP-1 | While overlapping, the complete removal of FOSL1 might have more profound and distinct effects than just inhibiting the AP-1 complex. |
Experimental Protocols for Proteomics Analysis
A robust proteomics workflow is essential to accurately quantify the changes in the proteome following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture a relevant cancer cell line with high FOSL1 expression (e.g., HNSCC cell line UM-SCC-1).
-
Treat cells with this compound, T-5224, and a vehicle control (e.g., DMSO) at various concentrations and time points.
2. Sample Preparation:
-
Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce and alkylate the proteins, followed by tryptic digestion to generate peptides.
3. Mass Spectrometry Analysis:
-
Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For quantitative analysis, label-free quantification (LFQ) or tandem mass tag (TMT) labeling can be employed.
4. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant or Proteome Discoverer.
-
Identify and quantify proteins by searching the data against a human protein database.
-
Perform statistical analysis to identify proteins that are significantly differentially expressed between the treatment and control groups.
-
Conduct pathway analysis to understand the biological implications of the observed proteomic changes.
Figure 2. Experimental Workflow for Proteomics Analysis.
FOSL1 Signaling Pathway
FOSL1 is a downstream effector of multiple oncogenic signaling pathways and, as part of the AP-1 complex, regulates the expression of genes involved in key cancer-related processes.
Figure 3. Simplified FOSL1 Signaling Pathway.
Conclusion
While the direct comparative proteomics data for this compound is eagerly awaited by the scientific community, the available information strongly suggests its superior therapeutic potential over traditional inhibitors like T-5224. The ability to induce the complete removal of the FOSL1 protein is expected to lead to a more profound and sustained inhibition of its oncogenic functions. Future proteomics studies will be crucial to fully elucidate the on-target and off-target effects of this promising new therapeutic modality, paving the way for its clinical development.
References
- 1. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating FOSL1 Degradation: A Comparative Guide to Proteasome Inhibition with MG132
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the proteasome-dependent degradation of FOSL1 (Fos-related antigen 1), with a primary focus on the use of the proteasome inhibitor MG132. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative inhibitors to assist in the robust design and interpretation of experiments in cancer research and drug development.
FOSL1 Degradation and the Ubiquitin-Proteasome System
FOSL1, a component of the AP-1 transcription factor complex, is a critical regulator of cell proliferation, differentiation, and transformation. Its expression is tightly controlled, and aberrant FOSL1 levels are implicated in various cancers. The degradation of FOSL1 is primarily mediated by the ubiquitin-proteasome system (UPS). This process involves the tagging of FOSL1 with ubiquitin molecules, which marks it for recognition and degradation by the 26S proteasome, a large protein complex responsible for degrading a majority of intracellular proteins.[1][2] This degradation can occur through both ubiquitin-dependent and independent pathways.[1][3]
The stability of FOSL1 is also regulated by post-translational modifications, notably phosphorylation by the ERK/MAPK signaling pathway. Phosphorylation of FOSL1 can protect it from proteasomal degradation, leading to its accumulation and enhanced transcriptional activity.
Validating FOSL1 Degradation with MG132
MG132 is a potent, cell-permeable, and reversible inhibitor of the 26S proteasome.[4] It acts by blocking the chymotrypsin-like activity of the proteasome, leading to the accumulation of polyubiquitinated proteins that would otherwise be degraded. By treating cells with MG132, researchers can effectively block FOSL1 degradation and observe its accumulation, thereby validating its turnover by the proteasome.
Comparative Performance of Proteasome Inhibitors
While MG132 is a widely used tool, other proteasome inhibitors with different mechanisms of action and specificities are available. The choice of inhibitor can influence experimental outcomes.
| Inhibitor | Mechanism of Action | Typical Working Concentration | Key Characteristics |
| MG132 | Reversible peptide aldehyde inhibitor of the 26S proteasome's chymotrypsin-like activity. | 1-50 µM | Broadly used, well-characterized, but can also inhibit other proteases like calpains at higher concentrations. |
| Bortezomib (Velcade®) | Reversible boronic acid-based inhibitor of the 26S proteasome's chymotrypsin-like and caspase-like activities. | 10-100 nM | FDA-approved for cancer therapy, highly potent and specific for the proteasome. |
| Lactacystin | Irreversible inhibitor that covalently modifies the catalytic β-subunits of the 20S proteasome. | 1-25 µM | Highly specific for the proteasome, with minimal off-target effects on other proteases. |
Note: While the general effect of these inhibitors is the accumulation of proteasome substrates, direct quantitative comparisons of their specific effects on FOSL1 levels are not extensively documented in the literature in a side-by-side format. However, treatment with any of these inhibitors is expected to lead to a significant increase in FOSL1 protein levels in cells where it is actively degraded.
Signaling Pathway of FOSL1 Degradation
The following diagram illustrates the key steps in the regulation of FOSL1 stability, including its degradation via the ubiquitin-proteasome system and stabilization by the ERK signaling pathway.
Caption: FOSL1 degradation via the ubiquitin-proteasome system and its stabilization by ERK-mediated phosphorylation.
Experimental Protocol: Validating FOSL1 Degradation using MG132 and Cycloheximide (B1669411) Chase Assay
This protocol details a cycloheximide chase assay coupled with MG132 treatment to monitor the degradation rate of FOSL1. Cycloheximide inhibits protein synthesis, allowing for the observation of the decay of existing proteins over time.
Materials:
-
Cell line expressing FOSL1
-
Complete cell culture medium
-
MG132 (stock solution in DMSO)
-
Cycloheximide (CHX) (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against FOSL1
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Procedure:
-
Cell Culture: Plate cells at an appropriate density to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
MG132 Treatment Group: Treat cells with the desired concentration of MG132 (e.g., 10-20 µM) for a predetermined time (e.g., 4-6 hours) prior to the start of the cycloheximide chase. This will serve to stabilize FOSL1.
-
Control Group (DMSO): Treat cells with an equivalent volume of DMSO.
-
-
Cycloheximide Chase:
-
After the MG132 or DMSO pre-treatment, add cycloheximide (e.g., 50-100 µg/mL) to all wells. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 6 hours).
-
-
Cell Lysis:
-
At each time point, wash cells with ice-cold PBS and then lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary anti-FOSL1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip and re-probe the membrane with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for FOSL1 and the loading control at each time point using densitometry software.
-
Normalize the FOSL1 signal to the loading control.
-
Plot the normalized FOSL1 levels against time to determine the degradation kinetics. In the DMSO-treated group, FOSL1 levels should decrease over time, while in the MG132-treated group, the degradation should be significantly inhibited.
-
Experimental Workflow Diagram
Caption: Workflow for a cycloheximide chase assay to validate FOSL1 degradation.
Conclusion
Validating the proteasome-dependent degradation of FOSL1 is crucial for understanding its role in cellular processes and disease. MG132 is a valuable and widely used tool for this purpose. By employing a cycloheximide chase assay in conjunction with MG132 treatment, researchers can effectively demonstrate the stabilization of FOSL1 and confirm its degradation via the proteasome. For enhanced specificity, alternative inhibitors such as Bortezomib or Lactacystin can be utilized as complementary approaches. The detailed protocol and workflows provided in this guide offer a robust framework for investigating FOSL1 turnover, contributing to the development of novel therapeutic strategies targeting this key oncoprotein.
References
- 1. Ubiquitin-Independent Proteasomal Degradation of Fra-1 Is Antagonized by Erk1/2 Pathway-Mediated Phosphorylation of a Unique C-Terminal Destabilizer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 3. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteasome inhibitors decrease paclitaxel-induced cell death in nasopharyngeal carcinoma with the accumulation of CDK1/cyclin B1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to FOSL1 PROTAC Linkers: Optimizing Degradation of a Key Oncogenic Transcription Factor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of linker technologies for FOSL1-targeting Proteolysis Targeting Chimeras (PROTACs). We delve into the available experimental data, offer detailed protocols for key assays, and visualize critical pathways and workflows to inform the rational design of potent and selective FOSL1 degraders.
FOSL1 (FOS-like antigen 1), a critical component of the AP-1 transcription factor complex, is a key driver in tumorigenesis and metastasis in various cancers, including head and neck squamous cell carcinoma (HNSCC).[1][2] Its role in promoting cell proliferation, invasion, and epithelial-to-mesenchymal transition (EMT) makes it a compelling therapeutic target.[3][4][5] PROTACs, which induce targeted protein degradation through the ubiquitin-proteasome system, represent a promising strategy to eliminate FOSL1.[6][7] A crucial element in PROTAC design is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The linker's length and composition are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[8][9]
This guide focuses on the comparative analysis of different linkers used in the development of FOSL1 PROTACs, with a primary focus on the well-documented polyethylene (B3416737) glycol (PEG) linkers.
Comparative Efficacy of FOSL1 PROTACs with Varying PEG Linkers
Recent studies have systematically investigated the impact of PEG linker length on the degradation potency of FOSL1 PROTACs. These PROTACs utilize the AP-1 inhibitor T-5224 as the FOSL1-binding warhead and recruit the cereblon (CRBN) E3 ligase.[1][2][10] The data below summarizes the inhibitory activity and degradation capabilities of these PROTACs in HNSCC cell lines.
| Compound | Linker (PEG units) | AP-1 Luciferase Assay IC50 (μM) in UM-SCC1 cells | FOSL1 Degradation in UM-SCC1 and FaDu cells | In Vitro CSC Self-Renewal Inhibition (TD50) | In Vivo Tumor Growth Inhibition |
| T-5224 | - | ~10 | No degradation | High | Moderate |
| Compound 3 | 4 | ~1 | Potent | Low | Not reported |
| Compound 4 | 7 | <1 | Most Potent | Lowest | Significant |
| Compound 5 | 8 | ~1 | Potent | Low | Not reported |
Key Findings:
-
Optimal Linker Length: A clear structure-activity relationship was observed, with the 7-PEG unit linker (Compound 4) demonstrating the most potent inhibitory effect on AP-1 luciferase activity and the most efficient FOSL1 degradation.[1]
-
Superior Potency over Warhead: The optimized PROTAC (Compound 4) exhibited a 30- to 100-fold increase in potency in eliminating cancer stem cells (CSCs) compared to the parent warhead T-5224 alone.[1][2]
-
Mechanism of Action: The degradation of FOSL1 by these PROTACs was confirmed to be proteasome-dependent, as pre-treatment with the proteasome inhibitor MG-132 rescued FOSL1 levels.[1]
Visualizing Key Pathways and Workflows
FOSL1 Signaling Pathway
FOSL1 is a downstream effector of multiple oncogenic signaling pathways, primarily the RAS/RAF/MEK/ERK pathway. Its activation leads to the transcription of genes involved in cell proliferation, invasion, and EMT.
Caption: Upstream pathways activating FOSL1 and its role in the AP-1 complex driving tumorigenesis.
General PROTAC Experimental Workflow
The development and validation of a novel PROTAC follows a structured workflow, from initial design to in vivo testing.
Caption: A typical workflow for the design, synthesis, and validation of PROTAC molecules.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery. Below are detailed protocols for the key experiments used to characterize FOSL1 PROTACs.
AP-1 Luciferase Reporter Assay
Objective: To quantify the inhibitory effect of PROTACs on AP-1 transcriptional activity.
Methodology:
-
Cell Culture: Plate HNSCC cells (e.g., UM-SCC1, FaDu) in 24-well plates and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with an AP-1 luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.
-
PROTAC Treatment: After 24 hours, treat the cells with a concentration range of the FOSL1 PROTACs or vehicle control for a specified period (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the half-maximal inhibitory concentration (IC50) values by fitting the dose-response data to a nonlinear regression curve.
Western Blotting for FOSL1 Degradation
Objective: To directly measure the reduction in FOSL1 protein levels following PROTAC treatment.
Methodology:
-
Cell Treatment: Plate HNSCC cells in 6-well plates and treat with various concentrations of the FOSL1 PROTACs for a set time (e.g., 16 hours).[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for FOSL1 overnight at 4°C.
-
Probe for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using software like ImageJ and normalize the FOSL1 signal to the loading control.
Proteasome-Dependent Degradation Assay
Objective: To confirm that the PROTAC-induced degradation of FOSL1 is mediated by the proteasome.
Methodology:
-
Pre-treatment: Treat HNSCC cells with a proteasome inhibitor (e.g., 20 µM MG-132) for 2 hours.[1]
-
PROTAC Co-treatment: Add the FOSL1 PROTAC (at a concentration known to induce degradation, e.g., 15 µM of Compound 4) to the media and incubate for an additional 6 hours.[1]
-
Lysis and Western Blotting: Harvest the cells and perform Western blotting for FOSL1 as described in the protocol above.
-
Analysis: Compare the FOSL1 protein levels in cells treated with the PROTAC alone versus those pre-treated with MG-132. A rescue of FOSL1 levels in the presence of MG-132 indicates proteasome-dependent degradation.
Conclusion and Future Directions
The available data strongly indicates that the linker is a critical component for the successful development of FOSL1-targeting PROTACs. A systematic evaluation of PEG linker lengths has identified a 7-unit PEG chain as optimal for inducing potent and selective degradation of FOSL1, leading to significant anti-tumor effects.[1]
While these findings are promising, the exploration of FOSL1 PROTAC linkers is still in its early stages. Future research should focus on:
-
Exploring Diverse Linker Chemistries: Investigating linkers beyond PEG, such as alkyl chains, rigid piperazine/piperidine structures, and click-chemistry-based linkers, could yield PROTACs with improved pharmacokinetic profiles and efficacy.[9]
-
Ternary Complex Structural Biology: Elucidating the crystal structure of the FOSL1-PROTAC-E3 ligase ternary complex would provide invaluable insights for the rational design of next-generation linkers.
-
Systematic SAR Studies: A comprehensive structure-activity relationship (SAR) study involving a broader range of warheads, E3 ligase ligands, and linker types will be essential for developing best-in-class FOSL1 degraders.
By continuing to innovate in linker design and applying rigorous experimental validation, the field can advance the development of FOSL1-targeting PROTACs as a powerful new therapeutic modality for a range of intractable cancers.
References
- 1. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene - FOSL1 [maayanlab.cloud]
- 5. FOSL1’s Oncogene Roles in Glioma/Glioma Stem Cells and Tumorigenesis: A Comprehensive Review [mdpi.com]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 10. medchemexpress.com [medchemexpress.com]
Comparative Guide to FOSL1 Degrader 1 Potency in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of "FOSL1 degrader 1," a potent FOSL1-targeting PROTAC, against its parent compound, the AP-1 inhibitor T-5224. The data presented herein is intended to inform research and development efforts focused on targeting the FOSL1 transcription factor in oncology.
Introduction to FOSL1 and Its Role in Cancer
FOSL1 (Fos-like antigen 1), a component of the AP-1 transcription factor complex, is a key regulator of gene expression involved in various cellular processes, including proliferation, differentiation, and transformation.[1][2] Overexpression of FOSL1 has been implicated in the progression and poor prognosis of numerous cancers, including head and neck squamous cell carcinoma (HNSCC), triple-negative breast cancer (TNBC), lung cancer, and glioblastoma.[3][4][5][6] Its role in driving cancer stemness and therapeutic resistance makes it a compelling target for novel anticancer therapies.[7][8]
"this compound" is a proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the FOSL1 protein.[9] It is derived from the AP-1 inhibitor T-5224 and utilizes the Cereblon E3 ligase to tag FOSL1 for proteasomal degradation.[7][8]
Comparative Potency of this compound
The potency of "this compound" has been primarily characterized in HNSCC cell lines, where it demonstrates a significant improvement in efficacy over its precursor, T-5224.
| Compound | Cancer Cell Line | Assay Type | Potency (DC/IC₅₀) | Treatment Time | Reference |
| This compound (Compound 4) | UM-SCC1 (HNSCC) | FOSL1 Degradation | DC₅₀ = 2.3 µM | 16 hours | [7] |
| Compound 3 (related PROTAC) | UM-SCC1 (HNSCC) | FOSL1 Degradation | DC₅₀ = 4.9 µM | 16 hours | [7] |
| T-5224 | HEK293T | AP-1 Inhibition | IC₅₀ = 5.2 - 6.0 µM | Not Specified | [10] |
Note: DC₅₀ represents the concentration required to degrade 50% of the target protein, while IC₅₀ represents the concentration required to inhibit 50% of a biological or biochemical function.
The available data indicates that "this compound" is a potent degrader of FOSL1 in HNSCC, exhibiting low micromolar efficacy.[7] It is reported to be 30- to 100-fold more potent at eliminating HNSCC cancer stem cells than T-5224.[7][8] While direct comparative degradation data for T-5224 is not available, its inhibitory concentration against the AP-1 complex provides a benchmark for its biological activity.[10]
Further research is required to determine the potency of "this compound" in other cancer types where FOSL1 is a known oncogenic driver, such as TNBC, lung cancer, and glioblastoma.
Signaling Pathways and Experimental Workflows
FOSL1-Mediated Oncogenic Signaling
FOSL1, as part of the AP-1 complex, regulates the transcription of genes involved in cell proliferation, survival, and metastasis. Its activity is often downstream of major oncogenic signaling pathways like RAS-MAPK.
Caption: FOSL1 activation downstream of the RAS-MAPK pathway.
PROTAC-Mediated Degradation of FOSL1
"this compound" is a heterobifunctional molecule that recruits FOSL1 to the E3 ubiquitin ligase Cereblon (CRBN), leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: Mechanism of FOSL1 degradation by a PROTAC.
Experimental Protocols
Western Blot for FOSL1 Degradation
This protocol is used to quantify the amount of FOSL1 protein in cancer cells following treatment with a degrader.
-
Cell Culture and Treatment: Plate cancer cell lines (e.g., UM-SCC1) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of "this compound" or control compounds (e.g., T-5224, DMSO vehicle) for a specified duration (e.g., 16 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for FOSL1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for FOSL1 and the loading control. Normalize the FOSL1 signal to the loading control to determine the relative FOSL1 protein levels. The DC₅₀ value is calculated from the dose-response curve.
-
Sphere Formation Assay for Cancer Stem Cell Viability
This assay assesses the ability of cancer stem cells (CSCs) to self-renew and form tumor spheres, a measure of their viability and tumorigenic potential.
-
Cell Preparation: Prepare a single-cell suspension of cancer cells (e.g., HNSCC CSCs) by enzymatic digestion (e.g., with Accutase).
-
Plating in Non-Adherent Conditions: Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment plates.
-
Sphere Culture Medium: Culture the cells in a serum-free medium supplemented with growth factors such as EGF and bFGF to promote CSC self-renewal.
-
Treatment: Treat the cells with various concentrations of "this compound" or control compounds.
-
Sphere Formation and Analysis:
-
Incubate the plates for 7-14 days to allow for sphere formation.
-
Count the number of spheres (typically >50 µm in diameter) in each well using a microscope.
-
The sphere formation efficiency (SFE) is calculated as (number of spheres formed / number of cells seeded) x 100%.
-
The reduction in SFE upon treatment is a measure of the compound's ability to eliminate CSCs.
-
Caption: Workflow for the sphere formation assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. FOSL1 transcriptionally dictates the Warburg effect and enhances chemoresistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NF1 regulates mesenchymal glioblastoma plasticity and aggressiveness through the AP-1 transcription factor FOSL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of FOSL1 Degrader 1 and SR11302
This guide provides a detailed comparison of the in vivo and ex vivo efficacy of a novel FOSL1 degrader (a T-5224-based PROTAC, hereafter referred to as FOSL1 Degrader 1) and the AP-1 inhibitor, SR11302. The information is intended for researchers, scientists, and drug development professionals. It is important to note that to date, no direct head-to-head in vivo studies comparing this compound and SR11302 have been published. The following comparison is based on data from separate studies.
Mechanism of Action
This compound is a Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the FOSL1 protein.[1] It functions by recruiting the Cereblon (CRBN) E3 ubiquitin ligase to the FOSL1 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This targeted degradation effectively eliminates FOSL1, a key component of the Activator Protein-1 (AP-1) transcription factor complex, thereby suppressing the transcription of genes involved in cancer cell proliferation, survival, and metastasis.[1][2]
SR11302 is a synthetic retinoid that functions as an inhibitor of the AP-1 transcription factor.[3][4] Unlike other retinoids, SR11302 inhibits AP-1 activity without activating retinoic acid response elements (RAREs).[3] By inhibiting the AP-1 complex, SR11302 blocks the expression of genes that promote cell proliferation and tumorigenesis.[3][4]
References
- 1. This compound | PROTACs | | Invivochem [invivochem.com]
- 2. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SR 11302, an AP-1 Inhibitor, Reduces Metastatic Lesion Formation in Ex Vivo 4D Lung Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Decoding Sensitivity: A Comparative Guide to Biomarkers for FOSL1 Degrader 1
For Researchers, Scientists, and Drug Development Professionals
The emergence of targeted protein degradation offers a promising new frontier in oncology. FOSL1 Degrader 1, a Proteolysis Targeting Chimera (PROTAC), exemplifies this advancement by selectively targeting the FOSL1 transcription factor for destruction. This guide provides a comprehensive comparison of potential biomarkers for predicting sensitivity to this compound, alongside alternative therapeutic strategies. We present supporting experimental data, detailed methodologies for key validation experiments, and visual pathways to elucidate the complex signaling networks involved.
FOSL1: A Key Oncogenic Driver
FOSL1 (Fos-related antigen 1) is a critical component of the activator protein-1 (AP-1) transcription factor complex. It plays a pivotal role in various cellular processes, including proliferation, differentiation, and apoptosis.[1] In numerous cancers, such as head and neck squamous cell carcinoma (HNSCC), non-small cell lung cancer (NSCLC), breast cancer, and hepatocellular carcinoma, elevated FOSL1 expression is strongly correlated with tumor progression, metastasis, and poor prognosis.[1][2] This makes FOSL1 an attractive target for therapeutic intervention.
This compound: A PROTAC Approach
This compound is a PROTAC that leverages the ubiquitin-proteasome system to induce the degradation of the FOSL1 protein.[3][4][5] It is designed based on the FOSL1 inhibitor, T-5224, and demonstrates significantly higher potency.[3][5] By eliminating the FOSL1 protein, this degrader aims to suppress the expression of genes critical for cancer stem cell maintenance and tumor growth, particularly in HNSCC.[3][4][5]
Potential Biomarkers for this compound Sensitivity
Identifying patients who are most likely to respond to this compound is crucial for its successful clinical implementation. Based on the current understanding of FOSL1 biology, several potential biomarkers of sensitivity have been identified.
FOSL1 Expression Levels
The most direct biomarker for a drug targeting FOSL1 is the expression level of the FOSL1 protein itself. High FOSL1 expression in tumor tissue would logically indicate a dependency on this transcription factor for survival and proliferation, making the tumor more susceptible to a FOSL1 degrader.
Supporting Data:
-
Prognostic Value: High FOSL1 expression is a negative prognostic factor in various cancers, suggesting its importance in tumor biology.[1][2]
-
Therapeutic Response: In breast cancer, lower FOSL1 expression has been correlated with increased sensitivity to chemotherapy.[6] This suggests that high FOSL1 levels might confer resistance to standard therapies but indicate sensitivity to a FOSL1-targeting agent.
KRAS Mutation Status
The RAS-RAF-MEK-ERK signaling pathway is a major upstream regulator of FOSL1. Activating mutations in KRAS, a key component of this pathway, lead to constitutive signaling and subsequent FOSL1 activation. Therefore, tumors harboring KRAS mutations may be particularly reliant on FOSL1 for their growth and survival.
Supporting Data:
-
Lung Cancer: In Kras-induced lung cancer models, FOSL1 was found to be a critical determinant of tumorigenesis. FOSL1 depletion had a significant effect in KRAS-mutant lung adenocarcinoma cells but not in non-KRAS-mutant cells.[7]
-
Co-occurrence: High FOSL1 expression is associated with KRAS mutations in some cancers, and patients with tumors carrying both alterations tend to have the worst survival outcomes, highlighting a potential synthetic lethal relationship that could be exploited by a FOSL1 degrader.[8]
Quantitative Comparison: this compound vs. FOSL1 Inhibitor
This compound was developed from the FOSL1 inhibitor T-5224. As a PROTAC, it is designed to be more potent by inducing protein degradation rather than just inhibiting its function.
| Compound | Mechanism of Action | Potency | Reference |
| This compound | PROTAC-mediated degradation of FOSL1 | EC50 of 0.8 μM for FOSL1 degradation in HNSCC cancer stem cells.[9] | [9] |
| T-5224 | Inhibition of c-Fos/AP-1 DNA binding activity | IC50 of approximately 10 μM for inhibiting the production of inflammatory mediators in human synovial cells.[10][11] IC50 of 10 μM in an AP-1 luciferase reporter assay in NIH3T3 cells.[11] | [10][11] |
Note: EC50 (half maximal effective concentration) for the degrader refers to the concentration required to achieve 50% of the maximum degradation effect. IC50 (half maximal inhibitory concentration) for the inhibitor refers to the concentration required to inhibit a biological process by 50%. While not directly comparable due to different mechanisms, the lower concentration required for the degrader suggests significantly higher cellular potency.
Alternative Therapeutic Strategies
For tumors that may not be sensitive to this compound, or as combination therapies, several alternative strategies are available or in development, particularly for HNSCC.
| Therapeutic Class | Examples | Mechanism of Action | Potential Biomarkers |
| Immune Checkpoint Inhibitors | Pembrolizumab (Keytruda®), Nivolumab (Opdivo®) | Block the interaction between PD-1 and PD-L1, restoring T-cell mediated anti-tumor immunity.[12][13][14] | PD-L1 expression (CPS score), tumor mutational burden (TMB).[14] |
| EGFR Inhibitors | Cetuximab (Erbitux®) | Monoclonal antibody that blocks the epidermal growth factor receptor (EGFR).[12][15] | EGFR expression, KRAS wild-type status. |
| PI3K/mTOR Inhibitors | Buparlisib | Inhibit the PI3K-AKT-mTOR signaling pathway, which is frequently activated in HNSCC.[14] | PIK3CA mutations.[14][16] |
| Conventional Chemotherapy | Cisplatin, 5-FU, Docetaxel | Induce DNA damage and cell cycle arrest.[15] | General markers of proliferation (e.g., Ki-67), DNA repair pathway status. |
Experimental Protocols
FOSL1 Immunohistochemistry (IHC)
This protocol provides a general framework for detecting FOSL1 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue. Optimization may be required for specific antibodies and tissue types.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) for 2x5 minutes.
-
Rehydrate through a series of graded ethanol (B145695) solutions (100%, 95%, 70%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0) and heating in a pressure cooker or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides with a 3% hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse with phosphate-buffered saline (PBS).
-
-
Blocking:
-
Incubate slides with a blocking serum (e.g., normal goat serum) for 30-60 minutes to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against FOSL1 at the optimized dilution overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
-
Chromogen and Counterstain:
-
Apply a chromogen solution (e.g., diaminobenzidine - DAB) and monitor for color development.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions and xylene.
-
Mount with a coverslip using a permanent mounting medium.
-
-
Analysis:
-
Evaluate FOSL1 staining intensity and percentage of positive cells under a microscope. A scoring system (e.g., H-score) can be used for semi-quantitative analysis.[17]
-
KRAS Mutation Analysis
Several methods can be used to detect KRAS mutations in tumor DNA extracted from FFPE tissue or liquid biopsies.[1][2] Polymerase Chain Reaction (PCR) followed by Sanger sequencing is a standard method.
-
DNA Extraction:
-
Extract genomic DNA from FFPE tumor sections or other patient samples using a commercially available kit.
-
-
PCR Amplification:
-
Amplify the regions of the KRAS gene containing common mutation hotspots (e.g., codons 12, 13, and 61) using specific primers.
-
-
PCR Product Purification:
-
Purify the PCR products to remove primers and unincorporated nucleotides.
-
-
Sanger Sequencing:
-
Perform cycle sequencing reactions using the purified PCR products as a template and a fluorescently labeled dideoxynucleotide chain termination method.
-
Analyze the sequencing products by capillary electrophoresis.
-
-
Data Analysis:
-
Analyze the resulting electropherograms to identify any nucleotide changes compared to the wild-type KRAS sequence.[7]
-
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: FOSL1 signaling and degradation pathway.
Caption: Biomarker discovery and application workflow.
Conclusion
The development of this compound represents a significant step forward in targeting a key oncogenic driver. The identification of robust predictive biomarkers is paramount to its clinical success. High FOSL1 expression and the presence of KRAS mutations are promising candidates that warrant further investigation in clinical trials. This guide provides a framework for researchers and clinicians to understand the rationale behind these biomarkers, the experimental procedures for their validation, and the current therapeutic landscape for FOSL1-driven cancers. As our understanding of targeted protein degradation deepens, a precision medicine approach guided by these and other biomarkers will be essential to unlocking the full potential of this innovative therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. An Emerging Role of Pathologists… | College of American Pathologists [cap.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. nice.org.uk [nice.org.uk]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound | PROTACs | | Invivochem [invivochem.com]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Targeted Treatment of Head and Neck (Pre)Cancer: Preclinical Target Identification and Development of Novel Therapeutic Applications [mdpi.com]
- 13. Potential Alternative Therapeutic Modalities for Management Head and Neck Squamous Cell Carcinoma: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Head and neck cancer – emerging targeted therapies [frontiersin.org]
- 15. Therapeutic approaches for the treatment of head and neck squamous cell carcinoma–An update on clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. FOS-Like Antigen 1 Expression Was Associated With Survival of Hepatocellular Carcinoma Patients - PMC [pmc.ncbi.nlm.nih.gov]
FOSL1 Degraders in Combination Therapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of FOSL1 degrader combination therapies, supported by experimental data. FOSL1, a subunit of the AP-1 transcription factor, is a key driver in various cancers, promoting tumor growth, metastasis, and resistance to therapy. The degradation of FOSL1 is an emerging therapeutic strategy, and its combination with conventional chemotherapies is showing promise in preclinical studies.
Overcoming Chemoresistance: FOSL1 Degradation in Combination with Doxorubicin (B1662922)
Recent studies have highlighted the potential of FOSL1 degraders to overcome chemoresistance in aggressive cancers like triple-negative breast cancer (TNBC). FOSL1 is often overexpressed in doxorubicin-resistant TNBC cells and in clinical samples from patients with progressive disease following chemotherapy.[1] Targeting FOSL1 with a PROTAC (Proteolysis Targeting Chimera) probe based on the AP-1 inhibitor T-5224 has been shown to significantly enhance the sensitivity of TNBC cells to the chemotherapeutic agent doxorubicin.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data from preclinical studies investigating the combination of a FOSL1 degrader with doxorubicin in TNBC models.
| Cell Line | Treatment | IC50 (Doxorubicin) | Tumor Growth Inhibition (in vivo) | Reference |
| MDA-MB-231 (Doxorubicin-Resistant) | Doxorubicin alone | High (Chemoresistant) | Moderate | [1] |
| MDA-MB-231 (Doxorubicin-Resistant) | FOSL1 siRNA + Doxorubicin | Markedly Reduced | Synergistic Inhibition | [1] |
| MDA-MB-231 (Doxorubicin-Resistant) | T-5224 (FOSL1 PROTAC probe) + Doxorubicin | Significantly Enhanced Sensitivity | Enhanced Tumor Regression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings. Below are the protocols for the key experiments cited.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: MDA-MB-231 cells (doxorubicin-resistant) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of doxorubicin, the FOSL1 degrader (T-5224 PROTAC probe), or a combination of both.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 values are then calculated.
In Vivo Xenograft Model
-
Cell Implantation: 4-6 week old female BALB/c nude mice are subcutaneously injected with 5 x 10⁶ MDA-MB-231 doxorubicin-resistant cells.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (approximately 100 mm³).
-
Treatment Groups: Mice are randomized into treatment groups: Vehicle control, Doxorubicin alone, FOSL1 degrader alone, and the combination of Doxorubicin and the FOSL1 degrader.
-
Drug Administration: Doxorubicin is administered intraperitoneally, and the FOSL1 degrader is administered via a suitable route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule.
-
Tumor Measurement: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (length x width²)/2.
-
Endpoint: The experiment is terminated when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
Western Blot Analysis for FOSL1 Degradation
-
Cell Lysis: Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: Proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against FOSL1.
-
Secondary Antibody Incubation: The membrane is washed and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Mechanisms of Action
FOSL1 contributes to chemoresistance through the transcriptional regulation of genes involved in key oncogenic pathways. Its degradation can reverse these effects, leading to increased sensitivity to chemotherapy.
Caption: FOSL1-mediated chemoresistance and therapeutic intervention.
The degradation of FOSL1 by a PROTAC inhibits the transcription of genes responsible for glycolysis and epithelial-mesenchymal transition (EMT), thereby reducing chemoresistance and sensitizing cancer cells to apoptosis induced by agents like doxorubicin.[1]
Experimental Workflow
A typical preclinical workflow to evaluate FOSL1 degrader combination therapy is outlined below.
Caption: Preclinical workflow for FOSL1 degrader combination therapy.
This structured approach allows for the systematic evaluation of the efficacy and mechanism of action of FOSL1 degrader combination therapies, from initial in vitro screening to in vivo validation.
References
Comparative Guide to the Synergistic Effects of FOSL1 Degradation in Combination Cancer Therapy
Introduction: FOSL1 (FOS-like antigen 1), a key component of the AP-1 transcription factor complex, has emerged as a critical driver in tumorigenesis and the development of therapeutic resistance.[1][2] Overexpressed in a range of malignancies, including triple-negative breast cancer (TNBC), lung cancer, and pancreatic cancer, FOSL1 orchestrates transcriptional programs that promote cell proliferation, invasion, metastasis, and metabolic reprogramming.[1][3][4] Its role in conferring resistance to both chemotherapy and targeted agents makes it a compelling target for novel therapeutic strategies.[2][5][6]
While a specific agent designated "FOSL1 degrader 1" is not yet characterized in public literature, the therapeutic principle of FOSL1 degradation or inhibition shows significant promise for creating potent synergistic effects when combined with other anticancer drugs. This guide compares and summarizes the preclinical evidence for combining FOSL1-targeting strategies with conventional and targeted therapies, providing experimental data and protocols for researchers in drug development.
FOSL1 Signaling Pathway
FOSL1 acts as a central node, integrating signals from major oncogenic pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT cascades.[7][8][9] Growth factor receptors (e.g., EGFR) or activating mutations in genes like KRAS trigger these pathways, leading to the phosphorylation and stabilization of the FOSL1 protein.[7][10] FOSL1 then translocates to the nucleus, where it regulates the expression of genes involved in processes such as the epithelial-mesenchymal transition (EMT), cell cycle progression, and chemoresistance.[5][7]
Synergistic Effects with Chemotherapy
High FOSL1 expression is strongly correlated with chemoresistance, particularly in breast cancer.[1][3] FOSL1 enhances resistance by promoting the Warburg effect (aerobic glycolysis) and regulating genes associated with drug efflux and cell survival.[3][6] Degrading FOSL1 can therefore re-sensitize resistant cancer cells to cytotoxic agents like doxorubicin (B1662922).
Table 1: Summary of Synergistic Effects with Chemotherapy
| Cancer Type | Combination Drug | FOSL1 Targeting Agent | Key Finding | Model System | Reference(s) |
| Triple-Negative Breast Cancer (TNBC) | Doxorubicin | shRNA / PROTAC probe T-5224 | Targeting FOSL1 effectively reversed doxorubicin resistance.[3][6] | Doxorubicin-resistant MDA-MB-231 cells | [3][6] |
| Breast Cancer | Doxorubicin | FOSL1 siRNA | Down-regulation of FOSL1 reversed doxorubicin resistance in MCF-7/ADR cells.[1] | Doxorubicin-resistant MCF-7/ADR cells | [1][11] |
| Ovarian Cancer | Chemotherapy (General) | Not specified | FOSL1 is upregulated in chemotherapy-resistant ovarian cancer samples.[6] | Patient Samples | [6] |
Experimental Protocol: In Vitro Synergy Assessment by Cell Viability Assay
This protocol describes how to determine the synergistic effect of a FOSL1 degrader and a chemotherapeutic agent using a cell viability assay and the Chou-Talalay method to calculate a Combination Index (CI).[12]
-
Cell Seeding: Plate cancer cells (e.g., Doxorubicin-resistant MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Dose-Response Curves: To determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug individually, treat cells with a serial dilution (e.g., 7-point, 3-fold dilutions) of the FOSL1 degrader and the chemotherapeutic agent in separate wells.
-
Combination Treatment (Dose Matrix): Create a dose matrix where cells are treated with various concentrations of the FOSL1 degrader in combination with various concentrations of the chemotherapeutic agent. It is common to use concentrations centered around the IC50 of each drug (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50).[13] Include wells for untreated controls and single-agent controls.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions.
-
Viability Measurement: Assess cell viability using an MTT or resazurin-based assay. Read the absorbance or fluorescence using a plate reader.
-
Data Analysis:
Synergistic Effects with Targeted Therapies
Combining a FOSL1 degrader with targeted therapies offers a rational approach to overcoming both intrinsic and acquired resistance by attacking cancer growth and survival pathways from multiple angles.
-
Vertical Inhibition: Targeting FOSL1 in combination with an upstream inhibitor (e.g., an EGFR or MEK inhibitor) can create a more profound and durable blockade of a single oncogenic pathway.[14]
-
Targeting Co-dependencies: FOSL1 often cooperates with other transcription factors, such as YAP.[4] Dual inhibition can dismantle the transcriptional machinery driving tumor progression.
-
Overcoming Resistance: FOSL1 has been implicated in resistance to PARP inhibitors and EGFR tyrosine kinase inhibitors (TKIs).[6][15] Its degradation can restore sensitivity to these agents.
Table 2: Summary of Synergistic Effects with Targeted Therapies
| Cancer Type | Combination Target | FOSL1 Targeting Agent | Key Finding | Model System | Reference(s) |
| Pancreatic Cancer | YAP | siRNAs against FOSL1 and YAP | Combined inhibition led to a significant decrease in tumor growth.[4] | Subcutaneous allografts in mice | [4] |
| EGFR-mutated NSCLC | EGFR & SOS1 | EGFR-TKI & SOS1 Inhibitor | Strong synergy observed, inhibiting both Raf/MEK/ERK and PI3K/AKT pathways.[14] | 3D spheroid cultures | [14] |
| Triple-Negative Breast Cancer (TNBC) | PARP | Not specified | Targeting the FOSL1 signaling cascade has the potential to enhance sensitivity to PARP inhibitors.[6] | TNBC cells | [6] |
| Head & Neck Squamous Cell Carcinoma (HNSCC) | FOSL1 (Monotherapy) | FOSL1 Inhibitor (SR11302) | Administration of a FOSL1 inhibitor significantly suppressed tumor growth and metastasis.[16] | Patient-derived xenograft (PDX) model | [16] |
Experimental Protocol: In Vivo Synergy Assessment in a Xenograft Model
This protocol outlines a standard 4-arm study to evaluate the synergistic antitumor activity of a FOSL1 degrader and a targeted agent in a mouse xenograft model.[17]
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 2-5 million cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly (2-3 times per week) using calipers (Volume = 0.5 x Length x Width²).
-
Randomization: Once tumors reach the target size, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: FOSL1 Degrader
-
Group 3: Targeted Agent (e.g., EGFR inhibitor)
-
Group 4: FOSL1 Degrader + Targeted Agent
-
-
Treatment: Administer drugs according to a predetermined schedule (e.g., daily, 5 days a week) and route (e.g., oral gavage, intraperitoneal injection). Monitor animal body weight as a measure of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500 mm³).
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Calculate the Tumor Growth Inhibition (TGI) for each group relative to the vehicle control.
-
Assess synergy by comparing the TGI of the combination group to the TGI of the single-agent groups. A combination effect that is significantly greater than the additive effect of the individual drugs suggests synergy.[17] Statistical analysis (e.g., two-way ANOVA) should be performed.
-
References
- 1. Down-regulation of FOS-like antigen 1 enhances drug sensitivity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FOSL1 transcriptionally dictates the Warburg effect and enhances chemoresistance in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combined Inhibition of FOSL-1 and YAP Using siRNA-Lipoplexes Reduces the Growth of Pancreatic Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. FOSL1 transcriptionally dictates the Warburg effect and enhances chemoresistance in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of the Transcription Factor FOSL1 in Organ Development and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. e-century.us [e-century.us]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Resiliency of lung cancers to EGFR inhibitor treatment unveiled, offering opportunities to divide and conquer EGFR inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
FOSL1 Degrader 1: A Comparative Guide to its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
The transcription factor FOSL1, a key component of the AP-1 complex, has emerged as a critical regulator of tumor progression, metastasis, and therapy resistance. Its influence extends deep into the tumor microenvironment (TME), shaping the intricate interplay between cancer cells and the surrounding immune and stromal components. The development of targeted therapies against FOSL1, particularly potent degraders like "FOSL1 degrader 1," presents a promising avenue for cancer treatment. This guide provides a comparative analysis of the impact of this compound on the TME, contrasting its effects with those of established cancer therapies and providing supporting experimental data and protocols.
Executive Summary
FOSL1 degradation offers a multi-faceted approach to remodeling the tumor microenvironment from an immunosuppressive to an immune-supportive state. By eliminating FOSL1 protein, "this compound" is anticipated to not only directly inhibit tumor cell growth and metastasis but also to modulate the function of key immune cells, including Tumor-Associated Macrophages (TAMs) and T-cells, and to alter the cytokine landscape within the tumor. This guide will delve into the mechanistic underpinnings of these effects, presenting available data in a comparative format to facilitate objective evaluation.
Comparison of this compound vs. Standard Immunotherapy in Head and Neck Squamous Cell Carcinoma (HNSCC)
To provide a tangible comparison, we will contrast the anticipated effects of this compound with those of an immune checkpoint inhibitor (ICI), such as an anti-PD-1 antibody (e.g., Pembrolizumab), a standard of care for HNSCC. While direct comparative clinical data for "this compound" is not yet available, this analysis is based on preclinical evidence of FOSL1 inhibition and degradation, and established clinical data for ICIs.
Table 1: Comparative Impact on Key Tumor Microenvironment Components
| Feature | This compound (Anticipated Effects) | Anti-PD-1 Immunotherapy (Observed Effects) |
| Tumor-Associated Macrophages (TAMs) | Shifts polarization from pro-tumoral M2 to anti-tumoral M1 phenotype. | May have indirect effects on TAMs through T-cell activation, but does not directly target them. |
| Myeloid-Derived Suppressor Cells (MDSCs) | Decreases infiltration and suppressive function. | Can be effective in tumors with low MDSC infiltration; high MDSC levels are associated with resistance. |
| CD8+ T-cells | May enhance infiltration and reverse exhaustion by modulating AP-1 activity. | Directly reinvigorates exhausted CD8+ T-cells, leading to enhanced anti-tumor immunity. |
| Regulatory T-cells (Tregs) | Potential to decrease Treg infiltration and function. | Variable effects; can sometimes increase Treg populations. |
| Cytokine Profile | Decreased secretion of pro-tumoral cytokines (e.g., IL-6, IL-8, CCL2). | Increased secretion of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α) by activated T-cells. |
| Metastasis | Directly inhibits metastatic processes by downregulating key genes (e.g., SNAI2).[1][2] | Primarily targets established tumors; effect on metastasis is a consequence of systemic anti-tumor response. |
In-Depth Analysis of this compound's Impact
Modulation of Myeloid Cells
FOSL1 plays a significant role in orchestrating the immunosuppressive functions of myeloid cells within the TME.
-
Tumor-Associated Macrophages (TAMs): High FOSL1 expression is associated with the pro-tumoral M2 phenotype of TAMs, which promote tumor growth and suppress adaptive immunity. FOSL1 degradation is expected to repolarize these macrophages towards an anti-tumoral M1 phenotype, characterized by the production of pro-inflammatory cytokines and enhanced phagocytic activity.
-
Myeloid-Derived Suppressor Cells (MDSCs): FOSL1 has been implicated in the suppressive functions of MDSCs. Studies have shown that inhibiting FOSL1 can reduce the accumulation and immunosuppressive activity of MDSCs in the TME.
Reinvigoration of T-cell-mediated Immunity
The AP-1 transcription complex, which includes FOSL1, is a critical regulator of T-cell activation and exhaustion.
-
T-cell Exhaustion: A state of T-cell dysfunction characterized by reduced effector function, is a major mechanism of immune evasion in cancer. Low AP-1 activity is a hallmark of exhausted T-cells. By degrading FOSL1, it is hypothesized that the balance of AP-1 components could be shifted, potentially leading to the reactivation of exhausted T-cells and a more robust anti-tumor immune response.
Alteration of the Cytokine and Chemokine Milieu
FOSL1 regulates the expression of a wide array of cytokines and chemokines that shape the TME.
-
Pro-tumoral Cytokines: FOSL1 is known to drive the expression of pro-inflammatory and pro-angiogenic cytokines such as IL-6, IL-8 (CXCL8), and CCL2.[3][4][5][6] These molecules contribute to tumor growth, metastasis, and the recruitment of immunosuppressive cells. FOSL1 degradation is anticipated to significantly reduce the levels of these cytokines within the TME.[3]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental validation of FOSL1-targeted therapies, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: FOSL1 signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for comparing this compound with other therapies.
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the design of future studies.
Tumorsphere Formation Assay
This assay is used to assess the cancer stem cell (CSC) population, which is crucial for tumor initiation and metastasis.
-
Cell Preparation: Single-cell suspensions from HNSCC cell lines or patient-derived xenografts (PDXs) are prepared.
-
Seeding: Cells are seeded at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates with serum-free sphere-permissive media supplemented with growth factors (EGF and bFGF).
-
Treatment: Cells are treated with this compound, an alternative therapy, or vehicle control.
-
Incubation: Plates are incubated for 7-14 days to allow for tumorsphere formation.
-
Quantification: The number and size of tumorspheres are quantified using a microscope. Tumorsphere formation efficiency (TFE) is calculated as (number of spheres / number of cells seeded) x 100%.
Anoikis Resistance Assay
This assay measures the ability of cancer cells to survive after detachment from the extracellular matrix, a critical step in metastasis.
-
Plate Coating: Wells of a 96-well plate are coated with poly-HEMA to prevent cell attachment.
-
Cell Seeding: Cancer cells are seeded in the coated wells in the presence of this compound, an alternative therapy, or vehicle control.
-
Incubation: Cells are incubated for 24-48 hours.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT) or a fluorescence-based live/dead staining assay. Increased viability in treated groups compared to control indicates enhanced anoikis resistance.
In Vivo Xenograft Model for HNSCC Metastasis
This model allows for the evaluation of therapeutic efficacy on tumor growth and metastasis in a living organism.
-
Cell Implantation: Human HNSCC cells are orthotopically implanted into the tongue or flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment groups and administered this compound, an alternative therapy, or vehicle control systemically.
-
Monitoring: Tumor growth is monitored regularly using calipers or bioluminescence imaging.
-
Metastasis Assessment: At the end of the study, primary tumors and potential metastatic sites (e.g., lymph nodes, lungs) are harvested for histological analysis and quantification of metastatic burden.
Future Directions
While preclinical data strongly suggests a favorable impact of FOSL1 degradation on the TME, further research is needed to fully elucidate its clinical potential. Key areas for future investigation include:
-
Direct Comparative Studies: Head-to-head preclinical and clinical studies comparing "this compound" with standard-of-care therapies are essential to definitively establish its efficacy.
-
Biomarker Discovery: Identifying predictive biomarkers will be crucial for selecting patients most likely to respond to FOSL1-targeted therapies.
-
Combination Therapies: Exploring the synergistic potential of FOSL1 degraders with other immunotherapies, such as checkpoint inhibitors, could lead to more durable and potent anti-cancer responses.
References
- 1. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FOSL1 promotes metastasis of head and neck squamous cell carcinoma through super-enhancer-driven transcription program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UP-REGULATION OF IL-6, IL-8 AND CCL2 GENE EXPRESSION AFTER ACUTE INFLAMMATION: CORRELATION TO CLINICAL PAIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The CXCL8-CXCR1/2 pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of FOSL1 Degrader 1: A Guide to Safe Laboratory Practices
For researchers, scientists, and drug development professionals, the proper handling and disposal of novel chemical compounds like FOSL1 degrader 1 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the responsible management of this potent research compound.
Disclaimer: The following procedures are based on general best practices for the disposal of hazardous chemical waste in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is mandatory to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to review the manufacturer's SDS if available. Never dispose of chemical waste down the drain or in the regular trash.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. As a Proteolysis Targeting Chimera (PROTAC), it is designed to be biologically active at low concentrations. Assume the compound is hazardous and requires careful handling to prevent exposure.
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are essential.
-
Lab Coat: A lab coat must be worn to protect from spills and contamination.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic process of waste identification, segregation, collection, labeling, and storage, awaiting pickup by a certified hazardous waste management service.
Experimental Protocol: Waste Management
-
Waste Identification and Segregation:
-
All materials that have come into contact with this compound must be treated as hazardous waste.
-
Segregate waste streams to avoid incompatible mixtures.[1][2] Do not mix this compound waste with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Solid Waste: Includes unused or expired this compound powder, contaminated labware (e.g., pipette tips, centrifuge tubes, vials), contaminated consumables (e.g., absorbent paper, wipes), and contaminated PPE (e.g., gloves).
-
Liquid Waste: Includes any solutions containing this compound (e.g., stock solutions, cell culture media).
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound.
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[3]
-
Liquid Waste: Collect in a sealed and shatter-resistant container that is chemically compatible with the solvent used (e.g., a glass or polyethylene (B3416737) carboy for DMSO solutions).[1][3] Ensure the container is kept closed except when adding waste.[1][2][4]
-
Sharps Waste: Collect in a designated puncture-proof sharps container. Clearly label it as "Hazardous Waste Sharps" and list the chemical contaminants.
-
-
Labeling:
-
All waste containers must be clearly and accurately labeled as soon as waste is added.[1]
-
The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[1]
-
The solvent and concentration of the waste.
-
The accumulation start date (the date the first drop of waste was added).
-
The name of the Principal Investigator or research group.
-
The specific hazards (e.g., "Potent Compound," "Cytotoxic").
-
-
-
Storage:
-
Store hazardous waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[1][5]
-
The SAA should be clearly marked and away from general lab traffic.
-
Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential spills.[2][6]
-
Ensure incompatible waste types are segregated within the SAA.[1]
-
-
Request for Pickup:
Quantitative Data for Disposal Consideration
While specific quantitative data for the disposal of this compound is not available, the following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting, as stipulated by regulatory bodies like the EPA.
| Parameter | Guideline | Relevance to Disposal |
| Maximum Volume in SAA | 55 gallons of hazardous waste | Laboratories must not exceed this volume in their designated Satellite Accumulation Area.[5] |
| Acutely Toxic Waste (P-list) | 1 quart of liquid or 1 kilogram of solid | While this compound is not currently on the EPA's P-list, its high potency warrants similar caution. Once this limit is reached, the waste must be removed within 3 days.[5] |
| Laboratory Storage Time Limit | Typically 9 to 12 months | Check with your institution's EHS, as waste containers may have a maximum allowable accumulation time from the start date.[4] |
Disposal Workflow and Logic
The following diagram illustrates the logical workflow for the proper disposal of this compound, ensuring safety and regulatory compliance.
References
Essential Safety and Operational Guide for FOSL1 Degrader 1
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling, use, and disposal of FOSL1 degrader 1, a T-5224-PROTAC designed for targeted protein degradation in a laboratory setting. Adherence to these guidelines is essential to ensure personnel safety and maintain experimental integrity.
Immediate Safety and Handling
While this compound is classified as not a hazardous substance or mixture according to the Safety Data Sheet (SDS) provided by MedChem Express, standard laboratory precautions should always be observed.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal safety is mandatory. The following PPE should be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Emergency First Aid Measures
In the event of exposure, follow these procedures immediately:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring eyelids are held open. Seek prompt medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.[1]
-
Inhalation: Move the individual to a well-ventilated area with fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and seek immediate medical attention.
Spill and Disposal Plan
-
Spill Response: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup.
-
Waste Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.
Quantitative Data
The following table summarizes the key quantitative properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅₈H₆₉N₅O₁₈ | MedChem Express |
| Molecular Weight | 1124.19 g/mol | MedChem Express |
| Solubility | ≥ 100 mg/mL in DMSO | MedChem Express |
| Storage (Solid) | -20°C (stored under nitrogen) | MedChem Express |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month (stored under nitrogen) | MedChem Express |
Experimental Protocol: In Vitro Degradation of FOSL1 in HNSCC Cells
This protocol is adapted from the methodology described by Shadid U. Zaman, et al. in Bioorganic Chemistry (2024).[2][3]
Materials
-
This compound (e.g., MedChem Express, Cat. No.: HY-162723)
-
Human Head and Neck Squamous Cell Carcinoma (HNSCC) cell lines (e.g., UM-SCC1, FaDu)
-
Cell culture medium and supplements
-
DMSO (for stock solution preparation)
-
Proteasome inhibitor (e.g., MG-132) for control experiments
-
Reagents and equipment for Western blotting
Procedure
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store aliquots at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed HNSCC cells in appropriate culture vessels and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Dilute the this compound stock solution to the desired final concentrations in fresh cell culture medium.
-
Treat the HNSCC cells with varying concentrations of the degrader (e.g., 1.5 µM to 50 µM).
-
For control experiments, pre-treat cells with a proteasome inhibitor (e.g., 20 µM MG-132 for 2 hours) before adding this compound.
-
-
Incubation: Incubate the treated cells for a specified period (e.g., 8 to 16 hours) to induce FOSL1 degradation.
-
Cell Lysis and Protein Quantification:
-
After incubation, wash the cells with PBS and lyse them using an appropriate lysis buffer.
-
Quantify the total protein concentration in the cell lysates.
-
-
Western Blot Analysis:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against FOSL1 and a loading control (e.g., GAPDH or β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection method.
-
Analyze the band intensities to determine the extent of FOSL1 degradation.
-
Visualized Workflows and Pathways
Safe Handling and Disposal Workflow
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Novel PROTAC probes targeting FOSL1 degradation to eliminate head and neck squamous cell carcinoma cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel PROTAC Probes Targeting FOSL1 Degradation to Eliminate Head and Neck Squamous Cell Carcinoma Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
